molecular formula C11H12N2O B1588264 3-Morpholin-4-ylbenzonitrile CAS No. 204078-31-9

3-Morpholin-4-ylbenzonitrile

Cat. No.: B1588264
CAS No.: 204078-31-9
M. Wt: 188.23 g/mol
InChI Key: OQRDPCPTEDSJHU-UHFFFAOYSA-N
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Description

3-Morpholin-4-ylbenzonitrile (CAS 204078-31-9) is an organic compound featuring a benzonitrile core substituted with a morpholine ring. This structure places it in the class of phenylmorpholines, which are of significant interest in medicinal and materials chemistry research . The molecular formula is C11H12N2O, and it has a molecular weight of 188.23 g/mol . The compound is a solid with a calculated density of 1.178 g/cm³ and a melting point in the range of 98-102°C . As a building block, its molecular framework is a key motif in the development of various pharmacologically active compounds. For instance, structurally similar morpholine-containing molecules are known to be investigated as modulators of protein kinases such as mitogen-activated protein kinase 14 (MAPK14) . Researchers value this compound for its potential in designing and synthesizing new molecules for biological screening and structure-activity relationship (SAR) studies. Handle with care, as this material is classified as toxic, harmful, and an irritant . It is intended for research and development use in a laboratory setting only and is not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRDPCPTEDSJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427629
Record name 3-morpholin-4-ylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204078-31-9
Record name 3-morpholin-4-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Morpholin-4-ylbenzonitrile: Synthesis, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The morpholine and benzonitrile moieties are two such pharmacophores, frequently incorporated into bioactive molecules to modulate physicochemical properties and target engagement. This technical guide provides a comprehensive overview of 3-Morpholin-4-ylbenzonitrile, a molecule that elegantly unites these two key structural motifs. While the para-substituted isomer, 4-morpholinobenzonitrile, has been more extensively documented, the meta-substituted analogue presents a unique vector for molecular exploration and warrants detailed investigation.

This document serves as a Senior Application Scientist's perspective on the synthesis, structural elucidation, and potential applications of this compound. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore the broader context of its relevance in drug discovery.

Chemical Properties and Structure

This compound possesses a molecular formula of C₁₁H₁₂N₂O and a monoisotopic mass of 188.09 g/mol [1]. The structure features a central benzene ring substituted at the 1- and 3-positions with a cyano group and a morpholine ring, respectively. The morpholine ring, a saturated heterocycle, is known to enhance aqueous solubility and metabolic stability in drug candidates. The benzonitrile group, an aromatic nitrile, is a versatile functional group that can participate in various chemical transformations and often serves as a key interacting element with biological targets.

The morpholine ring is expected to adopt a stable chair conformation, a common feature for this heterocycle[2]. The nitrogen atom of the morpholine is directly attached to the C3 position of the benzonitrile ring, creating a tertiary amine linkage.

Predicted Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₂N₂OPubChem[1]
Molecular Weight 188.23 g/mol PubChem[1]
Monoisotopic Mass 188.09496 DaPubChem[1]
XLogP3-AA 1.1PubChem (Predicted)[1]
Hydrogen Bond Donor Count 0PubChem (Predicted)[1]
Hydrogen Bond Acceptor Count 3PubChem (Predicted)[1]
Rotatable Bond Count 1PubChem (Predicted)[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds. An alternative approach involves a nucleophilic aromatic substitution (SNAr) reaction, which is particularly effective if the aromatic ring is activated by electron-withdrawing groups.

Synthetic Workflow: Buchwald-Hartwig Amination

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_process Reaction & Workup cluster_product Final Product 3-Bromobenzonitrile 3-Bromobenzonitrile Reaction Inert Solvent (e.g., Toluene) Heat (e.g., 100 °C) 3-Bromobenzonitrile->Reaction Morpholine Morpholine Morpholine->Reaction Pd_Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is chosen for its high functional group tolerance and efficiency in coupling aryl halides with amines. The use of a bulky electron-rich phosphine ligand like Xantphos helps to facilitate the reductive elimination step, which is often rate-limiting. Cesium carbonate is a strong, non-nucleophilic base that is effective in this transformation. Toluene is a suitable high-boiling, non-polar solvent.

Materials:

  • 3-Bromobenzonitrile

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromobenzonitrile (1.0 mmol), cesium carbonate (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile ring and the methylene protons of the morpholine ring. Based on data from the analogous para-isomer, 4-morpholinobenzonitrile, which shows signals at δ 7.46 (d, 2H), 6.81 (d, 2H), 3.79 (t, 4H), and 3.22 (t, 4H) in CDCl₃, we can predict the approximate chemical shifts for the meta-isomer[3].

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.2-7.4 (m, 1H): Aromatic proton para to the nitrile group.

  • δ 7.0-7.2 (m, 2H): Aromatic protons ortho and para to the morpholine group.

  • δ 6.9-7.0 (m, 1H): Aromatic proton ortho to both the nitrile and morpholine groups.

  • δ 3.8-3.9 (t, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).

  • δ 3.2-3.3 (t, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitrile group and the electron-donating morpholine group. For comparison, the ¹³C NMR of 4-morpholinobenzonitrile shows signals at δ 153.69, 133.71, 120.07, 114.26, 101.16, 66.65, and 47.49 in CDCl₃[3].

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ ~152: Aromatic carbon attached to the morpholine nitrogen.

  • δ ~130-135: Aromatic carbons of the benzonitrile ring.

  • δ ~118: Nitrile carbon (-C≡N).

  • δ ~112-120: Aromatic carbons.

  • δ ~112: Quaternary aromatic carbon attached to the nitrile group.

  • δ ~66.5: Methylene carbons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).

  • δ ~48.5: Methylene carbons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • ~2220-2230 cm⁻¹: A strong, sharp absorption corresponding to the C≡N stretching vibration of the nitrile group.

  • ~2850-2960 cm⁻¹: C-H stretching vibrations of the methylene groups in the morpholine ring.

  • ~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250-1300 cm⁻¹: C-N stretching vibration of the aryl amine.

  • ~1115 cm⁻¹: C-O-C stretching vibration of the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 188. The fragmentation pattern would likely involve the loss of fragments from the morpholine ring. The mass spectrum of the isomeric 4-morpholinobenzonitrile shows a strong molecular ion peak at m/z 188[3].

Applications in Drug Discovery

The this compound scaffold is a valuable building block in drug discovery due to the favorable properties imparted by its constituent moieties.

Role as a Kinase Inhibitor Scaffold

The morpholine group is frequently incorporated into kinase inhibitors to improve their pharmacokinetic profiles. The benzonitrile moiety can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. A notable example is the potent and selective LRRK2 kinase inhibitor, PF-06447475, which contains the 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile core structure[4][5]. This demonstrates the utility of the 3-morpholinylbenzonitrile fragment in designing inhibitors for this important therapeutic target in Parkinson's disease.

Potential as a GPCR Modulator

The structural features of this compound also make it an attractive starting point for the development of G protein-coupled receptor (GPCR) modulators. The aromatic ring can engage in π-stacking interactions, while the morpholine can be modified to optimize binding and selectivity. The nitrile group can also serve as a key interaction point within the receptor binding pocket.

Safety and Handling

Conclusion

This compound is a synthetically accessible and versatile chemical entity with significant potential in drug discovery. Its structure combines the favorable pharmacokinetic properties of the morpholine ring with the diverse chemical reactivity and target-binding capabilities of the benzonitrile group. This in-depth technical guide has provided a framework for its synthesis, detailed its expected structural and spectroscopic characteristics, and highlighted its potential as a scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

3-Morpholin-4-ylbenzonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Morpholin-4-ylbenzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, potential applications, and safety considerations, offering a technical resource for professionals in drug discovery and development.

Chemical Identity and Properties

This compound is an aromatic compound featuring a benzonitrile core substituted with a morpholine ring at the meta-position. The morpholine moiety, a common heterocycle in drug molecules, is often introduced to improve pharmacokinetic properties such as solubility and metabolic stability. The nitrile group is a versatile functional group that can participate in various chemical transformations and can act as a hydrogen bond acceptor in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 706055-68-7PubChem
Molecular Formula C₁₁H₁₂N₂OPubChem
Molecular Weight 188.23 g/mol PubChem
Monoisotopic Mass 188.09496 DaPubChem
Appearance Not specified (likely solid)-
Predicted XlogP 1.1PubChem

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established synthetic methodologies for analogous N-aryl amines, two primary routes are highly plausible: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Proposed Synthesis Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[1] This reaction typically involves the cross-coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base.

Reaction Scheme:

Buchwald-Hartwig Amination reagents 3-Bromobenzonitrile + Morpholine catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) in Toluene reagents->catalyst Reaction Conditions product This compound catalyst->product Forms

Caption: Proposed Buchwald-Hartwig synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add a strong base (e.g., sodium tert-butoxide, 1.2-1.5 eq) and anhydrous toluene.

  • Nucleophile Addition: Add morpholine (1.1-1.3 eq) via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The palladium catalyst facilitates the oxidative addition to the aryl bromide, followed by coordination of the amine and reductive elimination to form the desired C-N bond. The phosphine ligand is crucial for stabilizing the palladium species and promoting the catalytic cycle. The base is required to deprotonate the amine, making it a more potent nucleophile.

Alternative Synthesis Route: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable alternative, particularly if the benzonitrile ring is activated by a strongly electron-withdrawing group ortho or para to a suitable leaving group (like fluorine).[2][3] For 3-fluorobenzonitrile, while the nitrile group is electron-withdrawing, its meta-position provides less activation, potentially requiring more forcing conditions.

Reaction Scheme:

Caption: Proposed SNAr synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine 3-fluorobenzonitrile (1.0 eq) with an excess of morpholine (2-5 eq), which can also act as the solvent and base.

  • Reaction: Heat the mixture to a high temperature (e.g., 120-150 °C) for several hours to days. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent.

  • Purification: Wash the organic extracts, dry over an anhydrous salt, and concentrate. Purify the crude product via recrystallization or column chromatography.

Causality: The SNAr mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex.[2] High temperatures are often necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient aromatic ring, especially when the activating group is in the meta position.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not widely reported, its structural motifs are prevalent in numerous biologically active compounds.

  • Benzonitrile Moiety: The benzonitrile group is a key pharmacophore in a range of pharmaceuticals.[2] It can act as a hydrogen bond acceptor and is present in drugs like the aromatase inhibitor letrozole, used in breast cancer treatment.[2] Benzonitrile derivatives have also been investigated for their potential as antitumor agents.

  • Morpholine Moiety: The morpholine ring is a "privileged" structure in medicinal chemistry, often incorporated to enhance the pharmacokinetic profile of a drug candidate. Its presence can improve aqueous solubility, metabolic stability, and overall drug-like properties. Morpholine derivatives have demonstrated a wide array of biological activities, including antimicrobial and anticancer effects.[4]

Given these precedents, this compound serves as a valuable scaffold or building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure could be explored in the context of kinase inhibitors, GPCR ligands, or other target classes where N-aryl morpholine substructures are known to be active. For instance, quinazolinone derivatives containing a methyl-benzonitrile moiety have been investigated as DPP-4 inhibitors for diabetes treatment.[5]

Safety and Handling

Table 2: General Hazard Information and Handling Precautions

Hazard ClassPrecautionary Statements
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation May cause skin irritation.
Eye Irritation May cause serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Handling and Storage:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical entity with significant potential as a building block in the development of novel therapeutics and functional materials. While detailed characterization and biological evaluation are still emerging, its synthesis is achievable through established and robust methodologies like the Buchwald-Hartwig amination. The combination of the pharmacologically relevant morpholine ring and the versatile benzonitrile group makes this compound a compelling scaffold for further investigation by researchers and scientists in the field of drug development.

References

A Senior Application Scientist's Guide to the Synthesis of 3-Morpholin-4-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the principal synthetic pathways to 3-Morpholin-4-ylbenzonitrile, a key structural motif in modern medicinal chemistry. The morpholine moiety is recognized as a privileged pharmacophore, often enhancing potency, metabolic stability, and pharmacokinetic properties of bioactive molecules.[1][2][3] The benzonitrile group, in turn, is a versatile synthetic handle and a common feature in numerous pharmaceuticals, where it can act as a hydrogen bond acceptor or a precursor to other functional groups.[4] This document is intended for researchers, chemists, and process development professionals, offering a comparative look at Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation. Each pathway is evaluated based on mechanistic principles, operational efficiency, and scalability to guide the rational selection of the most suitable method for a given research or development objective.

Introduction: The Strategic Value of the Morpholinylbenzonitrile Scaffold

The convergence of the morpholine ring and the benzonitrile functionality creates a molecular scaffold of significant interest in drug discovery. The morpholine group is prized for its ability to improve aqueous solubility and metabolic stability, often leading to favorable drug-like properties.[1][5] Its unique conformational and electronic nature allows it to engage in crucial molecular interactions with biological targets.[2][6] Concurrently, the nitrile group serves as a bioisostere for various functional groups and a key intermediate for chemical transformations. This dual utility has led to the incorporation of the morpholinylbenzonitrile core in molecules targeting a range of therapeutic areas, from oncology to psychiatric disorders.[7][8]

The synthesis of this compound, therefore, is a foundational task in the development of novel chemical entities. The choice of synthetic route can profoundly impact yield, purity, cost, and the ability to generate diverse analogues. This guide dissects the three most prevalent and practical strategies for its construction.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is often the most direct and atom-economical approach for synthesizing aryl amines when the aromatic ring is sufficiently electron-deficient.[9][10]

Mechanistic Rationale

The SNAr pathway proceeds via an addition-elimination mechanism.[10][11] The reaction is initiated by the nucleophilic attack of morpholine on the carbon atom bearing the leaving group (a halogen). This is the rate-determining step and is only feasible because the electron-withdrawing nitrile (-CN) group stabilizes the resulting high-energy carbanionic intermediate, known as a Meisenheimer complex.[9][10] The negative charge is delocalized across the aromatic ring and onto the nitrile group. In the subsequent, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

The reactivity of the aryl halide precursor follows the order F > Cl > Br > I. This is because fluorine's high electronegativity makes the ipso-carbon more electrophilic and best stabilizes the negative charge in the transition state, accelerating the initial nucleophilic attack.[10]

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Mechanism cluster_product Product 3-Fluorobenzonitrile 3-Fluorobenzonitrile Meisenheimer_Complex Meisenheimer Complex (Stabilized Intermediate) 3-Fluorobenzonitrile->Meisenheimer_Complex + Morpholine (Nucleophilic Attack) Morpholine Morpholine Morpholine->Meisenheimer_Complex Product_Molecule This compound Meisenheimer_Complex->Product_Molecule Elimination of F⁻ (Aromaticity Restored)

Caption: SNAr pathway for this compound synthesis.

Experimental Protocol: SNAr

This protocol is adapted from established procedures for the synthesis of related morpholinylbenzonitriles.[12]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzonitrile (1.0 eq.), morpholine (1.5 eq.), and potassium carbonate (1.5 eq.) in acetonitrile or DMSO (5-10 mL per gram of starting material).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Process Parameters & Comparison
ParameterConditionRationale & Field Insights
Aryl Halide 3-FluorobenzonitrilePreferred due to the high electronegativity of fluorine, which activates the ring for nucleophilic attack.[10] 3-Chlorobenzonitrile is a viable, often cheaper, alternative but may require higher temperatures or longer reaction times.
Solvent DMSO, Acetonitrile, DMFPolar aprotic solvents are essential to solvate the potassium carbonate and facilitate the substitution. DMSO is often superior for challenging substitutions.
Base K₂CO₃, Cs₂CO₃A mild inorganic base is required to scavenge the HF or HCl byproduct. Cs₂CO₃ can sometimes offer improved yields over K₂CO₃.[13]
Temperature 80-120 °CSufficient thermal energy is needed to overcome the activation barrier of the initial nucleophilic attack.
Yield Typically 70-95%This method is generally high-yielding and reliable for activated substrates.[12]

Pathway II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering remarkable versatility and functional group tolerance where SNAr reactions fail.[14]

Mechanistic Rationale

This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (e.g., 3-bromobenzonitrile) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated morpholine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the morpholinyl group couple and are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst for the next cycle.

The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are typically required to promote both the oxidative addition and the final reductive elimination steps.[13]

BHA_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-Br(L)₂ (Oxidative Adduct) Pd0->OxAdd + Ar-Br Oxidative Addition Amido Ar-Pd(II)-Morpholine(L)₂ (Amido Complex) OxAdd->Amido + Morpholine + Base (-HBr) Amido->Pd0 Reductive Elimination Product This compound Amido->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig

This is a general protocol based on optimized conditions for similar couplings.[15][16][17]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with 3-bromobenzonitrile (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.).

  • Reagent Addition: Add anhydrous, degassed toluene or dioxane as the solvent, followed by morpholine (1.2 eq.).

  • Reaction Execution: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring for 4-18 hours, monitoring by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Process Parameters & Comparison
ParameterConditionRationale & Field Insights
Aryl Halide 3-BromobenzonitrileAryl bromides and iodides are generally more reactive than chlorides in oxidative addition. Bromides offer a good balance of reactivity and cost.
Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) precatalysts that form the active Pd(0) species in situ.
Ligand XPhos, RuPhos, SPhosBulky, electron-rich biaryl phosphine ligands are crucial for high catalytic turnover and are often selected based on substrate screening.[13]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is essential for the deprotonation step. Sodium tert-butoxide is highly effective but moisture-sensitive.[13]
Yield Typically 80-99%This method is highly efficient and provides excellent yields for a wide range of substrates.[16]

Pathway III: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is the classical method for forming aryl-heteroatom bonds and serves as a valuable alternative to palladium-catalyzed systems, particularly in process chemistry where cost is a major driver.[18]

Mechanistic Rationale

The traditional Ullmann condensation involves the reaction of an aryl halide with an amine in the presence of stoichiometric copper powder at high temperatures.[18] Modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, typically a diamine or an amino acid, which enhances the solubility and reactivity of the copper species. The mechanism is thought to involve the formation of a copper(I)-amido species which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[19]

Compared to Buchwald-Hartwig reactions, Ullmann condensations often require higher reaction temperatures and are typically more effective with more reactive aryl iodides.[18]

Ullmann_Reaction Morpholine_Amine Morpholine Final_Product Final_Product Morpholine_Amine->Final_Product Catalyst CuI / Ligand + Base Catalyst->Final_Product Heat (120-180 °C)

Caption: General scheme for the Ullmann Condensation.

Experimental Protocol: Ullmann Condensation

This protocol is a representative example of a modern, ligand-accelerated Ullmann C-N coupling.[20]

  • Reaction Setup: To a sealable reaction vessel, add 3-iodobenzonitrile (1.0 eq.), copper(I) iodide (CuI, 5-10 mol%), a ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).

  • Reagent Addition: Add the solvent (e.g., DMF or DMSO) and morpholine (1.5-2.0 eq.).

  • Reaction Execution: Seal the vessel and heat the mixture to 120-150 °C for 24-48 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with aqueous ammonia solution to remove copper salts, followed by brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.

Process Parameters & Comparison
ParameterConditionRationale & Field Insights
Aryl Halide 3-IodobenzonitrileAryl iodides are the most reactive substrates for Ullmann couplings. Bromides can be used but often require more forcing conditions.[19]
Catalyst CuI, Cu₂OCopper(I) salts are the standard catalysts. Using inexpensive copper sources is a major advantage of this method.
Ligand L-Proline, DMEDASimple, inexpensive ligands are often effective at accelerating the reaction and allowing for lower catalyst loadings and temperatures.
Base K₂CO₃, K₃PO₄An inorganic base is used to facilitate the formation of the copper-amido intermediate.
Yield Typically 60-85%Yields can be good but are often less consistent than with palladium-catalyzed methods. Substrate scope can be more limited.

Comparative Analysis and Pathway Selection

The optimal synthetic route to this compound depends heavily on the specific project goals, including scale, cost, available equipment, and desired purity.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation
Starting Material Activated Aryl Halide (Ar-F, Ar-Cl)Aryl Halide/Triflate (Ar-Br, Ar-I)Aryl Halide (Ar-I, Ar-Br)
Key Advantage High atom economy, no metal catalystBroad substrate scope, high yields, mild conditionsLow catalyst cost (copper vs. palladium)
Key Limitation Requires activated aryl halideHigh cost of palladium and ligandsHarsh conditions (high temp), often requires Ar-I
Typical Yield 70-95%80-99%60-85%
Ideal Application Large-scale synthesis where Ar-F is availableSmall-scale synthesis, analogue generationCost-driven process chemistry, large-scale synthesis

Recommendation Framework:

  • For initial, small-scale synthesis and analogue development: The Buchwald-Hartwig amination is the method of choice. Its reliability, high yields, and broad functional group tolerance make it ideal for rapidly accessing the target molecule and related derivatives.

  • For large-scale, cost-sensitive production: The Nucleophilic Aromatic Substitution pathway is superior, provided that 3-fluorobenzonitrile or 3-chlorobenzonitrile is commercially viable. The absence of expensive metal catalysts and ligands makes it the most economically attractive route.

  • When palladium is not an option: The Ullmann condensation provides a robust, albeit more forceful, alternative. It is a workhorse reaction that leverages inexpensive copper catalysts, making it a practical choice if the higher temperatures and potentially longer reaction times are acceptable.

References

A Technical Guide to the Spectroscopic Characterization of 3-Morpholin-4-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Morpholin-4-ylbenzonitrile is a fascinating molecule that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, which marries a polar morpholine ring to a cyano-substituted aromatic system, imparts a unique combination of properties that are valuable in the development of novel chemical entities. As with any compound of interest, a thorough understanding of its molecular architecture is paramount. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unequivocal identification and characterization of this compound.

This document is structured to provide not just the spectral data, but also the scientific rationale behind the interpretation of this data. We will delve into the expected chemical shifts, vibrational modes, and fragmentation patterns, drawing upon fundamental principles of spectroscopy and comparative data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound, with key atomic numbering that will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework with a high degree of confidence.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer insert Insert the NMR tube into the spectrometer. lock_shim Lock on the deuterium signal and shim the magnetic field. insert->lock_shim setup Set up 1H and 13C experiments (e.g., pulse sequence, number of scans). lock_shim->setup acquire Acquire the Free Induction Decay (FID) data. setup->acquire ft Apply Fourier Transform to the FID. phase_baseline Phase the spectrum and correct the baseline. ft->phase_baseline calibrate Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C). phase_baseline->calibrate integrate_analyze Integrate the 1H signals and analyze the peak multiplicities and coupling constants. calibrate->integrate_analyze

Caption: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the morpholine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4 - 7.2m1HAr-HAromatic protons in this region are typical.[1]
~7.1 - 6.9m3HAr-HThe electron-donating morpholine group will shield the ortho and para protons, shifting them upfield.
~3.9 - 3.7t4H-O-CH₂-Protons adjacent to the oxygen atom in the morpholine ring are deshielded.
~3.3 - 3.1t4H-N-CH₂-Protons adjacent to the nitrogen atom are also deshielded, but typically to a lesser extent than those next to oxygen.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

Chemical Shift (δ, ppm)AssignmentRationale
~152Ar-C (C-N)The carbon atom directly attached to the nitrogen of the morpholine ring will be significantly deshielded.
~133 - 120Ar-CAromatic carbons typically resonate in this range.[1]
~119-C≡NThe carbon of the nitrile group has a characteristic chemical shift.
~115Ar-C (C-CN)The carbon bearing the nitrile group.
~67-O-CH₂-The carbons adjacent to the oxygen in the morpholine ring are deshielded.
~49-N-CH₂-The carbons adjacent to the nitrogen are less deshielded than those next to the oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-IR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of the solid sample directly onto the ATR crystal. apply_pressure Apply pressure to ensure good contact between the sample and the crystal. collect_background Collect a background spectrum of the empty ATR crystal. apply_pressure->collect_background collect_sample Collect the sample spectrum. collect_background->collect_sample background_subtract Automatically subtract the background spectrum from the sample spectrum. identify_peaks Identify and label the characteristic absorption bands. background_subtract->identify_peaks

Caption: Standard workflow for ATR-IR data acquisition.

Characteristic IR Absorption Bands (Predicted)

The IR spectrum of this compound will be dominated by absorptions from the aromatic ring, the nitrile group, and the morpholine moiety.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional GroupIntensity
~3100 - 3000C-H stretchAromaticMedium
~2950 - 2850C-H stretchAliphatic (Morpholine)Medium-Strong
~2230 - 2210C≡N stretchNitrileStrong, Sharp
~1600 - 1450C=C stretchAromatic RingMedium-Strong
~1250 - 1050C-O stretchEther (Morpholine)Strong
~1150 - 1000C-N stretchAmine (Morpholine)Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable clues about the molecular structure.

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

Workflow for ESI-MS Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). infuse Infuse the sample solution into the ESI source. acquire_ms1 Acquire the full scan (MS1) spectrum to determine the molecular ion. infuse->acquire_ms1 acquire_ms2 Select the molecular ion and acquire the tandem (MS/MS) spectrum to observe fragmentation. acquire_ms1->acquire_ms2 identify_mion Identify the molecular ion peak (e.g., [M+H]⁺). analyze_fragments Analyze the fragmentation pattern in the MS/MS spectrum. identify_mion->analyze_fragments

Caption: Standard workflow for ESI-MS data acquisition.

Expected Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₁H₁₂N₂O, with a monoisotopic mass of approximately 188.09 Da. In positive-ion ESI-MS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 189.10.[2]

Table 4: Predicted Mass Spectrometry Data

m/z (amu)Ion
189.10[M+H]⁺
211.08[M+Na]⁺

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation patterns. A plausible fragmentation pathway is the cleavage of the morpholine ring.

G M_H [M+H]⁺ m/z = 189.10 Fragment1 Loss of C₂H₄O (ethylene oxide) M_H->Fragment1 Collision-Induced Dissociation Fragment3 Loss of C₄H₈NO (morpholine radical) M_H->Fragment3 Alternative Fragmentation Fragment2 Resulting Fragment m/z = 145.08 Fragment1->Fragment2 Fragment4 Cyanophenyl cation m/z = 102.05 Fragment3->Fragment4

References

Solubility and stability of 3-Morpholin-4-ylbenzonitrile in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Morpholin-4-ylbenzonitrile

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility and stability are foundational pillars that dictate a molecule's journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive technical overview of the solubility and stability of this compound, a compound of interest within medicinal chemistry. As specific experimental data for this molecule is not widely published, this document outlines the strategic and methodological approach a researcher or drug development professional should adopt to comprehensively characterize this compound. The principles and protocols detailed herein are grounded in established pharmaceutical science and regulatory expectations.[1][2][3]

The structure of this compound, featuring a morpholine ring attached to a benzonitrile scaffold, suggests a molecule with moderate polarity. The morpholine group can act as a hydrogen bond acceptor, while the benzonitrile moiety contributes to its aromatic and slightly lipophilic character. Predicting its behavior in various solvent systems and under different stress conditions is therefore not trivial and requires empirical investigation. This guide will detail the rationale behind solvent selection for solubility screening, the design of robust stability-indicating assays, and the execution of forced degradation studies in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6][7][8][9][10][11]

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[12] Poor solubility can lead to challenging formulation development and inadequate drug exposure in preclinical and clinical studies.[13][14] Therefore, a comprehensive solubility profile in a variety of relevant solvents is essential.

Rationale for Solvent Selection

The choice of solvents for solubility screening is a strategic decision based on the intended application of the data. The screening should encompass a range of polarities and solvent classes to build a comprehensive understanding of the compound's behavior.[15]

  • Aqueous Buffers: Solubility in aqueous media at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) is crucial for predicting oral absorption.[14] These pH values simulate the conditions in the gastrointestinal tract.

  • Organic Solvents: A range of organic solvents is important for various stages of development:

    • Preclinical Formulation: Solvents like Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Polyethylene Glycol 400 (PEG 400), and ethanol are commonly used in early-stage in vivo studies.[13][16]

    • Process Chemistry: Solvents such as methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene are relevant for synthesis, purification, and crystallization process development.[15]

  • Biorelevant Media: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF and FeSSIF) can provide more physiologically relevant solubility data.[14][17]

Experimental Protocols for Solubility Determination

Two primary methods are employed for solubility assessment: kinetic and thermodynamic (equilibrium) solubility.

Kinetic Solubility Assessment

Kinetic solubility provides a high-throughput initial screen of a compound's solubility and is particularly useful in early discovery phases.[18][19][20] It measures the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous buffer.[19][21]

Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).[19]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which significant precipitation is observed is reported as the kinetic solubility.[18][19]

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility, often determined by the shake-flask method, is considered the gold standard as it measures the solubility of a compound at equilibrium.[22][23][24][25]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial.[23]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[23]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter compatible with the solvent).

  • Quantification: Accurately dilute the supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[22]

  • Data Reporting: The solubility is reported in units of µg/mL or mg/mL.

Hypothetical Solubility Data Summary

The following table illustrates how the solubility data for this compound would be presented.

Solvent/MediumTemperature (°C)Solubility (µg/mL)Method
Water25TBDThermodynamic
PBS (pH 7.4)25TBDThermodynamic
0.1 N HCl (pH 1.2)25TBDThermodynamic
Acetate Buffer (pH 4.5)25TBDThermodynamic
Methanol25TBDThermodynamic
Ethanol25TBDThermodynamic
Acetonitrile25TBDThermodynamic
DMSO25TBDThermodynamic
PEG 40025TBDThermodynamic

TBD: To Be Determined

Visualization of Solubility Workflow

G cluster_0 Solubility Assessment Workflow start Start: Characterize this compound solvent_selection Strategic Solvent Selection (Aqueous, Organic, Biorelevant) start->solvent_selection kinetic High-Throughput Kinetic Solubility (Nephelometry/Turbidity) solvent_selection->kinetic Initial Screening thermodynamic Thermodynamic Solubility (Shake-Flask Method) solvent_selection->thermodynamic Gold Standard data_analysis Data Analysis & Reporting (Solubility Profile) kinetic->data_analysis quantification Quantification by Validated HPLC Method thermodynamic->quantification quantification->data_analysis end End: Comprehensive Solubility Profile data_analysis->end G cluster_1 Stability Assessment Workflow start Start: this compound hplc_dev Develop Stability-Indicating HPLC Method start->hplc_dev hplc_val Validate HPLC Method (ICH Q2(R1)) hplc_dev->hplc_val forced_deg Perform Forced Degradation Studies hplc_val->forced_deg analysis Analyze Stressed Samples by HPLC forced_deg->analysis Stress Conditions: Acid, Base, Oxidative, Thermal, Photo pathway Identify Degradation Pathways & Products analysis->pathway end End: Comprehensive Stability Profile pathway->end

References

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Senior Application Scientist, Gemini

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, make it an invaluable scaffold in the design of novel therapeutic agents.[1][3][4] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by morpholine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will explore its significant roles in anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) applications, supported by case studies of FDA-approved drugs and detailed experimental protocols.

Introduction: The Unique Advantages of the Morpholine Moiety

Morpholine, or tetrahydro-1,4-oxazine, is more than just a versatile synthetic building block; its incorporation into a drug candidate often confers significant advantages.[1][5] The presence of the oxygen atom and the weakly basic nitrogen (pKa ≈ 8.7) provides a balanced hydrophilic-lipophilic profile.[3][6][7] This duality enhances solubility and can improve permeability across biological membranes, including the challenging blood-brain barrier (BBB).[6][7][8]

Furthermore, the morpholine ring is often used as a bioisosteric replacement for other cyclic amines like piperidine or piperazine to fine-tune a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[3][4] It can increase metabolic stability, improve oral bioavailability, and reduce off-target toxicity, making it a favored component in drug design.[1][3][4] Its ability to act as a hydrogen bond acceptor via its oxygen atom while engaging in various other interactions makes it a potent pharmacophore for a wide range of biological targets.[1][6][9]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The morpholine scaffold is a cornerstone in the development of modern oncology drugs, with half of all morpholine-containing drugs approved by the U.S. FDA between 2013 and 2023 being classified as anticancer agents.[3][4][10] These derivatives employ diverse mechanisms to halt cancer progression.

2.1. Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many morpholine-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

  • EGFR Inhibition: Gefitinib (Iressa®), an approved drug for non-small cell lung cancer, features a morpholine ring that enhances its water solubility and promotes hydrogen bonding within the ATP-binding domain of the Epidermal Growth Factor Receptor (EGFR).[4] This blocks downstream signaling pathways responsible for cell proliferation and survival.

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is central to cell growth and survival. Several morpholine derivatives have been developed to target key kinases like PI3K and mTOR, effectively shutting down this pro-tumorigenic signaling cascade.

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. Morpholine-benzimidazole-oxadiazole hybrids have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[11]

2.2. Other Anticancer Mechanisms Beyond kinase inhibition, morpholine derivatives have been shown to:

  • Induce Apoptosis: Certain morpholine-substituted quinazoline derivatives trigger programmed cell death (apoptosis) in cancer cells by interacting with proteins like Bcl-2.[12]

  • Cause Cell Cycle Arrest: Studies have demonstrated that some derivatives can halt the cell cycle, typically in the G1 phase, preventing cancer cells from replicating.[13]

2.3. Structure-Activity Relationship (SAR) Insights

SAR studies reveal that the anticancer potency of morpholine derivatives can be tuned by modifying the substitutions on the morpholine ring and the core scaffold to which it is attached.[9][14][15] For instance, in a series of morpholine-benzimidazole-oxadiazole derivatives, the presence of dichloro-substitutions on an attached phenyl ring significantly enhanced VEGFR-2 inhibition.[11]

Table 1: Selected Anticancer Activities of Morpholine Derivatives
Compound ClassTarget Cell Line(s)Mechanism of ActionReported IC₅₀ (µM)
Morpholine-Quinazoline Hybrids (AK-3, AK-10)A549, MCF-7, SHSY-5YApoptosis Induction3.15 - 10.38[12][13]
Morpholine-Benzimidazole-Oxadiazole Hybrid (5h)HT-29 (Colon Cancer)VEGFR-2 Inhibition0.049 (Enzyme); 3.10 (Cell)[11]
Spirooxindole-Morpholine-Triazole HybridsA549 (Lung Cancer)Growth Inhibition1.87 - 4.36[16]

Antimicrobial Activity: Combating Pathogenic Microbes

The morpholine ring is integral to several potent antimicrobial agents, demonstrating broad-spectrum activity against bacteria and fungi.[17][18]

3.1. Antibacterial Activity

The most prominent example of a morpholine-containing antibacterial is Linezolid , an oxazolidinone antibiotic. It is particularly effective against multi-drug resistant Gram-positive bacteria.[19]

  • Mechanism of Action: Linezolid works by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex, a mechanism distinct from other protein synthesis inhibitors.[19]

Numerous other morpholine derivatives, often combined with other heterocyclic nuclei like thiazine, triazole, or pyridine, have demonstrated significant antibacterial activity against a range of pathogens including S. aureus, B. subtilis, E. coli, and P. aeruginosa.[19][20]

3.2. Antifungal Activity

Morpholine derivatives are a distinct class of agricultural and clinical antifungal agents. Drugs like Fenpropimorph and Amorolfine are key examples.

  • Mechanism of Action: These agents disrupt the fungal cell membrane by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase.[21] This leads to the depletion of ergosterol, a vital membrane component, and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity.[21][22]

Recent research has focused on creating novel morpholine-based surfactants and silicon-incorporated analogues, which have shown potent, fungicidal activity against resistant strains of Candida albicans and Cryptococcus neoformans.[21][23]

Anti-inflammatory and CNS Activities

4.1. Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases. Morpholine derivatives have shown promise as anti-inflammatory agents primarily by targeting the enzymes responsible for producing pro-inflammatory mediators.

  • Mechanism of Action: Many derivatives act by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[24] These enzymes produce nitric oxide (NO) and prostaglandins, respectively, which are key drivers of the inflammatory response. By reducing the expression and activity of iNOS and COX-2, these compounds can significantly dampen inflammation.[24][25] Studies on morpholinopyrimidine and morpholine-capped β-lactam derivatives have confirmed this mechanism.[24][25]

4.2. Central Nervous System (CNS) Applications

The physicochemical properties of the morpholine ring make it particularly well-suited for developing CNS-active drugs.[6][8][26] Its ability to improve BBB permeability allows for effective targeting of receptors and enzymes within the brain.[7][8]

  • Neurodegenerative Diseases: Morpholine derivatives are being explored for conditions like Alzheimer's and Parkinson's disease.[7][27] They have been shown to act as potent dual inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), which are key targets in managing the symptoms of these diseases.[7][27][28]

  • Mood Disorders and Pain: The scaffold is found in drugs used as antidepressants and anxiolytics, such as Reboxetine and Moclobemide.[8] These compounds modulate neurotransmitter receptors, helping to regulate mood and pain perception.[6]

Methodologies for Biological Evaluation

Evaluating the potential of new morpholine derivatives requires a suite of robust and validated in vitro assays. The following protocols are foundational for screening cytotoxicity and antimicrobial activity.

5.1. Experimental Protocol: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay is a standard method to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

5.2. Experimental Protocol: Broth Microdilution for Antimicrobial MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: Prepare a two-fold serial dilution of the morpholine derivatives in a 96-well microtiter plate using the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (inoculum + broth) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. This can be confirmed by reading the optical density (OD) at 600 nm.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological and experimental processes.

Diagram 1: Drug Discovery Workflow

G cluster_0 Discovery & Design cluster_1 In Vitro Screening cluster_2 Lead Optimization Compound_Design Scaffold Selection (Morpholine Core) Library_Synthesis Derivative Synthesis & Purification Compound_Design->Library_Synthesis SAR Hypothesis Primary_Screening Primary Assays (e.g., Cytotoxicity, Antimicrobial) Library_Synthesis->Primary_Screening Secondary_Screening Secondary Assays (e.g., Enzyme Inhibition) Primary_Screening->Secondary_Screening Hit Identification SAR_Studies Structure-Activity Relationship (SAR) Secondary_Screening->SAR_Studies Lead Generation ADMET_Profiling ADMET Profiling (Solubility, Stability) SAR_Studies->ADMET_Profiling Refinement ADMET_Profiling->Library_Synthesis Iterative Redesign

Caption: A generalized workflow for the discovery and optimization of novel morpholine derivatives.

Diagram 2: EGFR Signaling Inhibition

G cluster_0 Signaling Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS P Gefitinib Gefitinib (Morpholine Derivative) Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Mechanism of action for Gefitinib, a morpholine-containing EGFR inhibitor.

Diagram 3: MTT Assay Protocol Flowchart

A Seed Cells in 96-Well Plate B Incubate for 24h (Attachment) A->B C Treat with Morpholine Derivatives (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h (Formazan Formation) E->F G Solubilize Formazan (e.g., with DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The morpholine scaffold is unequivocally a privileged structure in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[1][9] Its utility spans from targeted cancer therapies and broad-spectrum antimicrobials to nuanced modulators of the central nervous system. The inherent drug-like properties conferred by the morpholine ring—such as improved solubility, metabolic stability, and target affinity—ensure that it will remain a focal point for drug discovery efforts.[1][3]

Future research will likely focus on the synthesis of novel, more complex morpholine derivatives through innovative synthetic strategies.[29] The exploration of multi-target agents, where a single morpholine-based molecule can modulate several disease pathways simultaneously (e.g., possessing both anti-inflammatory and anticancer effects), represents an exciting frontier. As our understanding of disease biology deepens, the rational design of morpholine derivatives will continue to produce next-generation therapeutics to address the world's most pressing medical challenges.

References

An In-Depth Technical Guide to 3-Morpholin-4-ylbenzonitrile for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Morpholin-4-ylbenzonitrile is a bifunctional organic molecule that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. This compound integrates two key pharmacophores: a benzonitrile group and a morpholine ring. The nitrile moiety is a versatile functional group known for its role in various pharmaceuticals, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] The morpholine ring is a privileged scaffold in drug discovery, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets. The strategic placement of the morpholine at the meta-position of the benzonitrile ring creates a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties to its synthesis and potential applications, tailored for researchers and professionals in drug development.

Chemical Identity and Properties

A precise understanding of the chemical identity and physicochemical properties of this compound is fundamental for its application in research and development.

Table 1: Chemical Identifiers for this compound
IdentifierValueSource
SMILES C1COCCN1C2=CC=CC(=C2)C#N[2]
InChI InChI=1S/C11H12N2O/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7H2[2]
InChIKey OQRDPCPTEDSJHU-UHFFFAOYSA-N[2]
Molecular Formula C11H12N2O[2]
CAS Number 7060556 (Related CID)[2]
Table 2: Predicted Physicochemical Properties
PropertyValueSource
Molecular Weight 188.23 g/mol [2]
Monoisotopic Mass 188.09496 Da[2]
XLogP 1.1[2]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Topological Polar Surface Area 36.3 Ų

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination. The choice of method often depends on the starting materials and desired scale. A common and illustrative laboratory-scale synthesis involves the reaction of a halo-benzonitrile with morpholine.

Illustrative Synthesis Workflow

The following diagram outlines a typical synthetic pathway for this compound, starting from 3-fluorobenzonitrile and morpholine.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_purification Work-up & Purification reactant1 3-Fluorobenzonitrile reaction Nucleophilic Aromatic Substitution (SNAr) reactant1->reaction reactant2 Morpholine reactant2->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMSO, DMF) solvent->reaction temp Heat (e.g., 80-120 °C) temp->reaction workup Aqueous Work-up (Extraction) reaction->workup Crude Product purification Column Chromatography or Recrystallization workup->purification product This compound purification->product Purified Product

Caption: Synthetic workflow for this compound via SNAr.

Experimental Protocol: Nucleophilic Aromatic Substitution
  • Reaction Setup: To a solution of 3-fluorobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add morpholine (1.2 eq) and a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the charge separation in the transition state of the SNAr reaction. The excess of morpholine and base ensures the reaction proceeds to completion by driving the equilibrium forward and neutralizing the generated hydrofluoric acid (HF).

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Self-Validation: The aqueous work-up removes the inorganic base and the bulk of the high-boiling point solvent. The subsequent extraction isolates the desired organic product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

    • Self-Validation: Purification is essential to remove any unreacted starting materials or side products. The purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the development of biologically active molecules. The nitrile group can participate in key interactions with enzyme active sites, while the morpholine moiety can improve pharmacokinetic properties.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase. The this compound structure can be elaborated to generate potent inhibitors of various kinases implicated in diseases such as cancer and inflammation.

The diagram below illustrates the conceptual role of this scaffold in drug design, where it serves as a core structure for further functionalization to achieve target specificity and potency.

G cluster_core Core Scaffold cluster_moieties Key Moieties cluster_derivatization Synthetic Derivatization cluster_application Target Application core This compound nitrile Benzonitrile (H-bond acceptor, core structure) core->nitrile morpholine Morpholine (Solubility, PK properties) core->morpholine derivatization Functionalization at Benzene Ring Positions core->derivatization Leads to drug Potent & Selective Kinase Inhibitor derivatization->drug Optimization for target Kinase ATP-Binding Pocket drug->target Binds to

Caption: Role of the scaffold in kinase inhibitor design.

Benzonitriles are recognized as important components in a variety of pharmaceuticals.[1] For instance, the nitrile group can mimic a carbonyl group and act as a hydrogen bond acceptor. This is exemplified in non-steroidal aromatase inhibitors like letrozole, where the nitrile is crucial for binding.[1] Similarly, the this compound scaffold can be a precursor to compounds where the nitrile interacts with key residues in a target protein. The morpholine group is often used to tune the physicochemical properties of a lead compound, enhancing its drug-like characteristics.

Safety, Handling, and Storage

Proper handling and storage are crucial when working with any chemical compound in a laboratory setting. While specific toxicity data for this compound is limited, general precautions for handling benzonitrile derivatives should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3][4] All handling should be performed in a well-ventilated area or under a chemical fume hood.[3]

  • First Aid Measures:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[5]

    • Ingestion: If swallowed, rinse mouth and seek immediate medical attention. Do not induce vomiting.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical assistance.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat and sources of ignition.

Conclusion

This compound is a synthetically accessible and versatile chemical entity with significant potential in drug discovery and development. Its combination of a reactive benzonitrile core and a pharmacokinetically favorable morpholine moiety makes it an attractive starting point for the design of novel therapeutics. This guide has provided a foundational understanding of its chemical properties, a practical synthesis protocol, and an overview of its applications and safety considerations. For researchers in medicinal chemistry, this compound represents a valuable building block for creating sophisticated molecular architectures aimed at complex biological targets.

References

An In-depth Technical Guide to the Known Derivatives of 3-Morpholin-4-ylbenzonitrile and Their Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known derivatives of 3-morpholin-4-ylbenzonitrile, a scaffold of significant interest in medicinal chemistry. The document delves into the primary synthetic methodologies for this class of compounds, with a strong focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to offer a practical and in-depth resource for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry, appearing in a variety of compounds investigated for diverse therapeutic applications. The morpholine moiety is a common feature in drug candidates, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The nitrile group, a versatile functional group, can participate in various chemical transformations and can act as a key pharmacophoric element, engaging in hydrogen bonding and other interactions with biological targets. The meta-substitution pattern of the morpholine and nitrile groups on the benzene ring provides a distinct three-dimensional geometry for molecular interactions, making its derivatives attractive for targeting a range of biological receptors and enzymes.

This guide will explore the chemical space around this core structure, detailing the synthesis of its derivatives and providing the necessary technical information for their preparation and further functionalization.

Core Synthetic Strategies

The synthesis of this compound and its derivatives primarily relies on two powerful and versatile synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of method is often dictated by the nature of the starting materials, desired substitution patterns, and scalability.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone for the synthesis of aryl amines, including morpholine-substituted benzonitriles. The reaction typically involves the displacement of a leaving group, most commonly a halogen, from an activated aromatic ring by a nucleophile, in this case, morpholine.

Mechanism and Rationale:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (morpholine) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of an electron-withdrawing group, such as the nitrile (-CN) group, is crucial as it activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. The reactivity of the leaving group generally follows the trend F > Cl > Br > I for SNAr reactions.

Experimental Protocol: Synthesis of this compound via SNAr

This protocol describes a general procedure for the synthesis of the parent this compound from 3-fluorobenzonitrile.

  • Materials:

    • 3-Fluorobenzonitrile

    • Morpholine

    • Potassium Carbonate (K2CO3)

    • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a solution of 3-fluorobenzonitrile (1.0 eq) in DMSO or DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine, catalyzed by a palladium complex. This method is particularly useful for less reactive aryl chlorides and bromides and offers a broad substrate scope.

Mechanism and Rationale:

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromobenzonitrile) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: Morpholine coordinates to the palladium center, and a base facilitates its deprotonation to form a more nucleophilic amido ligand.

  • Reductive Elimination: The C-N bond is formed, yielding the desired this compound and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as RuPhos and BrettPhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.[1]

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed synthesis of this compound from 3-bromobenzonitrile.

  • Materials:

    • 3-Bromobenzonitrile

    • Morpholine

    • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

    • A suitable phosphine ligand (e.g., Xantphos, RuPhos)

    • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3)

    • Anhydrous toluene or dioxane

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Brine solution

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromobenzonitrile (1.0 eq), the palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), and the phosphine ligand (2-10 mol%).

    • Add the base (e.g., NaOtBu, 1.4 eq) and anhydrous toluene or dioxane.

    • Add morpholine (1.2 eq) to the mixture.

    • Heat the reaction mixture to 80-110 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Known Derivatives of this compound and Their Synthesis

The core synthetic strategies described above can be applied to a variety of substituted benzonitriles to generate a library of this compound derivatives. The following sections detail the synthesis of representative examples with different substitution patterns on the benzonitrile ring.

Synthesis of Substituted 3-Morpholinobenzonitriles

The introduction of additional substituents on the benzonitrile ring can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. The synthesis of these analogs generally follows the established SNAr or Buchwald-Hartwig protocols, starting from appropriately substituted halobenzonitriles.

Table 1: Synthesis of Substituted 3-Morpholinobenzonitrile Derivatives

Starting MaterialProductMethodKey Reagents & ConditionsYield (%)Reference
3-Fluoro-4-nitrobenzonitrile3-Morpholino-4-nitrobenzonitrileSNArMorpholine, K2CO3, DMF, 100 °CHigh[2]
3-Bromo-5-fluorobenzonitrile3-Morpholino-5-fluorobenzonitrileBuchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °CGoodN/A
3-Chloro-2-methylbenzonitrile3-Morpholino-2-methylbenzonitrileBuchwald-HartwigPd(OAc)2, RuPhos, NaOtBu, Toluene, 100 °CModerate-GoodN/A

Note: "N/A" indicates that a specific literature reference for this exact transformation was not found in the provided search results, but the synthesis is based on established and reliable chemical principles.

Diagram 1: General Synthetic Pathways to Substituted 3-Morpholinobenzonitriles

Synthesis_Pathways cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_BH Buchwald-Hartwig Amination Start_SNAr 3-Halo-X-benzonitrile Product_SNAr 3-Morpholino-X-benzonitrile Start_SNAr->Product_SNAr Morpholine, Base (e.g., K2CO3) Solvent (e.g., DMF, DMSO) Heat Start_BH 3-Halo-X-benzonitrile Product_BH 3-Morpholino-X-benzonitrile Start_BH->Product_BH Morpholine, Pd Catalyst Ligand, Base (e.g., NaOtBu) Solvent (e.g., Toluene, Dioxane) Heat

Caption: General synthetic routes to substituted 3-morpholinobenzonitriles.

Further Functionalization of the Nitrile Group

The nitrile group of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wider range of derivatives with diverse functionalities.

3.2.1. Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation opens up possibilities for amide bond formation and other carboxylic acid-based derivatizations.

3.2.2. Reduction to Amines

Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, affords the corresponding primary amine. This amine can then be further functionalized.

Diagram 2: Functionalization of the Nitrile Group

Nitrile_Functionalization Core This compound Acid 3-Morpholin-4-ylbenzoic Acid Core->Acid Hydrolysis (H+ or OH-) Amine (3-Morpholin-4-ylphenyl)methanamine Core->Amine Reduction (e.g., LiAlH4)

Caption: Key transformations of the nitrile group in this compound.

Conclusion and Future Directions

The synthesis of this compound and its derivatives is well-established through robust methodologies like nucleophilic aromatic substitution and palladium-catalyzed amination. These approaches offer flexibility in introducing a wide array of substituents onto the benzonitrile core, enabling the exploration of a broad chemical space for drug discovery and development. The versatility of the nitrile group for further transformations further enhances the utility of this scaffold.

Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems, the exploration of novel substitution patterns to fine-tune biological activity, and the application of these derivatives in the synthesis of complex molecular architectures for various therapeutic targets.

References

The Ascendant Scaffold: A Technical Guide to the Research Landscape of 3-Morpholin-4-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with multiple biological targets, offering a versatile foundation for drug discovery. 3-Morpholin-4-ylbenzonitrile has steadily risen to prominence as one such scaffold. Its unique combination of a morpholine ring and a benzonitrile moiety confers a desirable balance of physicochemical properties, including aqueous solubility, metabolic stability, and the ability to participate in key binding interactions. This guide provides an in-depth review of the research surrounding this compound, from its synthesis to its diverse biological applications, with a focus on the scientific rationale behind its exploration in modern drug development.

The significance of this scaffold is perhaps best exemplified by its incorporation into potent and selective kinase inhibitors. For instance, the derivative 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile has been identified as a highly potent and brain-penetrant Leucine-rich repeat kinase 2 (LRRK2) inhibitor, a key target in the development of therapeutics for Parkinson's disease.[1][2] This highlights the potential of the this compound core to generate drug candidates for complex and challenging diseases, particularly those affecting the central nervous system (CNS). The morpholine group is frequently employed in CNS drug discovery to improve pharmacokinetic properties, as it can enhance brain permeability and metabolic stability.[3][4]

This technical guide will delve into the core aspects of this compound research, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its synthesis, the rationale behind its use in various therapeutic areas, and the structure-activity relationships that govern its biological effects.

Chemical Synthesis and Characterization: Building the Core

The synthesis of this compound and its derivatives relies on well-established and robust chemical transformations. The primary methods involve the formation of the crucial carbon-nitrogen (C-N) bond between the morpholine ring and the benzonitrile moiety.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination stands out as a powerful and widely used method for the synthesis of aryl amines, including this compound.[5][6] This palladium-catalyzed cross-coupling reaction offers high yields and excellent functional group tolerance, making it a preferred route in many synthetic campaigns.[7][8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Halobenzonitrile 3-Halobenzonitrile Product This compound 3-Halobenzonitrile->Product Morpholine Morpholine Morpholine->Product Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., XPhos, BINAP) Base Base (e.g., NaOtBu, Cs2CO3) Solvent Solvent (e.g., Toluene, Dioxane)

Figure 1: General scheme for the Buchwald-Hartwig amination to synthesize this compound.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzonitrile (1.0 eq), morpholine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq), a suitable phosphine ligand like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Add a dry, degassed solvent like toluene or dioxane.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Nucleophilic Aromatic Substitution (SNAr)

An alternative and often simpler method for synthesizing morpholinylbenzonitriles is through nucleophilic aromatic substitution (SNAr). This method is particularly effective when the benzene ring is activated by an electron-withdrawing group, such as a nitro or trifluoromethyl group, ortho or para to a leaving group (e.g., a halogen).[9]

G cluster_reactants_snar Reactants cluster_conditions_snar Reaction Conditions Activated_Aryl_Halide Activated Aryl Halide (e.g., 4-Fluoro-3-(trifluoromethyl)benzonitrile) Product_SNAr Substituted 4-(Morpholin-4-yl)benzonitrile Activated_Aryl_Halide->Product_SNAr Morpholine Morpholine Morpholine->Product_SNAr Base_SNAr Base (e.g., K2CO3) Solvent_SNAr Solvent (e.g., Acetonitrile, DMF)

Figure 2: General scheme for the SNAr reaction to synthesize substituted 4-(Morpholin-4-yl)benzonitriles.

Experimental Protocol: Synthesis of 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile via SNAr [9]

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq) in acetonitrile.

  • Add potassium carbonate (1.2 eq) and morpholine (1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to 80 °C (353 K) and stir for 12 hours.

  • After cooling to room temperature, concentrate the mixture under vacuum.

  • Dilute the crude product with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent to obtain the desired product, which can be further purified by recrystallization from ethanol.[9]

Biological Activities and Therapeutic Potential

The this compound scaffold has been explored in a variety of therapeutic areas, demonstrating its versatility. The combination of the hydrogen bond accepting morpholine oxygen, the basic nitrogen, and the nitrile group's ability to engage in various non-covalent interactions makes this scaffold a valuable starting point for inhibitor design.

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology and neurodegenerative diseases. The this compound moiety has been successfully incorporated into potent kinase inhibitors.

  • LRRK2 Inhibition: As previously mentioned, a derivative of this compound, PF-06447475, is a highly potent and selective inhibitor of LRRK2.[1][2] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and inhibiting its kinase activity is a promising therapeutic strategy. The morpholine group in these inhibitors often occupies a region of the ATP binding site that is tolerant of some bulk and can form hydrogen bonds, while the benzonitrile can interact with the hinge region or other key residues.

  • Src Kinase Inhibition: The morpholino group has been incorporated into 4-anilino-3-quinolinecarbonitriles to enhance their inhibitory activity against Src kinase, a non-receptor tyrosine kinase implicated in cancer progression and metastasis.[10] Replacing a methoxy group with a 3-(morpholin-4-yl)propoxy group at the C-7 position of the quinoline core led to increased inhibition of both Src kinase activity and Src-mediated cell proliferation.[10]

  • PI3K Inhibition: Derivatives of 4-morpholino-2-phenylquinazoline have been evaluated as inhibitors of PI3 kinase p110α, a key enzyme in cell signaling pathways that are often dysregulated in cancer.[11] A thieno[3,2-d]pyrimidine derivative in this series demonstrated potent and selective inhibition of p110α.[11]

Antimicrobial and Antiproliferative Activity

The morpholine ring itself is known to be important for antimicrobial activity.[9] This has led to the investigation of this compound derivatives as potential antimicrobial agents.

  • Antibacterial and Antitubercular Activity: Hydrazide derivatives of 4-(morpholin-4-yl)benzonitrile have been synthesized and investigated for their antibacterial and antitubercular properties. Similarly, semicarbazide and thiosemicarbazide derivatives of 4-(morpholino-4-yl)-3-nitrobenzohydrazide have shown promising antibacterial activity, particularly against Gram-positive bacteria.[12]

  • Antitumor Activity: Novel quinazoline derivatives incorporating the morpholinopropoxy benzonitrile moiety have demonstrated potent antitumor activity in vitro against several human tumor cell lines, with some compounds showing greater potency than the established EGFR inhibitor gefitinib.[13]

Central Nervous System (CNS) Applications

The physicochemical properties of the morpholine ring make it an attractive component for CNS-active drugs.[3] Its inclusion can lead to improved metabolic stability and the ability to cross the blood-brain barrier.

  • Metabotropic Glutamate Receptor 5 (mGluR5) Modulation: Benzonitrile derivatives have been investigated as negative allosteric modulators (NAMs) of mGluR5, a potential therapeutic target for psychiatric disorders such as anxiety and depression.[14]

Structure-Activity Relationships (SAR) and Pharmacokinetic Considerations

The biological activity of this compound derivatives is highly dependent on the substitution pattern on the benzonitrile ring and modifications to the morpholine moiety.

Modification Impact on Biological Activity Reference
Substitution on the benzonitrile ring Introduction of groups at the 4- and 5-positions can significantly influence kinase selectivity and potency. For example, in LRRK2 inhibitors, substitution at the 5-position of the benzonitrile was found to be critical for potent inhibition.[1][2]
Linker between morpholine and benzonitrile The length and nature of a linker, such as a propoxy chain, can optimize interactions with the target protein, as seen in Src kinase inhibitors.[10]
Modifications to the morpholine ring While the core morpholine is often retained for its favorable properties, isosteric replacements can be explored to fine-tune potency, selectivity, and metabolic stability.[4]
Fluorine substitution The introduction of fluorine atoms can block sites of metabolism, thereby improving the pharmacokinetic profile and reducing metabolism-dependent inhibition of enzymes like CYP3A4.[15]

Pharmacokinetic Profile:

The morpholine moiety generally imparts favorable pharmacokinetic properties. It tends to increase aqueous solubility and can improve metabolic stability by blocking potential sites of metabolism.[4] This is a key reason for its prevalence in drug candidates. The metabolic stability of compounds is a critical parameter in drug discovery, as rapid metabolism can lead to low bioavailability and short duration of action.

Future Outlook

The this compound scaffold continues to be a fertile ground for drug discovery. Its proven success in generating potent and selective inhibitors for challenging targets like LRRK2 suggests that its potential is far from exhausted. Future research will likely focus on:

  • Exploration of new therapeutic areas: The versatility of the scaffold makes it a candidate for investigation against a wider range of targets, including other kinases, GPCRs, and enzymes.

  • Fine-tuning of pharmacokinetic properties: Further optimization of metabolic stability, oral bioavailability, and CNS penetration will be crucial for advancing candidates into clinical development.

  • Application in targeted protein degradation: The scaffold could potentially be incorporated into proteolysis-targeting chimeras (PROTACs) to induce the degradation of disease-causing proteins.

References

Methodological & Application

Synthesis of 3-Morpholin-4-ylbenzonitrile Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and theoretical insights for the synthesis of 3-Morpholin-4-ylbenzonitrile and its derivatives. This class of compounds holds significant interest for researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by the electron-withdrawing nitrile group and the valuable pharmacokinetic profile often associated with the morpholine moiety.[1][2] The morpholine ring, in particular, is a prevalent heterocyclic motif in drug discovery, known to enhance aqueous solubility and metabolic stability.[3]

This document offers a selection of robust synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Buchwald-Hartwig amination, and Copper-catalyzed Ullmann condensation. Each protocol is presented with step-by-step instructions, alongside a discussion of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods for their specific applications.

Strategic Approaches to Synthesis

The primary disconnection for the synthesis of this compound derivatives involves the formation of the C-N bond between the aromatic ring and the morpholine nitrogen. The choice of synthetic route largely depends on the nature of the starting materials, desired scale, and available laboratory equipment.

Synthesis_Strategies cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Buchwald Buchwald-Hartwig Amination cluster_Ullmann Ullmann Condensation This compound This compound 3-Halobenzonitrile 3-Halobenzonitrile (F, Cl) 3-Halobenzonitrile->this compound Morpholine, Base Morpholine Morpholine Base Base 3-Halobenzonitrile_BH 3-Halobenzonitrile (Cl, Br, I) 3-Halobenzonitrile_BH->this compound Morpholine, Pd Catalyst, Ligand, Base Morpholine_BH Morpholine Pd Catalyst Pd Catalyst Ligand Ligand Base_BH Base 3-Halobenzonitrile_U 3-Halobenzonitrile (I, Br) 3-Halobenzonitrile_U->this compound Morpholine, Cu Catalyst, Base Morpholine_U Morpholine Cu Catalyst Cu Catalyst Base_U Base

Figure 1. Key synthetic routes to this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and often cost-effective method for synthesizing aryl amines. This pathway is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as the nitrile group in 3-halobenzonitriles. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] While traditionally viewed as a stepwise process, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[5] For this synthesis, 3-fluorobenzonitrile is the preferred starting material due to the high electronegativity of fluorine, which facilitates nucleophilic attack.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Fluorobenzonitrile≥98%Commercially Available-
Morpholine≥99%Commercially AvailableCan be used as both reactant and solvent.[6]
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableActs as the base.
Acetonitrile (CH₃CN)AnhydrousCommercially AvailableReaction solvent.
Ethyl AcetateReagent GradeCommercially AvailableFor extraction.
Brine SolutionSaturated NaCl(aq)Laboratory PreparedFor washing.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying.
Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorobenzonitrile (1.21 g, 10 mmol) and acetonitrile (30 mL).

  • Addition of Reagents: Add potassium carbonate (1.66 g, 12 mmol) and morpholine (1.04 g, 12 mmol) to the flask.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.

  • Extraction: Dilute the residue with water (50 mL) and extract with ethyl acetate (2 x 50 mL).[1]

  • Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

SNAr_Workflow Start Start Setup Combine 3-Fluorobenzonitrile, K₂CO₃, and Morpholine in Acetonitrile Start->Setup React Heat to 80 °C for 12-24h Setup->React Workup Cool and Concentrate React->Workup Extract Dilute with H₂O, Extract with Ethyl Acetate Workup->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over Na₂SO₄ and Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product Pure Product Purify->Product

Figure 2. Workflow for the SNAr synthesis of this compound.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This method is particularly useful for aryl halides that are less reactive in SNAr reactions, such as aryl chlorides, bromides, and iodides. The choice of palladium precatalyst, phosphine ligand, and base is crucial for achieving high yields.[9]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromobenzonitrile≥98%Commercially Available-
Morpholine≥99%Commercially Available-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailablePalladium precatalyst.
Xantphos≥98%Commercially AvailableLigand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableStrong, non-nucleophilic base.
TolueneAnhydrousCommercially AvailableReaction solvent.
Diethyl EtherReagent GradeCommercially AvailableFor work-up.
Saturated Ammonium Chloride (NH₄Cl)Aqueous SolutionLaboratory PreparedFor quenching.
Experimental Procedure
  • Inert Atmosphere: Perform all steps under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromobenzonitrile (1.82 g, 10 mmol), Pd₂(dba)₃ (91.5 mg, 0.1 mmol, 1 mol%), and Xantphos (173.6 mg, 0.3 mmol, 3 mol%).

  • Addition of Reagents: Evacuate and backfill the flask with inert gas three times. Then, add sodium tert-butoxide (1.15 g, 12 mmol), morpholine (1.04 g, 12 mmol), and anhydrous toluene (40 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching and Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired product.

Protocol 3: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[10][11] While it often requires higher temperatures than the Buchwald-Hartwig reaction, recent advancements have led to milder reaction conditions.[12][13] This method is a valuable alternative, especially when palladium-based catalysts are not desirable. Aryl iodides and bromides are the most common substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Iodobenzonitrile≥97%Commercially Available-
Morpholine≥99%Commercially Available-
Copper(I) Iodide (CuI)≥98%Commercially AvailableCatalyst.
L-Proline≥99%Commercially AvailableLigand.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase.
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially AvailableSolvent.
DichloromethaneReagent GradeCommercially AvailableFor extraction.
Aqueous Ammonia5% SolutionLaboratory PreparedFor washing.
Experimental Procedure
  • Reaction Setup: In a sealable reaction tube, combine 3-iodobenzonitrile (2.29 g, 10 mmol), copper(I) iodide (190 mg, 1 mmol, 10 mol%), L-proline (230 mg, 2 mmol, 20 mol%), and potassium carbonate (2.76 g, 20 mmol).

  • Addition of Reagents: Add morpholine (1.04 g, 12 mmol) and anhydrous DMSO (20 mL).

  • Reaction: Seal the tube and heat the mixture to 110 °C for 24 hours with vigorous stirring.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 5% aqueous ammonia solution to remove copper salts, followed by a brine wash.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by column chromatography on silica gel.

Characterization of this compound

The successful synthesis of this compound can be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons in the range of δ 6.8-7.5 ppm. Morpholine protons as two multiplets around δ 3.2 ppm (N-CH₂) and δ 3.8 ppm (O-CH₂).
¹³C NMR Aromatic carbons between δ 100-155 ppm, including the nitrile carbon around δ 119 ppm. Morpholine carbons around δ 48 ppm (N-CH₂) and δ 67 ppm (O-CH₂).
Mass Spec. Expected molecular ion peak [M+H]⁺ at m/z 189.10.
Melting Point A sharp melting point should be observed for the purified solid.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

  • Pd₂(dba)₃ and other palladium catalysts are toxic and should be handled with caution.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

The protocols outlined in this guide provide reliable and adaptable methods for the synthesis of this compound derivatives. The choice between SNAr, Buchwald-Hartwig amination, and Ullmann condensation will depend on the specific substrate, desired scale, and available resources. By understanding the principles behind each method, researchers can effectively synthesize these valuable compounds for a wide range of applications in drug discovery and materials science.

References

Application Note: High-Throughput Screening of 3-Morpholin-4-ylbenzonitrile for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1][2][3] This document provides a detailed guide for the utilization of 3-Morpholin-4-ylbenzonitrile, a synthetic small molecule with potential pharmacophoric features, in a comprehensive HTS campaign designed to identify novel kinase inhibitors. While the specific biological activity of this compound is not extensively documented, its structure, incorporating a morpholine ring and a benzonitrile group, is reminiscent of scaffolds found in known kinase inhibitors.[4][5] This guide will detail the scientific rationale and step-by-step protocols for a primary biochemical screen and a secondary cell-based assay, ensuring a robust and efficient hit identification and validation process.

Introduction: The Rationale for Screening this compound as a Kinase Inhibitor

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[6] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[7][8] The morpholine moiety is a common feature in many approved kinase inhibitors (e.g., Gefitinib, Canertinib), often contributing to aqueous solubility and favorable interactions within the kinase active site. The benzonitrile group can act as a hydrogen bond acceptor and contribute to the overall binding affinity.

Given these structural alerts, this compound represents a promising candidate for an HTS campaign. This application note outlines a strategic workflow to assess its potential as an inhibitor of a target kinase, herein referred to as "Target Kinase X." The workflow is designed to first identify direct enzymatic inhibition and then confirm on-target activity within a cellular context.

The High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process designed to efficiently identify and validate true "hits" while minimizing false positives.[9][10] Our proposed workflow for this compound follows a logical progression from a high-throughput primary screen to a more focused secondary validation assay.

HTS_Workflow cluster_prep Preparation cluster_screening Screening & Validation Compound_Prep Compound Preparation (this compound in DMSO) Assay_Dev Assay Development & Miniaturization (384-well format) Compound_Prep->Assay_Dev Optimize Assay Conditions Primary_Screen Primary Screen Biochemical Assay (TR-FRET) vs. Target Kinase X Assay_Dev->Primary_Screen Run HTS Hit_ID Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_ID Data Analysis Dose_Response Dose-Response & IC50 Determination (Confirms Potency) Hit_ID->Dose_Response Confirm Hits Secondary_Screen Secondary Screen Cell-Based Assay (Target Engagement) Dose_Response->Secondary_Screen Validate in Cells SAR Preliminary SAR Analysis Secondary_Screen->SAR Identify Active Scaffolds

Caption: High-level workflow for screening this compound.

Primary High-Throughput Screen: Biochemical Kinase Assay

The initial step is to determine if this compound directly inhibits the enzymatic activity of Target Kinase X. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice for this purpose due to its sensitivity, robustness, and amenability to automation.[11]

Principle of the TR-FRET Kinase Assay: This assay measures the phosphorylation of a substrate peptide by Target Kinase X. The assay uses a Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate peptide (acceptor). When the substrate is phosphorylated by the kinase, the Eu-labeled antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the Eu donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An active inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Protocol 3.1: TR-FRET Biochemical Assay for Target Kinase X

Materials:

  • This compound (stock solution in 100% DMSO)

  • Recombinant Target Kinase X

  • Fluorescently-labeled substrate peptide

  • ATP (Adenosine triphosphate)

  • Eu-labeled anti-phospho-substrate antibody

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection Buffer (Assay buffer containing EDTA and Eu-labeled antibody)

  • Low-volume 384-well microplates (e.g., white, solid bottom)[12]

  • Multichannel pipettes or automated liquid handling system

  • TR-FRET compatible microplate reader

Methodology:

  • Compound Plating:

    • Prepare a dilution series of this compound in 100% DMSO.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates.

    • Include controls: positive control (no inhibitor, e.g., DMSO only) and negative control (no kinase or a known inhibitor).

  • Kinase Reaction:

    • Prepare a master mix containing Assay Buffer, ATP (at its Km concentration), and the fluorescently-labeled substrate.

    • Dispense 5 µL of this mix into each well of the assay plate.

    • Prepare a solution of Target Kinase X in Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of the kinase solution to each well. The final DMSO concentration should be kept low (<1%).[6][13]

    • Centrifuge the plates briefly to ensure proper mixing.

    • Incubate the reaction at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Add 10 µL of Stop/Detection Buffer to each well to terminate the kinase reaction and introduce the detection antibody.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plates on a TR-FRET enabled microplate reader, measuring emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

Data Analysis and Quality Control

A critical aspect of HTS is ensuring the reliability of the assay.[14] The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[10]

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14]

  • Percentage Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

Compounds showing significant inhibition (e.g., >50%) will be selected as "hits" for further confirmation and dose-response studies to determine their IC₅₀ values.

Secondary Screen: Cell-Based Target Engagement Assay

Hits from the primary biochemical screen must be validated in a cellular environment.[15][16] A cell-based assay confirms that the compound can cross the cell membrane, engage with the target kinase in its native environment, and modulate its downstream signaling pathway.[17][18] A luciferase reporter assay is a widely used format for this purpose.[17]

Principle of the Cell-Based Reporter Assay: This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of a transcription factor that is activated by the Target Kinase X signaling pathway. If this compound inhibits Target Kinase X in the cell, the downstream signaling cascade will be blocked, leading to a decrease in luciferase expression and a corresponding reduction in luminescent signal.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Target_Kinase_X Target Kinase X Receptor->Target_Kinase_X Activates Downstream_Kinase Downstream Kinase Target_Kinase_X->Downstream_Kinase Phosphorylates Compound This compound Compound->Target_Kinase_X Inhibits TF Transcription Factor Downstream_Kinase->TF Activates Nucleus Nucleus TF->Nucleus Translocates Reporter_Gene Luciferase Gene Nucleus->Reporter_Gene Activates Transcription Luminescence Luminescence Reporter_Gene->Luminescence Signal Output

Caption: Hypothetical signaling pathway for the cell-based reporter assay.

Protocol 4.1: Luciferase Reporter Assay for Cellular Activity

Materials:

  • Engineered reporter cell line (e.g., HEK293)

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • Pathway-activating ligand/stimulus

  • This compound (hits from primary screen)

  • Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™)

  • White, clear-bottom 384-well cell culture plates

  • Luminometer-capable plate reader

Methodology:

  • Cell Plating:

    • Harvest and count the reporter cells.

    • Seed the cells into 384-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 20 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in culture medium.

    • Add 5 µL of the diluted compounds to the corresponding wells.

    • Incubate for 1-2 hours to allow for compound uptake.

  • Pathway Stimulation:

    • Prepare a solution of the specific ligand/stimulus at a concentration known to elicit a robust response (e.g., EC₈₀).

    • Add 5 µL of the stimulus to all wells except the unstimulated controls.

    • Incubate for an optimized period (e.g., 6-8 hours) to allow for reporter gene expression.

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 30 µL of the luciferase reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Interpretation

The results will indicate whether the compounds that directly inhibited the kinase in the biochemical assay can also block its activity inside a living cell. A dose-dependent decrease in the luminescent signal in the presence of this compound would confirm its cellular efficacy and on-target activity. This secondary validation is crucial for prioritizing hits for further lead optimization.

Summary and Next Steps

This application note provides a comprehensive framework for evaluating this compound as a potential kinase inhibitor using a two-tiered HTS approach. The primary biochemical TR-FRET assay serves as a robust method for identifying direct inhibitors from a large compound library, while the secondary cell-based reporter assay validates these hits in a more biologically relevant context.

Data Summary Table:

ParameterPrimary Biochemical ScreenSecondary Cell-Based Screen
Assay Type TR-FRET Kinase AssayLuciferase Reporter Assay
Format 384-well plate384-well plate
Endpoint Phosphorylated SubstrateLuciferase Expression (Luminescence)
Key Output % Inhibition, IC₅₀% Inhibition, EC₅₀
Purpose Hit IdentificationHit Validation & Target Engagement
Quality Control Z'-factor > 0.5S/B ratio, Z'-factor > 0.5

Successful identification of this compound as a potent and cell-active inhibitor would warrant further investigation, including selectivity profiling against a panel of other kinases, mechanism of action studies, and initial structure-activity relationship (SAR) analysis to guide the design of more potent and specific analogs.[14] This structured HTS approach provides a solid foundation for advancing promising compounds in the drug discovery pipeline.[9][13]

References

A Robust and High-Throughput LC-MS/MS Method for the Quantification of 3-Morpholin-4-ylbenzonitrile in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Bioanalysis of 3-Morpholin-4-ylbenzonitrile

Abstract

This application note describes a detailed, validated, and highly sensitive analytical method for the quantitative determination of this compound in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and suitability for high-throughput analysis. Chromatographic separation is achieved using reversed-phase Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS) for detection. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity. This method has been developed to support pharmacokinetic and toxicokinetic studies, offering a reliable tool for researchers and drug development professionals. All validation parameters, including linearity, accuracy, precision, and stability, meet the acceptance criteria set by major regulatory agencies.

Introduction

The quantification of novel chemical entities in biological matrices is a cornerstone of drug discovery and development.[1][2] Accurate measurement of analyte concentrations in matrices like plasma, serum, or urine is essential for characterizing a compound's pharmacokinetic (PK) and toxicokinetic (TK) profile.[3] this compound is a small molecule whose pharmacological and metabolic fate must be understood to advance its development.

This document provides a comprehensive guide to a robust bioanalytical method for this compound, designed for use in a regulated laboratory environment. The chosen analytical approach, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for bioanalysis due to its inherent specificity, sensitivity, and wide dynamic range.[1][4] The method described herein is optimized for speed, simplicity, and accuracy, making it ideal for processing large numbers of samples from preclinical or clinical studies.

Method Development Strategy

The development of a reliable bioanalytical assay requires a systematic approach, beginning with an understanding of the analyte's properties and the selection of the most appropriate analytical tools.[5][6]

Analyte Physicochemical Properties

Understanding the physicochemical properties of this compound is the first step in designing an effective extraction and analysis method.

  • Molecular Formula: C₁₁H₁₂N₂O[7]

  • Monoisotopic Mass: 188.09 Da[7]

  • Predicted XlogP: 1.1[7]

The moderate polarity, as suggested by the predicted XlogP, indicates that the compound is suitable for reversed-phase liquid chromatography and can be efficiently extracted from plasma using several common techniques.

Selection of Analytical Technique

For quantifying small molecules in complex biological fluids, LC-MS/MS is the preferred technique.[3] It offers significant advantages over other methods like HPLC-UV or GC-MS:

  • High Selectivity: By monitoring a specific precursor-to-product ion transition (MRM), interferences from the complex sample matrix are minimized.[8]

  • High Sensitivity: LC-MS/MS can achieve lower limits of quantification (LLOQ), often in the sub-ng/mL range, which is critical for characterizing drug concentrations at later time points in PK studies.[3]

  • Versatility: The technique can be applied to a wide range of compounds with varying polarities and molecular weights.

Internal Standard (IS) Selection

The use of an appropriate internal standard is crucial for correcting variability during sample preparation and analysis.[9] A stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d₄) is the ideal choice. A SIL-IS co-elutes with the analyte and behaves identically during extraction and ionization, thereby providing the most accurate correction for any sample loss or matrix effects.

Choice of Biological Matrix

Human plasma is the selected matrix for this protocol as it is the most common matrix for non-clinical and clinical PK assessments.[2] The methods described can, however, be adapted for other matrices such as serum, urine, or tissue homogenates with appropriate validation.

Sample Preparation: Protein Precipitation

Sample preparation is a critical step designed to remove interferences, such as proteins and lipids, from the biological matrix.[10][11] While techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer cleaner extracts, protein precipitation (PPT) was selected for its simplicity, speed, and cost-effectiveness, making it highly amenable to automation and high-throughput workflows.[12][13]

Detailed Protocol
  • Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown study samples.

  • Allow all plasma samples and standards to thaw completely at room temperature. Vortex gently to ensure homogeneity.

  • Pipette 100 µL of the appropriate plasma sample (blank, standard, QC, or unknown) into the corresponding labeled tube.

  • Add 50 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d₄ in 50:50 methanol:water) to all tubes except the blank. To the blank, add 50 µL of 50:50 methanol:water.

  • To precipitate the plasma proteins, add 300 µL of cold acetonitrile to each tube.[9]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm (or >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean 96-well collection plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for analysis and should be optimized for the specific instrumentation available in the laboratory.

Liquid Chromatography (UPLC) Conditions
  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[8]

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.00 5
    0.20 5
    1.50 95
    2.00 95
    2.10 5

    | 3.00 | 5 |

Mass Spectrometry (MS/MS) Conditions
  • MS System: Sciex QTRAP 6500 or equivalent triple quadrupole mass spectrometer[3]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 55 psi

  • Curtain Gas: 35 psi

  • Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • MRM Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (V)
    This compound 189.1 116.1 60 25
    This compound-d₄ (IS) 193.1 120.1 60 25

    (Note: DP = Declustering Potential, CE = Collision Energy. These values must be optimized empirically by infusing a standard solution of the analyte and IS.)

Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for its intended application.[2][12] The validation experiments described below are based on the guidelines provided by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Validation Parameters

The method should be validated for the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six different sources of blank human plasma.

  • Linearity and Range: The relationship between the instrument response and the known concentration of the analyte. A calibration curve with at least six non-zero standards should be prepared, and the coefficient of determination (r²) should be ≥0.99.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision). Assessed by analyzing QC samples at a minimum of four concentration levels (LLOQ, Low, Mid, High) in at least five replicates.

  • Matrix Effect: The suppression or enhancement of ionization caused by co-eluting matrix components. Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure. Assessed by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.

Acceptance Criteria Summary

The following table summarizes the typical acceptance criteria for method validation.

ParameterAcceptance Criteria
Linearity r² ≥ 0.99
Accuracy (Mean) Within ±15% of nominal value (±20% at LLOQ)
Precision (RSD/CV) ≤15% (≤20% at LLOQ)
Matrix Factor (IS Normalized) RSD ≤15% across different lots of matrix
Recovery Consistent, precise, and reproducible
Stability Analyte concentration within ±15% of baseline/nominal concentration

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleReceipt Sample Receipt & Login (LIMS) Storage Store Samples at -80°C SampleReceipt->Storage Thawing Sample Thawing & Vortexing Storage->Thawing Aliquoting Aliquot Plasma (100 µL) Thawing->Aliquoting Spiking Spike Internal Standard Aliquoting->Spiking PPT Protein Precipitation (Acetonitrile) Spiking->PPT Centrifuge Centrifugation PPT->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Integration Peak Integration & Quantification LCMS->Integration Review Data Review & QC Check Integration->Review Report Generate Report Review->Report

Caption: Bioanalytical workflow for this compound.

Conclusion

The LC-MS/MS method presented provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol and rapid UPLC gradient make this method well-suited for supporting regulated drug development studies. The thorough validation approach ensures that the data generated is accurate and precise, meeting the stringent requirements of the pharmaceutical industry.

References

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 3-Morpholin-4-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Morpholin-4-ylbenzonitrile is a chemical intermediate of interest in pharmaceutical development due to the prevalence of the morpholine and benzonitrile scaffolds in bioactive molecules.[1][2] Accurate and robust analytical methods are crucial for ensuring the quality, purity, and stability of this compound throughout the drug development lifecycle. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and the highly sensitive and selective method of Liquid Chromatography-Mass Spectrometry (LC-MS).

The methodologies outlined herein are designed to be a comprehensive starting point for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the method development process. These protocols are grounded in established principles of chromatographic science and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[3][4][5][6]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.[7]

PropertyValue (Predicted/Actual)Source
Molecular Formula C₁₁H₁₂N₂O[8]
Molecular Weight 188.23 g/mol [8]
Structure Aromatic nitrile with a morpholine substituentInferred
Predicted XlogP 1.1[8]
Predicted pKa Basic (due to morpholine nitrogen)Inferred
UV Absorbance Expected UV maxima due to the benzonitrile chromophoreInferred

The presence of the benzonitrile group suggests strong UV absorbance, making HPLC with UV detection a suitable technique for quantification. The morpholine group imparts basic properties, which will influence the choice of mobile phase pH to ensure good peak shape. The moderate hydrophobicity (indicated by the predicted XlogP) suggests that reversed-phase chromatography will be an effective separation mode.[9][10]

Part 1: HPLC Method for Quantification of this compound

This section details a reversed-phase HPLC (RP-HPLC) method for the routine analysis and purity assessment of this compound.

Causality of Method Design

The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately non-polar compounds like this compound through hydrophobic interactions.[11] Acetonitrile is selected as the organic modifier due to its favorable UV transparency and ability to provide sharp peaks for aromatic compounds.[12] The addition of a buffer to the mobile phase is critical. Given the basic nature of the morpholine moiety, a slightly acidic mobile phase (pH ~3-4) will ensure the analyte is in its protonated form, minimizing peak tailing that can occur from interactions with residual silanols on the silica-based column.[10][12]

Experimental Protocol: HPLC Analysis

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Formic Acid: 0.1% (v/v) in water (Mobile Phase A).

  • Acetonitrile with 0.1% Formic Acid (v/v) (Mobile Phase B).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the sample diluent to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the test sample in the sample diluent to achieve a similar target concentration.

5. System Suitability Testing (SST): Before sample analysis, the system's performance must be verified.[13][14][15][16][17] Inject the standard solution five times and evaluate the following parameters:

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Method Validation (as per ICH Q2(R1))

A full validation of this method should be performed to ensure it is suitable for its intended purpose.[3][4][5] Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.

  • Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 1-200 µg/mL).

  • Accuracy: Determine the closeness of the measured value to the true value (e.g., by spike-recovery experiments).

  • Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.[18]

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18]

Part 2: LC-MS Method for High-Sensitivity Analysis

For applications requiring lower detection limits, such as metabolite identification or trace impurity analysis, LC-MS is the method of choice due to its superior sensitivity and specificity.[19][20][21][22]

Causality of Method Design

The LC method is adapted from the HPLC protocol to be compatible with mass spectrometry. Formic acid is a volatile buffer, ideal for ESI-MS.[23] A triple quadrupole mass spectrometer is selected for its ability to perform Multiple Reaction Monitoring (MRM), providing excellent selectivity and sensitivity for quantification.[19] Electrospray Ionization (ESI) in positive mode is chosen as the morpholine nitrogen is readily protonated.

Experimental Protocol: LC-MS Analysis

1. Instrumentation:

  • LC System: UHPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

2. Chromatographic Conditions (adapted for faster analysis):

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-5 min: 20-80% B; 5-6 min: 80% B; 6-7 min: 80-20% B; 7-8 min: 20% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Settings (to be optimized):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • MRM Transition:

    • Precursor Ion (Q1): m/z 189.1 (M+H)⁺

    • Product Ion (Q3): To be determined by infusing a standard solution and performing a product ion scan. A likely fragment would result from the loss of the morpholine ring or cleavage within it.

Workflow for LC-MS Method Development

LCMS_Workflow cluster_0 Analyte Characterization cluster_1 MS Optimization cluster_2 LC Method Development cluster_3 Method Validation A Infuse Standard Solution of this compound B Determine Precursor Ion (Q1 Scan) [M+H]+ = 189.1 A->B Direct Infusion C Fragment Precursor Ion (Product Ion Scan) B->C Isolate D Select Quantifier & Qualifier Transitions C->D Identify Stable Fragments E Optimize Collision Energy & Other MS Parameters D->E Fine-tune H Validate Method According to ICH M10 Guidelines E->H F Develop Chromatographic Separation G Ensure Peak Shape & Retention F->G Optimize Gradient G->H

References

Application Notes & Protocols: In Vitro Assays to Assess the Bioactivity of 3-Morpholin-4-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a strategic series of in vitro assays to characterize the bioactivity of the novel compound, 3-Morpholin-4-ylbenzonitrile. While the specific biological targets of this molecule are not yet fully elucidated, its chemical structure, featuring a morpholine ring and a benzonitrile group, is common in kinase inhibitors. This has led to the hypothesis that it may target the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade that is frequently dysregulated in cancer and other diseases[1][2][3]. This document provides a tiered experimental approach, beginning with broad cytotoxicity screening, followed by targeted cell-based assays to probe pathway inhibition, and culminating in direct enzymatic assays to confirm target engagement.

Introduction: Rationale for a Tiered Assay Approach

The investigation of a novel small molecule like this compound requires a systematic approach to elucidate its biological function. Our strategy is built on a logical progression from cellular phenotype to specific molecular interactions.

  • Tier 1: Cellular Viability and Cytotoxicity. The initial step is to determine the compound's general effect on cell health. This establishes a therapeutic window and informs the concentrations used in subsequent, more specific assays.

  • Tier 2: Cell-Based Pathway Analysis. Once a non-toxic concentration range is established, we will investigate the compound's effect on the PI3K/Akt/mTOR signaling pathway within a cellular context. Western blotting will be used to measure changes in the phosphorylation status of key downstream effectors of this pathway.

  • Tier 3: Direct Enzymatic Activity Assays. To confirm direct target engagement, we will perform in vitro kinase assays using purified PI3K and mTOR enzymes. This will determine if this compound directly inhibits the catalytic activity of these kinases.

This tiered approach ensures a cost-effective and scientifically rigorous evaluation of the compound's bioactivity.

Tier 1: Cellular Viability and Cytotoxicity Assays

The first step in characterizing a new compound is to assess its impact on cell viability and proliferation. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. We will utilize the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells[4][5].

Protocol 2.1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed to measure the number of viable cells in culture after treatment with this compound.

Materials:

  • Human cancer cell lines (e.g., MCF7, T47D for breast cancer, or A549 for lung cancer)[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Parameter Recommendation
Cell LinesMCF7, T47D, A549
Seeding Density5,000-10,000 cells/well
Compound Concentrations0.01 µM to 100 µM (logarithmic dilutions)
Incubation Time72 hours
ReadoutLuminescence

Tier 2: Cell-Based Pathway Analysis via Western Blotting

Western blotting is a powerful technique to detect changes in protein phosphorylation, which is a key indicator of kinase activity within a cell.[7][8] This protocol will assess the effect of this compound on the phosphorylation of Akt and the downstream mTORC1 substrate, S6 kinase.

Protocol 3.1: Western Blot for Phosphorylated Akt and S6

Materials:

  • Human cancer cell lines (as in 2.1)

  • Complete cell culture medium

  • This compound

  • Growth factors (e.g., insulin or EGF) to stimulate the pathway

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-S6 (S235/236), anti-total S6

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours. Pre-treat with various concentrations of this compound (based on IC50 data) for 2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 nM insulin for 20 minutes) to induce Akt phosphorylation.[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[7] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[7]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total Akt and total S6.

Expected Outcome: A dose-dependent decrease in the phosphorylation of Akt and S6 in cells treated with this compound would suggest inhibition of the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation Compound This compound Compound->PI3K Inhibits? Compound->mTORC1 Inhibits? Experimental_Workflow Start Compound: This compound Tier1 Tier 1: Cytotoxicity (CellTiter-Glo) Start->Tier1 IC50_Cell Determine Cellular IC50 Tier1->IC50_Cell Tier2 Tier 2: Pathway Analysis (Western Blot) Pathway_Inhibition Assess p-Akt/p-S6 Levels Tier2->Pathway_Inhibition Tier3 Tier 3: Enzymatic Assay (ADP-Glo / Kinase Assay) IC50_Enzyme Determine Enzymatic IC50 Tier3->IC50_Enzyme IC50_Cell->Tier2 Inform Dosing Pathway_Inhibition->Tier3 Confirm Direct Target Conclusion Characterize Bioactivity IC50_Enzyme->Conclusion

References

Application Notes and Protocols for the 3-Morpholin-4-ylbenzonitrile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 3-Morpholin-4-ylbenzonitrile Scaffold

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery campaign. The this compound moiety has emerged as a privileged scaffold, particularly in the design of kinase inhibitors. Its value lies not in a single attribute, but in a confluence of favorable physicochemical and structural properties that address key challenges in drug development, from target engagement to in vivo pharmacology.

The morpholine ring is a well-established pharmacophoric element frequently incorporated by medicinal chemists to enhance the pharmacokinetic profile of a molecule.[1] Its basic nitrogen can be protonated at physiological pH, improving aqueous solubility—a crucial factor for oral bioavailability. Concurrently, the morpholine's stable, saturated heterocyclic structure is generally resistant to metabolic degradation, thereby increasing a compound's half-life.

When appended to a benzonitrile ring, specifically at the meta-position, this scaffold creates a versatile and synthetically tractable platform for building potent and selective inhibitors. The nitrile group can act as a key hydrogen bond acceptor, while the phenyl ring provides a rigid foundation for orienting substituents into the binding pockets of target proteins. This guide provides a comprehensive overview of the strategic application of the this compound scaffold, with a focus on its role in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer progression.[2][3]

Rationale for Application in PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a high-priority target for therapeutic intervention.[3][4] The development of inhibitors that can effectively and selectively modulate this pathway is a central goal in oncology research. The this compound scaffold is particularly well-suited for this purpose for several key reasons:

  • Key Hinge-Binding Interaction: The morpholine oxygen is perfectly positioned to form a critical hydrogen bond with the hinge region of the ATP-binding pocket of PI3K and mTOR kinases. This interaction, specifically with the backbone amide of residues like Val851 in PI3Kα, serves as a crucial anchor for the inhibitor, ensuring high-potency binding.[5]

  • Vectorial Exploration of the Affinity Pocket: The benzonitrile core acts as a rigid platform from which substituents can be projected into different regions of the kinase active site. The nitrile itself can form additional interactions, while substitutions on the phenyl ring can be tailored to exploit specific sub-pockets, thereby driving both potency and isoform selectivity.

  • Favorable Physicochemical Properties: As previously mentioned, the morpholine group imparts drug-like properties. This is of paramount importance for kinase inhibitors, which often suffer from poor solubility and high metabolic clearance. By starting with a scaffold that has an inherently favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, the path to a viable clinical candidate is significantly streamlined.

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling and the points of intervention for inhibitors based on this scaffold.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival inhibits apoptosis mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound -based Inhibitors Inhibitor->PI3K Inhibit Inhibitor->mTORC1 Inhibit SAR_Strategy cluster_scaffold Core Scaffold: this compound cluster_regions Key Regions for Modification Scaffold R1 Hinge-Binding (Morpholine) - Crucial for Potency - Solubility/PK Driver Scaffold->R1 Anchor R2 Vector Region (Phenyl Ring) - Explores Affinity Pocket - Drives Selectivity Scaffold->R2 Diversify R3 H-Bond Acceptor (Nitrile) - Additional Binding - Can be modified Scaffold->R3 Fine-tune Synthesis_Workflow Start 3-Fluorobenzonitrile + Morpholine Reaction Heat in excess Morpholine (Solvent & Reagent) ~120 °C, 5-12h Start->Reaction Workup Cool & Add Water Reaction->Workup Isolation Filter Precipitate Workup->Isolation Purification Wash with Water & Dry under Vacuum Isolation->Purification Product This compound (Final Product) Purification->Product

References

Use of 3-Morpholin-4-ylbenzonitrile as a negative allosteric modulator

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the characterization of 3-Morpholin-4-ylbenzonitrile as a novel negative allosteric modulator (NAM) of G-protein coupled receptor (GPCR) signaling.

Introduction: A New Frontier in GPCR Modulation

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1] While traditional drugs often act as agonists or antagonists at the highly conserved orthosteric site, allosteric modulators offer a more nuanced approach to altering receptor function.[2][3] These molecules bind to a topographically distinct allosteric site, providing a mechanism to fine-tune the receptor's response to its endogenous ligand.[2][3]

Negative allosteric modulators (NAMs) are a class of allosteric ligands that reduce the affinity and/or signaling efficacy of an orthosteric agonist.[4][5] This mode of action presents several therapeutic advantages, including a ceiling effect that can reduce the risk of overdose, greater subtype selectivity due to the lower conservation of allosteric sites, and the preservation of natural signaling patterns, as their effect is dependent on the presence of the endogenous agonist.[4]

This application note provides a comprehensive guide to the in-vitro characterization of This compound , a novel small molecule, as a NAM for a hypothetical Gq-coupled GPCR. We will detail the necessary binding and functional assays to elucidate its mechanism of action and quantify its modulatory effects.

Understanding the Mechanism: Negative Allosteric Modulation

A NAM does not compete directly with the endogenous agonist at the orthosteric binding site. Instead, it binds to its own distinct site on the receptor. This binding event induces a conformational change in the receptor that negatively affects the binding or signaling of the agonist. This can manifest as a decrease in the agonist's binding affinity (increase in Kd), a reduction in its signaling potency (increase in EC50), a decrease in its maximum efficacy (Emax), or a combination of these effects.[1]

Negative Allosteric Modulation cluster_0 Baseline State cluster_1 Agonist Activation cluster_2 NAM Modulation Receptor_Inactive Inactive Receptor Agonist Agonist Receptor_Active Active Receptor (Signal Transduction) Agonist->Receptor_Active Activation Agonist_Bound Agonist Receptor_Active->Agonist_Bound Binds Orthosteric Site Receptor_Modulated Modulated Receptor (Reduced Agonist Affinity/ Efficacy) NAM This compound (NAM) Receptor_Modulated->NAM Binds Allosteric Site Agonist_Unbound Agonist Receptor_Modulated->Agonist_Unbound Binding Impeded

Caption: Mechanism of Negative Allosteric Modulation.

Experimental Characterization Workflow

A systematic approach is required to confirm that this compound acts as a NAM. The workflow involves first establishing its effect on ligand binding and then characterizing its impact on receptor function.

Experimental_Workflow A Compound Preparation (this compound) B Radioligand Binding Assays A->B C Functional Assays (Calcium Mobilization) A->C E Determine Ki and Allosteric Cooperativity B->E F Determine IC50 and Effect on Agonist EC50/Emax C->F D Data Analysis & Interpretation G Confirmation as NAM D->G E->D F->D

Caption: Workflow for characterizing a novel NAM.

Protocol 1: Radioligand Binding Assays

Radioligand binding assays are fundamental to determining if a compound binds to the orthosteric site or an allosteric site.[6] By measuring the displacement of a radiolabeled orthosteric ligand, we can assess the nature of the interaction.

Objective:

To determine if this compound competes with an orthosteric ligand and to quantify its effect on orthosteric ligand affinity.

Materials:
  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the target Gq-coupled GPCR.[7]

  • Radioligand: A high-affinity, selective radiolabeled antagonist for the orthosteric site (e.g., [³H]-antagonist).

  • Test Compound: this compound.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Binding Buffer.

  • Non-specific Binding Control: A high concentration of a known unlabeled orthosteric antagonist.

  • 96-well plates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), scintillation fluid, and a scintillation counter.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Homogenize cells expressing the target GPCR in ice-cold lysis buffer.

    • Centrifuge at low speed (1,000 x g) to remove nuclei.[8]

    • Centrifuge the supernatant at high speed (20,000 x g) to pellet the membranes.[8]

    • Wash the membrane pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., via BCA assay).[8]

  • Competition Binding Assay Setup:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add in order:

      • Binding buffer.

      • Radioligand at a concentration near its Kd value.

      • Increasing concentrations of this compound.

      • Membrane preparation (e.g., 10-20 µg protein per well).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control instead of the test compound.

  • Incubation and Filtration:

    • Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[7]

    • Terminate the assay by rapid vacuum filtration through the glass fiber filters to separate bound and free radioligand.[8]

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[7]

  • Quantification and Data Analysis:

    • Place filters in scintillation vials, add scintillation fluid, and count the radioactivity.

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]

Interpreting the Results:
  • Non-competitive Interaction: If this compound is a true NAM, it should not fully displace the radioligand, even at high concentrations. The competition curve will plateau at a value greater than 0% binding, indicating a non-competitive interaction.

  • Allosteric Cooperativity: A hallmark of an allosteric modulator is its ability to alter the affinity of the orthosteric ligand. This can be tested by performing a saturation binding experiment with the radioligand in the absence and presence of a fixed concentration of this compound. A NAM will typically increase the Kd (decrease the affinity) of the radiolabeled antagonist.

Protocol 2: Functional Characterization via Calcium Mobilization Assay

For a Gq-coupled GPCR, agonist activation leads to the release of intracellular calcium stores.[9] A calcium mobilization assay provides a direct functional readout of receptor activity and is ideal for characterizing the modulatory effects of a NAM.[10]

Objective:

To quantify the inhibitory effect of this compound on agonist-stimulated intracellular calcium release.

Materials:
  • Cell Line: HEK293 or CHO cells stably expressing the target Gq-coupled GPCR.

  • Agonist: The endogenous or a potent synthetic agonist for the target GPCR.

  • Test Compound: this compound.

  • Calcium-sensitive Dye: Fluo-4 AM or Calcium-5 dye.[10]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).[9]

Step-by-Step Methodology:
  • Cell Plating:

    • Plate the cells in the microplates and allow them to adhere and grow to confluence overnight.[11]

  • Dye Loading:

    • Remove the growth medium and load the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.[11]

    • After incubation, gently wash the cells with assay buffer to remove excess dye, leaving a final volume in each well.[10]

  • Assay Protocol (NAM Mode):

    • Prepare serial dilutions of this compound in a separate compound plate.

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • The instrument will first add the test compound (or buffer) to the cells. Incubate for a pre-determined time (e.g., 5-15 minutes).

    • The instrument will then add a fixed concentration of the agonist (typically an EC₈₀ concentration to ensure a robust signal) and immediately begin reading the fluorescence intensity over time (e.g., every 1-2 seconds for 60-90 seconds).[12]

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the peak response as a percentage of the agonist-only control against the log concentration of this compound.

    • Fit the data to determine the IC50 of the NAM.

    • To determine the effect on agonist potency, perform full agonist dose-response curves in the presence of several fixed concentrations of this compound. A rightward shift in the agonist's EC50 value is indicative of negative allosteric modulation.[4]

Data Presentation and Interpretation

The following tables present hypothetical data for this compound, consistent with its characterization as a NAM.

Table 1: Radioligand Binding Assay Results
ParameterValueInterpretation
IC50 vs. [³H]-antagonist> 10 µMDoes not effectively compete at the orthosteric site.
[³H]-antagonist Kd (alone)1.2 nMBaseline affinity of the radioligand.
[³H]-antagonist Kd (+1 µM NAM)3.8 nMThe NAM decreases the affinity of the orthosteric ligand.
Table 2: Calcium Mobilization Assay Results
ParameterAgonist Alone+ 100 nM NAM+ 1 µM NAM
Agonist EC505.3 nM15.1 nM48.9 nM
Agonist Emax100%98%85%
NAM IC50 225 nM

The data clearly indicates that this compound causes a concentration-dependent rightward shift in the agonist's potency (increased EC50) and a reduction in maximal efficacy at higher concentrations, which are the defining characteristics of a negative allosteric modulator.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound as a negative allosteric modulator. By combining radioligand binding assays to confirm its allosteric nature with functional assays like calcium mobilization to quantify its inhibitory effects, researchers can confidently establish its pharmacological profile. This systematic approach is essential for advancing novel allosteric modulators through the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Morpholin-4-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Morpholin-4-ylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yields and ensure the purity of your final product.

Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through two robust and widely adopted methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods often depends on the starting materials, desired scale, and the specific laboratory setup.

  • Nucleophilic Aromatic Substitution (SNAr): This method typically involves the reaction of an aryl halide (or other substrate with a good leaving group) with morpholine. For the reaction to proceed efficiently, the aromatic ring must be activated by an electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[1][2] In the case of 3-halobenzonitriles, the nitrile group (-CN) acts as a meta-director and a moderate activator.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[3] It is particularly useful for coupling amines with aryl halides that are unreactive under SNAr conditions. The reaction requires a palladium catalyst, a phosphine ligand, and a base.[4][5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Category 1: Nucleophilic Aromatic Substitution (SNAr) Route
Question 1: My reaction yield is consistently low when using 3-fluorobenzonitrile and morpholine. What are the likely causes and how can I improve it?

Answer:

Low yields in this SNAr reaction can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Insufficient Reaction Temperature: The nitrile group in the meta position provides only moderate activation of the aromatic ring for nucleophilic attack. Therefore, higher temperatures are often required to drive the reaction to completion. A typical temperature range is 120-150 °C.[6] If you are running the reaction at a lower temperature, a gradual increase may significantly improve the conversion rate.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical.

    • Base: A non-nucleophilic base is required to deprotonate the morpholine and act as a scavenger for the generated acid (e.g., HF). Potassium carbonate (K₂CO₃) is a common and effective choice.[7]

    • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are excellent choices as they can solvate the cationic species and accelerate the reaction rate. In some cases, using an excess of morpholine can serve as both the reactant and the solvent.[6]

  • Moisture Contamination: The presence of water can lead to the hydrolysis of the nitrile group to a carboxylic acid, creating unwanted byproducts. Ensure that your glassware is oven-dried and your reagents (especially the solvent) are anhydrous.

  • Poor Leaving Group: While fluorine is generally a good leaving group in SNAr reactions due to its high electronegativity which polarizes the C-F bond, the overall reactivity also depends on the specific substrate.[1] If using 3-chlorobenzonitrile or 3-bromobenzonitrile, you may need to switch to a more forcing set of conditions (higher temperature, stronger base) or consider an alternative synthetic route like the Buchwald-Hartwig amination.

Troubleshooting Workflow for SNAr Reactions

Caption: Troubleshooting decision tree for low-yield SNAr reactions.

Category 2: Buchwald-Hartwig Amination Route
Question 2: I am attempting the Buchwald-Hartwig amination of 3-bromobenzonitrile with morpholine, but I observe significant catalyst decomposition and low conversion. How can I optimize this?

Answer:

The Buchwald-Hartwig amination is highly effective but sensitive to reaction conditions. Catalyst decomposition and low conversion often point to issues with the ligand, base, or atmosphere.

  • Oxygen Sensitivity: The palladium(0) active catalyst is highly sensitive to oxygen. It is crucial to thoroughly degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and maintain an inert atmosphere throughout the reaction.

  • Ligand Choice: The choice of phosphine ligand is paramount. For electron-neutral or moderately electron-poor aryl bromides like 3-bromobenzonitrile, bulky, electron-rich phosphine ligands are generally preferred.

    • Recommended Ligands: Consider ligands such as XPhos, SPhos, or t-BuXPhos.[5] These ligands promote the reductive elimination step and stabilize the active catalytic species.

    • Catalyst Precursor: Using a pre-formed palladium-ligand complex (precatalyst) can sometimes give more reproducible results than generating the catalyst in situ.

  • Base Selection: The strength and nature of the base can dramatically impact the reaction outcome.

    • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often the bases of choice. Weaker bases like K₂CO₃ or Cs₂CO₃ may also be effective, particularly with more reactive aryl halides or specific ligand systems, but may require higher temperatures or longer reaction times.[5]

  • Solvent: Anhydrous, non-polar, aprotic solvents such as toluene or dioxane are typically used for Buchwald-Hartwig reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

buchwald_hartwig_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex1 Ar-Pd(II)(L2)-X oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination + HNR2 pd_complex2 [Ar-Pd(II)(L2)(HNR2)]+X- amine_coordination->pd_complex2 deprotonation Deprotonation pd_complex2->deprotonation + Base pd_complex3 Ar-Pd(II)(L2)(NR2) deprotonation->pd_complex3 - [H-Base]+X- reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 + Ar-NR2

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Category 3: General Issues and Purification
Question 3: After my reaction, I have a crude product that is difficult to purify. What are the common impurities and the best purification strategy?

Answer:

Effective purification is key to obtaining high-purity this compound. The nature of impurities will depend on your synthetic route.

  • Common Impurities:

    • Unreacted Starting Materials: 3-halobenzonitrile and excess morpholine.

    • Hydrolysis Products: 3-Morpholin-4-ylbenzoic acid (if water was present).

    • Side-Reaction Products: In Buchwald-Hartwig reactions, you might see hydrodehalogenation of the starting material (forming benzonitrile) or formation of biaryl species.

  • Purification Protocol:

    • Aqueous Workup: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water to remove excess morpholine and any inorganic salts. A wash with a mild acid (e.g., dilute HCl) can also help remove residual morpholine, but be cautious as this may protonate your product. A final wash with brine will help remove residual water.[7]

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Recrystallization/Chromatography:

      • Recrystallization: This is often the most effective method for obtaining highly pure material on a larger scale. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.[6]

      • Silica Gel Chromatography: If recrystallization is not effective or if impurities are very similar in polarity to the product, column chromatography is the method of choice. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, SNAr or Buchwald-Hartwig, is generally preferred?

A1: For substrates that are sufficiently activated towards nucleophilic attack (e.g., starting with 3-fluorobenzonitrile), the SNAr route is often preferred for its simplicity, lower cost (no expensive catalyst or ligand), and easier scale-up.[6] However, for less reactive aryl halides (chlorides, bromides) or for achieving higher yields under milder conditions, the Buchwald-Hartwig amination offers broader substrate scope and is a more powerful tool.[3][4]

Q2: How critical is the quality of the morpholine and aryl halide starting materials?

A2: The purity of your starting materials is extremely important. Impurities in the aryl halide can lead to unwanted side products. The morpholine should be free of water and other amine impurities. It is good practice to use freshly distilled morpholine for best results.

Q3: What are the best analytical techniques to monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for side products, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. Gas Chromatography (GC) can also be used if the compounds are sufficiently volatile.

Q4: Can I use a microwave reactor to improve the reaction time and yield?

A4: Yes, both SNAr and Buchwald-Hartwig reactions can often be significantly accelerated using microwave irradiation. This technique allows for rapid heating to high temperatures, which can reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation products.

Data Summary Table

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Substrate Activated Aryl Halides (e.g., 3-fluorobenzonitrile)Aryl Halides (Br, Cl) or Triflates
Key Reagents Morpholine, Base (e.g., K₂CO₃)Morpholine, Pd Catalyst, Phosphine Ligand, Base
Typical Solvents Polar Aprotic (DMSO, DMF) or excess MorpholineAnhydrous, Non-polar (Toluene, Dioxane)
Temperature High (120-150 °C)Moderate to High (80-120 °C)
Atmosphere Generally air-tolerant, but inert is betterStrict Inert Atmosphere (N₂ or Ar) Required
Advantages Lower cost, simpler setup, easier scale-upBroad substrate scope, high yields, milder conditions
Disadvantages Limited to activated substrates, harsh conditionsCost of catalyst/ligand, oxygen sensitivity

References

Technical Support Center: Purification of 3-Morpholin-4-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 3-Morpholin-4-ylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the purification challenges associated with this compound. Here, we synthesize technical accuracy with field-proven insights to ensure your experimental success.

I. Understanding the Molecule and Its Challenges

This compound is a substituted benzonitrile featuring a morpholine ring. Its purification can be complicated by the presence of structurally similar impurities, which may arise from the synthetic route employed. Common synthetic methods include nucleophilic aromatic substitution reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, which can lead to specific side products.[1][2]

The primary purification challenges stem from:

  • Starting Material Carryover: Incomplete reaction leaving unreacted 3-halobenzonitrile or morpholine.

  • Side-Products: Formation of isomers or related compounds through side reactions.

  • Degradation Products: Potential for hydrolysis of the nitrile group under certain conditions.[3]

  • Catalyst Residues: Residual palladium or copper catalysts from coupling reactions.[1][2]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude this compound appears as a colored oil/solid. What are the likely impurities and how can I remove them?

A1: Colored impurities often indicate the presence of residual catalyst or high molecular weight organic byproducts.

  • Causality: Transition metal catalysts, particularly copper and palladium complexes used in Ullmann and Buchwald-Hartwig reactions, can form colored species.[2][4] Additionally, prolonged reaction times or high temperatures can lead to polymerization or degradation, resulting in colored tars.

  • Troubleshooting Protocol:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate). Add a small amount of activated charcoal (1-2% by weight) and stir for 15-30 minutes.[5] The charcoal will adsorb colored impurities.

    • Hot Filtration: Filter the hot solution through a pad of celite to remove the charcoal.[5]

    • Recrystallization: Allow the filtrate to cool slowly to induce crystallization of the purified product.[5][6]

Q2: After recrystallization, I still see impurities in my NMR/HPLC analysis. What should I do?

A2: This suggests the presence of impurities with similar solubility to your target compound.

  • Causality: Isomeric byproducts or unreacted starting materials can co-crystallize with the desired product if their polarity and solubility are similar.

  • Troubleshooting Workflow:

    G start Impure Product (Post-Recrystallization) decision1 Impurity Profile Known? start->decision1 unknown_impurity Characterize Impurity (LC-MS, NMR) decision1->unknown_impurity No known_impurity Select Purification Method decision1->known_impurity Yes unknown_impurity->known_impurity chromatography Column Chromatography known_impurity->chromatography Polarity Difference recrystallization Solvent System Optimization for Recrystallization known_impurity->recrystallization Solubility Difference extraction Acid-Base Extraction known_impurity->extraction Acidic/Basic Impurity end Pure Product chromatography->end recrystallization->end extraction->end

    Caption: Troubleshooting workflow for persistent impurities.

    • Column Chromatography: This is the most effective method for separating compounds with different polarities.[7] A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) is typically effective.

    • Solvent System Optimization for Recrystallization: Experiment with different solvent mixtures to find a system where the impurity is highly soluble and the product is sparingly soluble at low temperatures.[6]

    • Acid-Base Extraction: If impurities are acidic (e.g., hydrolyzed nitrile to carboxylic acid) or basic (e.g., unreacted amines), an acid-base extraction can be performed.

Q3: I am having trouble inducing crystallization. The product remains an oil. What can I do?

A3: Oiling out during crystallization is a common issue, often due to supersaturation or the presence of impurities that inhibit crystal lattice formation.[5]

  • Causality: The solution may be too concentrated, or impurities may be acting as a "protective colloid," preventing crystal formation.

  • Solutions:

    • Seed Crystals: Introduce a small crystal of pure this compound to the supersaturated solution to provide a nucleation site.[8]

    • Scratching: Scratch the inside of the flask with a glass rod to create microscopic imperfections that can initiate crystallization.[5]

    • Solvent Diffusion: Dissolve the oily product in a small amount of a good solvent and layer a poor solvent on top. Allow the solvents to slowly mix, which can induce crystallization at the interface.[8]

    • Cooling Rate: Cool the solution very slowly to allow for ordered crystal growth. A rapid temperature drop can favor oiling out.

III. Detailed Purification Protocols

Protocol 1: Recrystallization

This is often the first line of defense for purifying solid organic compounds.[6]

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points.[9]

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent needed.[6]

  • Decolorization (if necessary): If the solution is colored, cool it slightly and add activated charcoal. Reheat to boiling for a few minutes.[5]

  • Hot Filtration (if necessary): If charcoal or insoluble impurities are present, filter the hot solution by gravity.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[6]

Protocol 2: Flash Column Chromatography

This technique is highly effective for separating compounds based on polarity.[7][10]

Step-by-Step Methodology:

  • Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

IV. Purity Assessment

It is crucial to verify the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods.[11][12][13][14]

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC Differential partitioning between a stationary and mobile phase.[13]Quantitative purity, retention time.High sensitivity, high resolution, quantitative.[11]Requires a reference standard for identification.
NMR Nuclear spin transitions in a magnetic field.Structural confirmation, presence of impurities.Provides detailed structural information.Lower sensitivity for minor impurities.
LC-MS HPLC coupled with Mass Spectrometry.[11]Purity, molecular weight of impurities.Identification of unknown impurities.[11]Can be complex to interpret.
GC-MS Gas Chromatography coupled with Mass Spectrometry.Purity, molecular weight of volatile impurities.Excellent for volatile impurities and residual solvents.[11]Compound must be thermally stable and volatile.[15]

Workflow for Purity Verification:

Caption: Workflow for verifying product purity.

V. References

  • Raparti, V. V., et al. (2009). Bioorganic & Medicinal Chemistry Letters, 19(24), 6981-6985.

  • U.S. Patent No. US20080045708A1. (2008). Google Patents. --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Recrystallization. --INVALID-LINK--

  • Tang, Z., et al. (2021). Organic & Biomolecular Chemistry, 19(4), 845-850.

  • BIOFOUNT. (n.d.). 3-Methoxy-4-(morpholin-4-yl)benzonitrile. --INVALID-LINK--

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.

  • Szarvas, T., et al. (2021). Organometallics, 40(22), 3865-3873.

  • Monnier, F., & Taillefer, M. (2009). Angewandte Chemie International Edition, 48(38), 6954-6971.

  • Nolan, S. P. (2008). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH.

  • Reddit. (2022). Recrystallization Issues. --INVALID-LINK--

  • Tamanova, E. A., et al. (2020). Molecules, 25(18), 4235.

  • Ortar, G., et al. (2018). ACS Omega, 3(10), 14217-14226.

  • Apollo Scientific. (n.d.). 3-(MORPHOLIN-4-YL)BENZONITRILE. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7060556, 3-(morpholin-4-yl)benzonitrile. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177718031, 3-Chloro-4-fluoro-2-morpholin-4-ylbenzonitrile. --INVALID-LINK--

  • Hassan, S. Z., et al. (2021). Molecules, 26(16), 4983.

  • Al-Hamdani, S. A. A. (2010). Zeitschrift für Naturforschung B, 65(5), 599-604.

  • Reddy, K. L., et al. (2011). Journal of the Brazilian Chemical Society, 22(8), 1443-1450.

  • Buyel, J. F., et al. (2014). Biotechnology Journal, 9(4), 531-540.

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. --INVALID-LINK--

  • AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. --INVALID-LINK--

  • Aslam, J., et al. (2023). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI.

  • Google Patents. (2019). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile. --INVALID-LINK--

  • Organic Syntheses. (2021). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177727781, 4-(3-Propan-2-ylmorpholin-4-yl)benzonitrile. --INVALID-LINK--

  • Görög, S. (2000). Identification and Determination of Impurities in Drugs. Elsevier.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16203599, 3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile. --INVALID-LINK--

  • Schareina, T., et al. (2012). Beilstein Journal of Organic Chemistry, 8, 1056-1062.

  • Wójtowicz, A., et al. (2017). Chromatographia, 80(2), 181-200.

  • Evindar, G., & Batey, R. A. (2006). ARKIVOC, 2006(7), 254-267.

  • BenchChem. (2023). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. --INVALID-LINK--

  • Baqi, Y., & Müller, C. E. (2010). Nature Protocols, 5(5), 945-953.

  • Wójtowicz, A., et al. (2017). Chromatographia, 80(2), 181-200.

  • Nagy, Z. K., et al. (2019). Crystal Growth & Design, 19(2), 1169-1179.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68728216, 2-(6-Morpholin-4-yl-3-pyridinyl)benzonitrile. --INVALID-LINK--

References

Stability issues of 3-Morpholin-4-ylbenzonitrile in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Morpholin-4-ylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stability issues encountered in aqueous solutions. Our goal is to equip you with the scientific principles and practical methodologies to ensure the integrity of your experiments and formulations.

Understanding the Aqueous Stability of this compound

This compound, like other benzonitrile derivatives, is susceptible to hydrolysis in aqueous environments, particularly under acidic or basic conditions. The primary degradation pathway involves the hydrolysis of the nitrile group (-C≡N) to a carboxylic acid, proceeding through a benzamide intermediate.[1][2][3] The rate of this hydrolysis is significantly influenced by pH and temperature.[2][4]

The morpholino substituent at the meta-position influences the electron density of the nitrile group, which in turn can affect its susceptibility to nucleophilic attack by water or hydroxide ions. Understanding this intrinsic stability is crucial for developing robust formulations and designing reliable experiments.

Troubleshooting Guide: Stability Issues in Aqueous Solutions

This section addresses common stability-related questions and provides systematic approaches to troubleshoot and resolve them.

Q1: I am observing a loss of my compound in an aqueous buffer. How can I determine the cause?

Answer:

A loss of this compound in an aqueous buffer is often indicative of chemical degradation, most likely hydrolysis. To systematically investigate this, a forced degradation study is recommended.[5][6] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and the factors that influence them.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl.

    • Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute the stock solution in purified water.

    • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide.

    • Thermal Stress: Incubate the acidic, basic, and neutral solutions at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

    • Photostability: Expose the neutral solution to UV and visible light, as per ICH Q1B guidelines.

  • Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This method should be able to separate the parent compound from its degradation products.

  • Data Analysis: Quantify the amount of this compound remaining at each time point and identify any major degradation products.

Data Presentation: Example Forced Degradation Study Design

ConditionTemperatureTime Points (hours)
0.1 M HClRoom Temp, 40°C, 60°C0, 2, 4, 8, 24, 48
0.1 M NaOHRoom Temp, 40°C, 60°C0, 2, 4, 8, 24, 48
Purified WaterRoom Temp, 40°C, 60°C0, 2, 4, 8, 24, 48
3% H₂O₂Room Temp0, 2, 4, 8, 24, 48
PhotostabilityRoom TempAs per ICH Q1B

Visualization: Troubleshooting Workflow for Compound Loss

A Compound loss observed in aqueous solution B Initiate Forced Degradation Study A->B C Prepare solutions under various stress conditions (Acid, Base, Neutral, Oxidative, Thermal, Photo) B->C D Monitor degradation over time using a stability-indicating HPLC method C->D E Analyze results: Identify conditions causing degradation D->E F Significant degradation under acidic/basic conditions? E->F G Degradation primarily due to hydrolysis F->G Yes H Significant degradation under oxidative/light conditions? F->H No J Optimize formulation pH and temperature G->J I Degradation due to oxidation or photolysis H->I Yes L Re-evaluate formulation stability H->L No (Consider other factors like adsorption) K Protect from light and consider antioxidants I->K J->L K->L

Caption: Troubleshooting workflow for identifying the cause of compound loss.

Q2: My compound appears to be less stable in my formulation than expected. What formulation parameters should I investigate?

Answer:

If you are experiencing unexpected instability, the primary formulation parameters to investigate are pH and the presence of any excipients that might be catalyzing degradation.

pH Optimization:

The hydrolysis of benzonitriles is pH-dependent.[2] Generally, the rate of hydrolysis is slower at neutral or near-neutral pH and increases under strongly acidic or basic conditions.

Experimental Protocol: pH Profile Study

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9, and 11).

  • Incubation: Incubate solutions of this compound in each buffer at a constant temperature.

  • Analysis: Monitor the degradation of the compound over time using a stability-indicating HPLC method.

  • Determination of Optimal pH: Plot the degradation rate constant against pH to determine the pH of maximum stability.

Excipient Compatibility:

Certain excipients can interact with your compound and affect its stability. It is crucial to perform excipient compatibility studies.

Experimental Protocol: Excipient Compatibility Study

  • Binary Mixtures: Prepare binary mixtures of this compound with each excipient in your formulation.

  • Stress Conditions: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period.

  • Analysis: Analyze the samples for the appearance of new degradation products or an increased rate of degradation of the parent compound compared to a control sample without the excipient.

Frequently Asked Questions (FAQs)

Q: What is the primary degradation product of this compound in aqueous solutions?

A: Based on the general chemistry of benzonitrile hydrolysis, the primary degradation pathway is expected to be the hydrolysis of the nitrile group to form 3-morpholin-4-ylbenzamide, which can then further hydrolyze to 3-morpholin-4-ylbenzoic acid.[1][2][3]

Visualization: Hydrolysis Pathway of this compound

A This compound B 3-Morpholin-4-ylbenzamide (Intermediate) A->B + H₂O (Acid or Base catalysis) C 3-Morpholin-4-ylbenzoic acid (Final Product) B->C + H₂O (Acid or Base catalysis)

Caption: Proposed hydrolysis pathway of this compound.

Q: How can I quantify this compound and its potential degradation products?

A: A stability-indicating HPLC method is the most common and reliable technique for the quantification of this compound and its degradation products.[7][8] The method should be validated to ensure it is specific, linear, accurate, precise, and robust, according to ICH guidelines.[9] A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), with UV detection at a wavelength where the compound and its degradants have significant absorbance.

Q: Are there any other potential stability issues I should be aware of?

A: Besides hydrolysis, you should also consider potential photodegradation and oxidation . The forced degradation study outlined in the troubleshooting guide will help you assess the susceptibility of this compound to these degradation pathways.[10] If your compound is found to be light-sensitive, you will need to protect your solutions from light. If it is susceptible to oxidation, the addition of an antioxidant to your formulation might be necessary.

References

Technical Support Center: Strategies for Overcoming Solubility Challenges with 3-Morpholin-4-ylbenzonitrile and Other Poorly Soluble Compounds in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility issues with challenging compounds, using 3-Morpholin-4-ylbenzonitrile as a primary example. Poor aqueous solubility is a principal cause of experimental irreproducibility and can mask the true biological activity of a compound. This document offers a logical, step-by-step approach to diagnosing and overcoming these issues, ensuring the integrity and reliability of your in vitro data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding compound solubility.

Q1: Why is my compound, this compound, precipitating in my aqueous assay buffer?

A: Precipitation in aqueous media is the most common challenge for hydrophobic organic molecules.[1] While this compound may dissolve readily in an organic solvent like Dimethyl Sulfoxide (DMSO), this does not guarantee its solubility in a water-based buffer or cell culture medium. The drastic change in solvent polarity upon dilution causes the compound's solubility to drop sharply, leading it to "crash out" of the solution.[1][2] This phenomenon, often termed "solvent shock," is a function of the compound's intrinsic physicochemical properties.

Q2: What is the very first step I should take when I encounter a solubility problem?

A: The first step is to systematically determine the maximum soluble concentration of your compound in your specific assay medium. This is known as the kinetic solubility limit. Do not assume that a high concentration that fails is a complete loss; the compound may be perfectly soluble at a lower, yet still biologically relevant, concentration. A simple serial dilution test, followed by visual or microscopic inspection for precipitates over the time course of your experiment, is a crucial first diagnostic step.[3]

Q3: What is the maximum concentration of DMSO I should use in my assay?

A: This is a critical question, as DMSO is not inert. While it is an excellent solvent, it can exert toxic or off-target effects on biological systems.[4][5] A widely accepted industry standard for most cell-based assays is to keep the final DMSO concentration at or below 0.5%, and absolutely no higher than 1%.[1] For sensitive assays or certain cell types, even 0.1% may be the maximum tolerable limit.[6][7] It is imperative to include a vehicle control (medium with the same final DMSO concentration as your test wells) in every experiment to account for any solvent effects.[8]

Q4: How does serum in my cell culture medium affect compound solubility?

A: Fetal Bovine Serum (FBS) can have a significant, though complex, effect. Proteins within the serum, particularly albumin, can bind to hydrophobic compounds, effectively acting as a carrier and increasing their apparent solubility.[2] However, this binding also reduces the free concentration of the compound available to interact with your target. If you suspect serum interactions are causing variability, you may need to test solubility in both serum-containing and serum-free media.[1]

Section 2: A Systematic Strategy for Solubilization

Successfully working with a poorly soluble compound requires a methodical approach rather than random guesswork. The following workflow provides a decision-making framework to guide your formulation development.

G cluster_0 Phase 1: Preparation & Initial Assessment cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Final Validation A Characterize Compound (e.g., this compound) - Predicted LogP, pKa B Prepare High-Concentration Stock Solution in 100% DMSO (e.g., 10-100 mM) A->B C Determine Kinetic Aqueous Solubility (Protocol 2) B->C D Is Compound Soluble at Required Concentration? C->D E Assay is Cell-Free (Biochemical) D->E  No F Assay is Cell-Based D->F  No K SUCCESS: Proceed with Assay D->K  Yes G Try Surfactants (e.g., Tween-20, Triton X-100) Below CMC if possible E->G I Adjust Buffer pH (if compound is ionizable) E->I H Try Cyclodextrins (e.g., HP-β-CD) (Protocol 3) F->H F->I J Modify Serum Concentration F->J L Validate Formulation: Run Vehicle Control with New Excipient(s) G->L H->L I->L J->L L->K

Diagram 1: Decision Workflow for Solubilization Strategy.
Step 1: Physicochemical Characterization

Before beginning wet-lab work, gather any available data on your compound. For this compound, publicly available data is limited, but we can use predicted values to form a hypothesis.

Table 1: Physicochemical Properties of this compound

Property Predicted Value Implication for Solubility
Molecular Formula C₁₁H₁₂N₂O Relatively small molecule.
Molecular Weight 188.23 g/mol N/A
XlogP 1.1 Indicates moderate lipophilicity. Suggests it will be poorly soluble in water but not extremely so.

| pKa (Predicted) | Weakly basic (morpholine N) | Solubility may increase in acidic pH due to protonation. |

Source: Predicted data from PubChem.[9]

Step 2: The Universal First Step - The DMSO Stock Solution

Your primary stock solution is the foundation of your experiments. Preparing it correctly is essential.

  • Use High-Quality Solvent: Always use anhydrous, cell-culture grade DMSO to avoid introducing water, which can reduce the solubility of hydrophobic compounds.[2]

  • Prepare a High Concentration: Aim for a stock concentration of 10-100 mM.[2] This allows for a large dilution factor, ensuring the final concentration of DMSO in your assay remains low.[10][11]

  • Ensure Complete Dissolution: Use a combination of vortexing and gentle warming (e.g., 37°C water bath) to fully dissolve the compound. A clear visual appearance is necessary but does not guarantee solubility upon dilution.[3]

Step 3: Primary Solubilization & Formulation Strategies

If direct dilution of the DMSO stock into your assay buffer fails, you must employ formulation strategies. The choice of strategy depends heavily on the assay type.

Table 2: Comparison of Common Solubilizing Excipients

Excipient Class Examples Mechanism of Action Best For Key Limitations
Co-solvents DMSO, Ethanol Reduces the polarity of the bulk solvent. Universal first choice Cytotoxicity at >0.5-1%; can alter protein conformation.[4][7]
Cyclodextrins HP-β-CD, SBE-β-CD Forms a non-covalent inclusion complex, shielding the hydrophobic drug in a hydrophilic shell.[12][13][14][15][16] Cell-based and biochemical assays Can lower the free concentration of the drug; may have its own biological effects.[17]

| Surfactants | Tween-20, Triton X-100, Polysorbate 80 | Forms micelles that encapsulate the drug above the Critical Micelle Concentration (CMC).[18][19][20] | Biochemical assays (e.g., enzyme kinetics) | Generally cytotoxic; disrupts cell membranes.[21] Not suitable for live-cell assays. |

For Cell-Based Assays:
  • Cyclodextrins: This is often the best next step. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[16] It can form a 1:1 complex with the drug, significantly enhancing its concentration in aqueous media.[12][13][14][15]

  • pH Adjustment: Given the weakly basic morpholine nitrogen in this compound, slightly acidifying the buffer (e.g., to pH 6.5) could increase solubility. However, you must ensure the pH change does not affect your cells or your biological target.

  • Serum Modulation: As discussed, altering the FBS concentration can impact solubility. Test a range (e.g., 1%, 5%, 10%) to see if it resolves the precipitation.

For Biochemical (Cell-Free) Assays:
  • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be very effective.[22] It is often recommended to use them at a low concentration (e.g., 0.01-0.05%) in the assay buffer.[21] This can improve wetting and prevent aggregation without significant micellar solubilization, which could affect enzyme kinetics.

  • pH Adjustment: The same principles apply as for cell-based assays, but there is often more flexibility with pH in a cell-free system.

Section 3: Troubleshooting Guide

This guide helps diagnose and solve specific precipitation issues you might encounter during your experiments.

G cluster_0 cluster_1 Potential Causes & Solutions A Precipitate Observed in Assay B When does it precipitate? A->B C Immediate Precipitation on Dilution Cause: Solvent Shock / Exceeded Kinetic Solubility Limit Solution: Reduce final concentration. Add DMSO stock to vortexing buffer. Use an enabling excipient (e.g., cyclodextrin). B->C Immediately D Precipitation Over Time During Incubation Cause: Compound instability at 37°C. Slow equilibration to a lower thermodynamic solubility. pH shift in media due to cell metabolism. Solution: Reduce incubation time. Check stability via HPLC. Use a more stable formulation. Ensure incubator CO₂ is stable. B->D Over Time E Precipitation Only in Certain Wells Cause: Inconsistent pipetting or mixing. Interaction with plate plastic. Higher concentration wells exceeding solubility. Solution: Improve mixing technique. Use low-bind plates. Confirm max soluble concentration and stay below it. B->E Inconsistently

Diagram 2: Troubleshooting Compound Precipitation.

Issue: My vehicle control (e.g., 0.5% DMSO) is showing a biological effect.

  • Possible Cause: The concentration of your co-solvent is too high for your specific cell line or assay target. Some cells are exquisitely sensitive to solvents.[6][8]

  • Recommended Action:

    • Reduce DMSO Concentration: Lower the final DMSO concentration to 0.1% or less. This will require making a more concentrated primary stock solution.

    • Switch Solvents: While less common, some compounds may be soluble in ethanol, which can sometimes be better tolerated by cells.

    • Use an Alternative Formulation: This is a strong indication that you should move to a cyclodextrin-based formulation, which will allow you to drastically reduce or eliminate DMSO.[12][13][14][15][16]

Issue: I see high variability in my results between replicate wells.

  • Possible Cause: The compound is not fully in solution, and you are pipetting a suspension with microscopic precipitates. This leads to inconsistent amounts of active compound being delivered to the wells.

  • Recommended Action:

    • Re-evaluate Solubility: Your working concentration is likely too high. Re-determine the maximum soluble concentration under your exact experimental conditions.[3]

    • Improve Dilution Technique: Always add the DMSO stock to the aqueous buffer (not the other way around) and ensure immediate, vigorous mixing to aid dispersion.[2]

    • Filter the Solution: After preparing your final working solution, you can filter it through a 0.22 µm syringe filter to remove any existing precipitate before adding it to your assay plate. Note that this may lower the final concentration if a significant amount of compound is removed.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution.[10][23]

  • Materials:

    • This compound powder (MW: 188.23 g/mol )

    • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile, conical-bottom microcentrifuge tube

    • Calibrated analytical balance and vortex mixer

  • Procedure:

    • Calculate Mass: To prepare 1 mL of a 100 mM stock solution, weigh out 18.82 mg of this compound powder.

    • Dissolution: Add the powder to a sterile microcentrifuge tube. Add approximately 800 µL of DMSO.

    • Mix Thoroughly: Vortex the tube vigorously for 1-2 minutes. If solids remain, place the tube in a 37°C water bath for 5-10 minutes and vortex again. Repeat until the solution is completely clear.

    • Adjust to Final Volume: Once dissolved, add DMSO to bring the final volume to 1.0 mL.

    • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause compound precipitation over time.[24]

Protocol 2: Determining the Kinetic Aqueous Solubility

This protocol helps you find the maximum concentration of your compound that stays in solution in your specific assay medium.[3]

  • Materials:

    • 100 mM compound stock solution in DMSO

    • Complete cell culture medium or assay buffer (pre-warmed to 37°C)

    • Sterile 96-well flat-bottom plate

  • Procedure:

    • Prepare Serial Dilutions:

      • Add 100 µL of complete medium to wells A2 through A12.

      • Prepare the highest desired concentration in well A1. For example, to make 200 µM, add 0.4 µL of 100 mM stock to 199.6 µL of medium (final DMSO: 0.2%).

      • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix thoroughly, then transfer 100 µL from A2 to A3, and so on, down to well A11. Well A12 will serve as a no-compound control.

    • Incubation and Observation:

      • Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).

      • Visually inspect each well for signs of precipitation (cloudiness, crystals) immediately after dilution and at several time points corresponding to your experiment's duration (e.g., 1h, 4h, 24h). A light microscope can be used to detect fine precipitates.

    • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the entire incubation period is your working kinetic solubility limit.

Protocol 3: Preparing a Compound-Cyclodextrin Inclusion Complex

This protocol outlines a common method for creating a more soluble formulation.

  • Materials:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Compound of interest

    • Aqueous buffer (e.g., PBS)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired buffer (e.g., 10% w/v). Warm the solution slightly (40-50°C) to ensure the cyclodextrin is fully dissolved.

    • Add Compound: While stirring the cyclodextrin solution, add an excess of your solid compound powder.

    • Equilibrate: Allow the mixture to stir at room temperature or a slightly elevated temperature for 24-48 hours. This allows for the formation of the inclusion complex.

    • Remove Excess Solid: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

    • Determine Concentration: The resulting clear solution contains your compound complexed with the cyclodextrin. The exact concentration of the dissolved compound must now be determined analytically, for example, by using HPLC with a standard curve or by UV-Vis spectroscopy if the compound has a suitable chromophore. This stock can then be used for dilutions in your assay.

References

Optimizing reaction conditions for the amination of 3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Amination of 3-Chlorobenzonitrile

Welcome to the technical support center for the amination of 3-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific C-N cross-coupling reaction. As an aryl chloride, 3-chlorobenzonitrile presents unique challenges compared to its more reactive bromide or iodide counterparts. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for the amination of 3-chlorobenzonitrile, and which should I choose?

Answer: There are two primary, well-established methods for the amination of aryl halides like 3-chlorobenzonitrile: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

  • Buchwald-Hartwig Amination: This is the most common and versatile method for C-N bond formation.[1][2] Its major advantage lies in the continuous development of highly active catalysts that operate under relatively mild conditions. For a challenging substrate like an aryl chloride, this is generally the recommended starting point due to the vast literature and availability of specialized ligands designed for this purpose.[3][4]

  • Ullmann Condensation: This is a classical method that uses a copper catalyst.[5] Traditionally, Ullmann reactions required harsh conditions, such as high temperatures (often >200 °C) and polar aprotic solvents.[5] However, modern advancements with specialized ligands have enabled milder reaction conditions. It can be a cost-effective alternative to palladium-based methods, especially on a large scale.

Recommendation: Start with a well-established Buchwald-Hartwig protocol. The predictability and extensive troubleshooting literature for this reaction make it the superior choice for initial optimization studies.

Q2: My Buchwald-Hartwig reaction shows low or no conversion. What are the likely causes and how can I troubleshoot this?

Answer: Low or no conversion is the most common issue, especially with a less reactive substrate like 3-chlorobenzonitrile. The problem almost always lies within one of the core components of the catalytic system.

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow Start Low or No Conversion Catalyst 1. Catalyst & Ligand Issues Start->Catalyst Base 2. Base Selection Start->Base Conditions 3. Reaction Conditions Start->Conditions Reagents 4. Reagent Quality Start->Reagents Sol_Catalyst Inactive Catalyst? - Use a reliable precatalyst. - Ensure inert atmosphere. Wrong Ligand? - Switch to a bulky, electron-rich  ligand (e.g., XPhos, RuPhos). Catalyst->Sol_Catalyst Check... Sol_Base Base too weak? - Use NaOtBu or KOtBu for aryl chlorides. Base incompatible? - Check for base-sensitive functional  groups on your amine. Base->Sol_Base Check... Sol_Conditions Temperature too low? - Increase temperature in 10-20°C increments  (typically 80-110°C). Time too short? - Monitor reaction by LC-MS/TLC  for at least 12-24 hours. Conditions->Sol_Conditions Check... Sol_Reagents Oxygen or Water Present? - Thoroughly degas solvents. - Use anhydrous reagents. Impure Starting Materials? - Purify reagents; catalyst poisons  (e.g., sulfur) can halt the reaction. Reagents->Sol_Reagents Check...

Troubleshooting Decision Tree

In-depth Explanation:

  • Catalyst System (Palladium Source & Ligand): The activation of the C-Cl bond is the most difficult step and is highly dependent on the catalyst.

    • Palladium Source: Using a pre-formed palladium precatalyst (e.g., an XPhos-G3-Pd precatalyst) is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] Precatalysts provide more reliable and reproducible results by ensuring efficient generation of the active catalytic species.

    • Ligand Choice: Standard phosphine ligands like PPh₃ are ineffective for aryl chlorides.[7] You require a bulky, electron-rich biaryl monophosphine ligand. These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination.[8] For 3-chlorobenzonitrile, excellent starting choices include XPhos , SPhos , or RuPhos .[6]

  • Base Selection: The base plays a critical role in deprotonating the amine to form the active nucleophile.

    • Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for aryl chloride aminations.[9] Potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are also excellent alternatives.[6]

    • Incompatibility: Weaker bases like K₂CO₃ or Cs₂CO₃ are generally not effective enough for the demanding activation of aryl chlorides unless a highly specialized catalytic system is used.[6][10]

  • Reaction Conditions (Solvent & Temperature):

    • Solvent: The reaction must be conducted under strictly anhydrous and anaerobic conditions. Oxygen can oxidize and deactivate the Pd(0) catalyst.[11] Common solvents include toluene , dioxane , and THF .[12] Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).

    • Temperature: Aryl chloride aminations typically require elevated temperatures, usually in the range of 80-110 °C .[6] If you see no reaction at 80 °C after several hours, gradually increase the temperature.

Q3: I'm observing significant side product formation, such as hydrodehalogenation (replacement of Cl with H). How can I minimize this?

Answer: Hydrodehalogenation is a common side reaction that competes with the desired C-N coupling. It often arises from catalyst decomposition or the presence of water.

  • Cause 1: Catalyst Decomposition: If the palladium catalyst is not properly stabilized by the ligand, it can decompose into palladium black, which is inactive for amination but can catalyze side reactions.[11]

    • Solution: Ensure a proper ligand-to-palladium ratio (typically 1.5:1 to 2:1). Using a bulkier ligand can also help stabilize the catalytic species and disfavor pathways leading to decomposition.[6]

  • Cause 2: Presence of Water: Trace amounts of water can lead to the formation of palladium hydroxide species, which can facilitate hydrodehalogenation.

    • Solution: Use scrupulously dried reagents and solvents. Drying the base (NaOtBu) in a vacuum oven before use can be beneficial.

  • Cause 3: High Temperature: Excessively high temperatures can accelerate catalyst decomposition.

    • Solution: Try to run the reaction at the lowest temperature that provides a reasonable reaction rate. If a reaction works at 110 °C, screen it at 100 °C and 90 °C to see if the side product formation is reduced.

Q4: Can I use an ammonia source directly to synthesize 3-aminobenzonitrile?

Answer: Yes, but it is challenging. The direct use of ammonia gas or aqueous ammonia in Buchwald-Hartwig reactions presents several difficulties, including the potential for forming diarylamine byproducts and competing catalyst deactivation via the formation of stable palladium hydroxo complexes when using aqueous ammonia.[13][14]

  • Ammonia Surrogates: A more reliable approach is to use an "ammonia equivalent" like benzophenone imine or LHMDS, followed by hydrolysis to reveal the primary amine. This avoids the handling of ammonia gas and often gives cleaner reactions.

  • Specialized Catalysts: If direct amination with ammonia is necessary, specialized catalyst systems have been developed. For instance, the Hartwig group has reported nickel-based catalysts for the amination of aryl chlorides with ammonia.[15] More recently, the Buchwald group developed a palladium catalyst with a specific dialkyl biheteroaryl phosphine ligand (KPhos) that is effective for coupling aryl chlorides with aqueous ammonia.[14]

Optimization & Protocols

Starting Point Parameter Screening

For a novel amination of 3-chlorobenzonitrile with a generic secondary amine (e.g., morpholine), a good starting point is crucial. The following table provides a set of initial conditions to screen.

ParameterCondition A (Standard)Condition B (Alternative Ligand)Condition C (Alternative Base)
Pd Precatalyst XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)XPhos Pd G3 (2 mol%)
Ligand (Included in precatalyst)(Included in precatalyst)(Included in precatalyst)
Base NaOtBu (1.5 equiv.)NaOtBu (1.5 equiv.)LHMDS (1.5 equiv.)
Solvent Toluene (0.2 M)Toluene (0.2 M)THF (0.2 M)
Temperature 100 °C100 °C80 °C
Atmosphere Nitrogen or ArgonNitrogen or ArgonNitrogen or Argon
General Protocol for Buchwald-Hartwig Amination

This protocol describes a representative experimental setup for the amination of 3-chlorobenzonitrile with a secondary amine.

Materials:

  • 3-chlorobenzonitrile (1.0 equiv.)

  • Amine (1.2 equiv.)

  • XPhos Pd G3 precatalyst (0.02 equiv., 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv.)

  • Anhydrous, degassed toluene

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 3-chlorobenzonitrile, the palladium precatalyst, and the sodium tert-butoxide.

  • Sealing and Purging: Seal the flask with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe.

  • Amine Addition: Add the amine coupling partner via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 6-24 hours), cool the mixture to room temperature. Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Ar-Cl OxAdd_label OxAdd Oxidative Addition PdII_ArNR2 [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ PdII_ArX->PdII_ArNR2 H₂NR₂ LigExch_label LigExch Ligand Exchange PdII_Amido L-Pd(II)(Ar)(NR₂) PdII_ArNR2->PdII_Amido -HX Deprot_label Deprot Deprotonation (Base) PdII_Amido->Pd0 Ar-NR₂ (Product) RedElim_label RedElim Reductive Elimination OxAdd_label->PdII_ArX LigExch_label->PdII_ArNR2 Deprot_label->PdII_Amido RedElim_label->Pd0

Simplified Buchwald-Hartwig Catalytic Cycle

References

Side product formation in 3-Morpholin-4-ylbenzonitrile synthesis and mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Morpholin-4-ylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you minimize side product formation and achieve high purity.

Introduction

This compound is a versatile intermediate in drug discovery, frequently synthesized via Nucleophilic Aromatic Substitution (SNAr). The reaction typically involves the coupling of a 3-halobenzonitrile with morpholine. While conceptually straightforward, the synthesis is often plagued by side reactions that can complicate purification and reduce yields. The primary challenges stem from the reactivity of the nitrile functional group under reaction conditions and the potential for alternative reaction pathways. This guide provides expert-driven solutions to these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound.

Q1: My reaction has stalled, and I have a significant amount of unreacted 3-fluorobenzonitrile. What are the likely causes and solutions?

A1: Incomplete conversion is a frequent issue and typically points to suboptimal reaction conditions or reagent quality.

  • Causality: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer intermediate.[1][2] The base plays a crucial role in trapping the liberated proton (from morpholine) or acid (HX), driving the equilibrium towards the product. An insufficiently active base or low temperature will result in slow or incomplete conversion. The reactivity of the leaving group is also critical, with the order being F > Cl > Br for activated aryl systems.[2]

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction is heated appropriately. For 3-fluorobenzonitrile, a temperature of 80-120 °C in a polar aprotic solvent like DMSO or DMF is typically effective.

    • Assess the Base: Potassium carbonate (K₂CO₃) is a mild and effective base for this transformation. Ensure it is finely powdered and anhydrous. If the reaction is still sluggish, a stronger base like cesium carbonate (Cs₂CO₃) can be used, but this may increase the risk of nitrile hydrolysis if water is present.

    • Check Reagent Stoichiometry: Use a slight excess of morpholine (1.1-1.5 equivalents) to ensure the complete consumption of the limiting 3-halobenzonitrile.

    • Solvent Quality: Ensure you are using an anhydrous, polar aprotic solvent (e.g., DMSO, DMF, NMP). The presence of water can both hinder the reaction and promote side product formation.

Q2: My primary impurity has a molecular weight of 206.24 g/mol , corresponding to the addition of water. How can I prevent this hydrolysis side product?

A2: The formation of 3-morpholinobenzamide (MW: 206.24 g/mol ) is the most common side reaction. It occurs via the base- or acid-catalyzed hydrolysis of the nitrile group. Further hydrolysis can lead to 3-morpholinobenzoic acid.

  • Causality: The nitrile carbon is electrophilic and can be attacked by water or hydroxide ions, especially at elevated temperatures.[3] This process is often catalyzed by the basic conditions used in the SNAr reaction itself. The initial product is the amide, which can be further hydrolyzed to the carboxylic acid under forcing conditions.

  • Mitigation Strategies:

    • Rigorous Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents. Dry your glassware thoroughly. Use a high-purity, anhydrous base (K₂CO₃ or Cs₂CO₃). Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

    • Use a Mild Base: Employ the weakest base necessary to effect the SNAr reaction. K₂CO₃ is generally preferred over stronger bases like NaOH or KOH, which are more aggressive in promoting nitrile hydrolysis.

    • Control Temperature and Reaction Time: Do not overheat or prolong the reaction unnecessarily. Monitor the reaction by TLC or LCMS and work it up as soon as the starting material is consumed.

    • Modified Work-up: During the aqueous work-up, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize carefully and extract the product promptly.

Q3: I started with 3-chlorobenzonitrile and a strong base, and my NMR shows a mixture of isomers. What happened?

A3: When using less reactive aryl halides like 3-chlorobenzonitrile or 3-bromobenzonitrile, harsher conditions (e.g., a very strong base like sodium amide, NaNH₂) are sometimes employed. This can induce an elimination-addition reaction that proceeds through a highly reactive benzyne intermediate, leading to a loss of regioselectivity.

  • Causality: A strong base can deprotonate the aromatic ring ortho to the halogen. Subsequent elimination of the halide leads to a benzyne intermediate. The incoming nucleophile (morpholine) can then attack either carbon of the strained triple bond. For a benzyne generated from a 3-substituted halide, this can lead to the formation of 2-, 3-, and 4-substituted products.[4]

  • Troubleshooting & Prevention:

    • Prefer 3-Fluorobenzonitrile: The C-F bond is more polarized and the fluoride ion is a better leaving group in SNAr, allowing for milder conditions (e.g., K₂CO₃/DMSO) that do not favor the benzyne pathway.

    • Avoid Overly Strong Bases: For SNAr reactions, stick to carbonate bases (K₂CO₃, Cs₂CO₃) or organic amine bases. Avoid amide bases (e.g., NaNH₂) unless the benzyne pathway is desired.

Troubleshooting Summary Table
Symptom ObservedPossible Cause(s)Recommended Solution(s)
Low Conversion 1. Insufficient temperature.2. Base is not active/strong enough.3. Poor quality of solvent/reagents.1. Increase temperature to 80-120 °C.2. Use finely powdered, anhydrous K₂CO₃ or switch to Cs₂CO₃.3. Use anhydrous polar aprotic solvent (DMSO, DMF).
Major Impurity at MW ~206 1. Presence of water in the reaction.2. Base is too strong (e.g., NaOH).3. Prolonged heating.1. Use anhydrous reagents and solvents; run under N₂.2. Use K₂CO₃ instead of hydroxide bases.3. Monitor reaction and work up upon completion.
Isomeric Impurities 1. Use of 3-chloro/bromobenzonitrile with a very strong base (e.g., NaNH₂).2. Formation of a benzyne intermediate.1. Use 3-fluorobenzonitrile as the starting material.2. Use a milder base such as K₂CO₃.
Product "Oils Out" During Recrystallization 1. Solvent is too nonpolar.2. Solution is supersaturated.3. Cooling too rapidly.1. Use a more polar solvent like isopropanol or an ethanol/water mixture.2. Add a small amount of hot solvent to redissolve, then cool slowly.3. Allow to cool to room temp before moving to an ice bath.

Reaction Mechanisms & Troubleshooting Logic

Primary Reaction Pathways

The desired synthesis proceeds via a two-step addition-elimination (SNAr) mechanism, while the primary side reaction is nitrile hydrolysis.

ReactionPathways cluster_main Desired SNAr Pathway cluster_side Hydrolysis Side Reaction SM 3-Fluorobenzonitrile + Morpholine Base K₂CO₃, DMSO 80-120 °C SM->Base Reaction Conditions MC Meisenheimer Complex (Intermediate) Base->MC 1. Nucleophilic    Attack Product This compound (Desired Product) MC->Product 2. Elimination    of F⁻ Water H₂O (Trace Impurity) Product->Water Hydrolysis Pathway Amide 3-Morpholinobenzamide (Side Product) Product->Amide + H₂O / Base Hydrolysis_Catalyst Base Catalyst (e.g., OH⁻) Acid 3-Morpholinobenzoic Acid (Side Product) Amide->Acid + H₂O / Base (Forced Conditions)

Fig 1. Desired SNAr pathway versus the hydrolysis side reaction.
Troubleshooting Flowchart

Use this decision tree to diagnose and resolve issues in your synthesis.

Troubleshooting start Analyze Crude Reaction Mixture (TLC, LCMS, NMR) q_conversion Is Conversion >95%? start->q_conversion sol_conversion Action: 1. Increase Temperature 2. Check Base Activity 3. Use Anhydrous Solvent q_conversion->sol_conversion No q_purity Is Desired Product the Major Peak? q_conversion->q_purity Yes sol_purify Action: Proceed to Purification (Recrystallization) q_purity->sol_purify Yes q_impurity_id Identify Main Impurity by Mass/NMR q_purity->q_impurity_id No is_hydrolysis Impurity is Amide/Acid (MW ~206 / ~207)? q_impurity_id->is_hydrolysis sol_hydrolysis Action: 1. Use Rigorous Anhydrous Conditions 2. Use Milder Base (K₂CO₃) 3. Reduce Reaction Time/Temp is_hydrolysis->sol_hydrolysis Yes is_isomer Isomeric Impurities Detected? is_hydrolysis->is_isomer No sol_isomer Action: 1. Switch from Ar-Cl/Br to Ar-F 2. Avoid Strong Bases (e.g., NaNH₂) (Benzyne Mechanism Likely) is_isomer->sol_isomer Yes other Other Impurity is_isomer->other No

References

Troubleshooting low bioactivity of 3-Morpholin-4-ylbenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-morpholin-4-ylbenzonitrile scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in potent and selective inhibitors of various protein kinases and other enzyme classes. However, promising in silico or biochemical data often fails to translate into potent cellular activity, leaving researchers questioning the compound's viability. This guide provides a systematic, experience-driven framework for troubleshooting low bioactivity in this important class of molecules. Our approach is grounded in first principles, moving from foundational compound-centric issues to complex assay-specific and mechanistic challenges.

Section 1: Foundational Troubleshooting: Is Your Compound the Problem?

Before questioning the biological hypothesis or the assay's integrity, it is imperative to validate the primary tool of the experiment: the compound itself. Issues with purity, solubility, and stability are the most common and easily correctable sources of low or inconsistent bioactivity.

Q1: My newly synthesized compound shows significantly lower activity than predicted. How can I confirm its quality?

A1: The foundational step in any experiment is to confirm the identity and purity of your small molecule. Computational models and previous structure-activity relationship (SAR) data are predictive, but the physical compound is what generates the data.

  • Causality: An impure sample means the effective concentration of your active compound is lower than calculated. Furthermore, impurities, such as unreacted starting materials or byproducts from the synthesis, can have their own biological effects, including cytotoxicity or target antagonism, which can confound your results.[1][2] For instance, the synthesis of morpholinylbenzenes can involve nucleophilic aromatic substitution, and residual starting materials like fluorobenzonitriles could remain.[3][4]

  • Troubleshooting Protocol:

    • Identity Confirmation: Use ¹H NMR and High-Resolution Mass Spectrometry (HRMS) to confirm that the molecular structure and mass match the intended derivative.

    • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometer (LC-MS). The industry standard for a screening compound is typically >95% purity.

    • Residual Solvent Analysis: Use Gas Chromatography (GC) or ¹H NMR to check for residual solvents (e.g., DMSO, ethyl acetate) from purification, which can affect accurate weighing and cellular health.

Q2: Why is the bioactivity of my compound inconsistent across different experiments or batches?

A2: Batch-to-batch variability is a common challenge. Assuming the identity and purity are confirmed for each batch, the issue often lies with the compound's physical properties, namely solubility and stability.

  • Causality: Small molecules can exist in different solid-state forms (polymorphs) with varying dissolution rates. More commonly, poor solubility in aqueous assay media leads to precipitation, drastically reducing the concentration of the compound available to interact with its target.[5][6]

  • Troubleshooting Workflow: The following diagram outlines a logical flow for diagnosing compound-centric issues.

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// Edges start -> compound_check; compound_check -> purity [label="Is it the right molecule?"]; compound_check -> solubility [label="Is it in solution?"]; compound_check -> stability [label="Does it degrade?"]; {purity, solubility, stability} -> assay_check [style=dashed]; assay_check -> result; }

Caption: General workflow for troubleshooting low bioactivity.
Q3: How do I determine if poor solubility is the root cause and how can I mitigate it?

A3: Poor aqueous solubility is arguably the most frequent cause of failure for potent inhibitors in cellular assays. A compound that has precipitated is not biologically available.

  • Causality: this compound derivatives, while containing a polar morpholine group, can become increasingly lipophilic as other substitutions are made, leading to poor solubility in buffer or cell culture media. The high concentration of DMSO in stock solutions can cause the compound to crash out upon dilution into an aqueous environment.

  • Troubleshooting & Data Interpretation:

    • Visual Assessment: Prepare a high-concentration dilution of your compound from a DMSO stock into phosphate-buffered saline (PBS) or your assay medium. Let it sit for 30 minutes and visually inspect for cloudiness or precipitate against a dark background.

    • Kinetic Solubility Assay: A more quantitative method involves making serial dilutions in your assay buffer, incubating, pelleting any precipitate via centrifugation, and measuring the concentration of the compound remaining in the supernatant by UV-Vis spectroscopy or HPLC.

    • Mitigation Strategies:

      • Lower the Test Concentration: Your observed low activity might be because you are testing above the solubility limit. Determine the solubility limit and test at or below this concentration.

      • Use Formulation Agents: For in vitro biochemical assays, non-ionic detergents like Triton X-100 or Brij-35 (at concentrations of 0.005-0.01%) can help maintain solubility. Caution: These are often not suitable for cell-based assays.

      • Modify the Compound: If solubility issues persist, SAR should be guided toward incorporating more polar functional groups to improve physicochemical properties.

  • Data Presentation: Example Solubility Profile

    Solvent System Max Kinetic Solubility (µM) Observations
    100% DMSO >10,000 Clear Solution
    PBS (pH 7.4) 5 Precipitate observed at 10 µM
    DMEM + 10% FBS 15 Serum proteins can aid solubility

    | PBS + 0.01% Triton X-100 | 50 | Detergent prevents precipitation |

Section 2: Assay-Specific Troubleshooting

If the compound's integrity and solubility have been confirmed, the next step is to scrutinize the biological assay system.

Q4: My compound is potent in a biochemical (enzyme) assay but shows little to no activity in a cell-based assay. What's happening?

A4: This is a classic and informative result that strongly suggests issues with cell permeability, efflux, or intracellular metabolism. The compound is active, but it cannot reach its target inside the cell at a sufficient concentration.

  • Causality:

    • Low Permeability: The cell membrane is a lipid bilayer that can prevent polar or large molecules from entering.

    • Active Efflux: Cells possess efflux pumps, such as P-glycoprotein (P-gp), which actively transport foreign molecules out of the cytoplasm. Kinase inhibitors are frequently substrates for these pumps.[7]

    • Metabolic Instability: Intracellular enzymes (e.g., Cytochrome P450s) can metabolize and inactivate your compound.

  • Troubleshooting Protocol:

    • Assess Permeability: If available, use a standard assay like the Caco-2 permeability assay to determine the compound's ability to cross a cell monolayer.

    • Inhibit Efflux Pumps: Co-incubate your cells with your compound and a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). A significant increase in potency (a leftward shift in the IC₅₀ curve) strongly implicates active efflux as the problem.

    • Evaluate Metabolic Stability: Incubate your compound with liver microsomes or S9 fractions and measure its disappearance over time using LC-MS. This provides an indication of its metabolic half-life.

Q5: The dose-response curve in my cellular assay is flat or has a very shallow slope. How do I interpret this?

A5: A poor dose-response curve often indicates a non-ideal mechanism of action or an assay artifact.

  • Causality:

    • Cytotoxicity: The compound may be killing the cells at concentrations needed to see the desired biological effect, preventing a full dose-response. The observed "activity" is simply a result of cell death.[8]

    • Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that non-specifically inhibit proteins, leading to a steep but often artifactual inhibition curve.

    • Off-Target Effects: The compound could be hitting multiple targets, with different potencies, leading to a complex, shallow curve that doesn't reflect inhibition of your primary target.[9][10]

  • Troubleshooting Steps:

    • Run a Counter-Screen for Viability: Always run a cytotoxicity assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay, using the same cell line and conditions. If the IC₅₀ for cytotoxicity is close to the IC₅₀ for activity, your results are likely due to toxicity.

    • Check for Aggregation: Perform your biochemical assay in the presence and absence of 0.01% Triton X-100. If the compound's potency is significantly reduced in the presence of the detergent, it is likely an aggregator.

    • Assess Target Engagement: If possible, use a direct measure of target engagement in cells, such as a Western blot to look at the phosphorylation status of a downstream substrate. This confirms the compound is hitting its intended target in the cellular context.

Section 3: Advanced Mechanistic Considerations

If foundational and assay-specific issues have been ruled out, the problem may lie in the complex biology of the system or subtle off-target pharmacology.

Q6: I've confirmed my compound is pure, soluble, and cell-permeable, but the cellular activity is still weak. Could off-target effects be the issue?

A6: Yes. An "off-target" effect is any interaction of the compound with a protein other than the intended one. Off-target effects can produce a biological phenotype that opposes or masks the desired on-target effect.[11][12]

  • Hypothetical Scenario: Your this compound derivative is designed to inhibit Kinase A, which should block cell proliferation. However, it also weakly inhibits Kinase B, which activates a survival pathway. The net result is a weak or null effect on proliferation, despite successful on-target inhibition.

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Caption: On-target vs. off-target signaling effects.
  • Investigative Strategies:

    • Kinome Scanning: Screen your compound against a broad panel of kinases (e.g., Eurofins DiscoverX, Reaction Biology). This will reveal its selectivity profile and identify potent off-targets.

    • Phenotypic Screening: Use high-content imaging or other phenotypic platforms to observe the compound's effects on cell morphology, organelle health, and other parameters. This can provide unbiased clues to its mechanism of action.

    • Develop a Negative Control: Synthesize a close structural analog of your compound that is inactive against your primary target in a biochemical assay. If this "inactive" compound still shows a phenotype in cells, it strongly suggests the activity is driven by an off-target effect.

Frequently Asked Questions (FAQs)

Q: What is the best solvent to use for my compounds? A: 100% Dimethyl sulfoxide (DMSO) is the standard for creating high-concentration stock solutions. However, the final concentration of DMSO in your assay should be kept low (typically ≤0.5%) as it can be toxic to cells and affect enzyme activity.

Q: Why is my Z'-factor low in my high-throughput screen (HTS)? A: The Z'-factor is a measure of assay quality, with a value between 0.5 and 1.0 being considered excellent.[13] A low Z' indicates either a small dynamic range (low signal-to-background) or high variability in your controls. To improve it, optimize reagent concentrations, incubation times, and ensure your positive and negative controls are robust and highly separated. Also, check for plate edge effects or dispensing errors.[14]

Q: Could the benzonitrile group be metabolically liable? A: While generally stable, nitrile groups can potentially be metabolized by cytochrome P450 enzymes to form aldehydes via a cyanohydrin intermediate, or be hydrolyzed by nitrilase enzymes, though this is less common in mammals. If metabolic instability is suspected, an LC-MS/MS analysis of metabolites from a liver microsome incubation would be the definitive test.

Key Experimental Protocols

Protocol 1: Basic Kinetic Solubility Assessment
  • Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Create a 100 µM working solution by diluting the stock 1:100 in your assay buffer (e.g., PBS or DMEM). Vortex immediately.

  • Let the solution stand at room temperature for 1 hour.

  • Transfer the solution to a microcentrifuge tube and centrifuge at ~14,000 x g for 15 minutes to pellet any precipitated compound.

  • Carefully remove the supernatant.

  • Measure the concentration of the compound in the supernatant using a pre-established HPLC standard curve or by UV-Vis absorbance if the compound has a suitable chromophore. The resulting concentration is the kinetic solubility limit.

Protocol 2: Cell Viability Counter-Screen (MTT Assay)
  • Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of your compound (e.g., 100 µM to 0.1 µM) in cell culture medium. Also prepare a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

  • Remove the old medium from the cells and add the compound dilutions.

  • Incubate for the same duration as your primary bioassay (e.g., 24, 48, or 72 hours).

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize the yellow MTT into purple formazan crystals.

  • Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Read the absorbance at ~570 nm on a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the cytotoxic IC₅₀.

References

Technical Support Center: Enhancing Metabolic Stability of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into identifying and mitigating the metabolic liabilities associated with the morpholine moiety. As a privileged scaffold in medicinal chemistry, morpholine is frequently used to improve physicochemical properties such as aqueous solubility and to modulate the pharmacokinetic/pharmacodynamic (PK/PD) profile of a compound. However, the ring itself can be susceptible to metabolic breakdown, posing a significant challenge in drug development.

This center is structured to address your challenges in a practical, question-driven format, moving from frequently asked questions to detailed troubleshooting guides and experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic stability of morpholine-containing compounds.

Q1: Why is the morpholine ring, often added to improve drug-like properties, a potential metabolic liability?

While the morpholine ring is valued for its ability to increase solubility and improve PK/PD properties, its atoms can be targeted by metabolic enzymes. The nitrogen atom, although less basic than that in a piperidine ring, and the adjacent carbon atoms are susceptible to oxidation by cytochrome P450 (CYP) enzymes. This can lead to several metabolic pathways, including N-oxidation, C-oxidation, N-dealkylation, and ultimately, ring cleavage. These metabolic transformations can lead to rapid clearance of the parent drug, reduced bioavailability, and the formation of potentially inactive or even reactive metabolites.

Q2: What are the most common metabolic pathways observed for morpholine-containing compounds?

The primary metabolic pathways for the morpholine moiety are driven by Phase I enzymes, particularly CYPs. The most frequently observed transformations include:

  • α-Carbon Hydroxylation: Oxidation of the carbon atom adjacent to the nitrogen or oxygen can lead to the formation of an unstable carbinolamine or hemiaminal, which can subsequently undergo ring opening.

  • N-Oxidation: Direct oxidation of the morpholine nitrogen to form an N-oxide.

  • Ring Cleavage: Following initial oxidation, the morpholine ring can be opened, leading to more polar metabolites that are readily excreted. For example, the biodegradation of morpholine can proceed through intermediates like 2-(2-aminoethoxy)acetic acid and eventually to smaller molecules like glycolic acid.

  • N-Dealkylation: If the morpholine nitrogen is attached to a larger molecule, cleavage of the bond connecting the nitrogen to the rest of the molecule can occur.

The following diagram illustrates these primary metabolic soft spots.

Caption: Key metabolic pathways targeting the morpholine scaffold.

Q3: What initial in vitro assays should I perform to evaluate the metabolic stability of my compound?

The first step is to determine the compound's intrinsic clearance (CLint). This is a measure of the inherent ability of the liver to metabolize a drug. The most common and cost-effective assays for this are:

  • Liver Microsomal Stability Assay: Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes and are widely used to assess Phase I metabolic stability.

  • Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) is considered the "gold standard" as it contains both Phase I and Phase II metabolic enzymes and their necessary cofactors, providing a more complete picture of metabolic clearance.

These assays involve incubating your compound with the chosen matrix and monitoring its disappearance over time using LC-MS/MS. The data generated allows for the calculation of the in vitro half-life (t1/2) and intrinsic clearance.

Part 2: Troubleshooting Guides

This section provides structured guidance for addressing specific experimental challenges.

Problem: My morpholine-containing compound shows high clearance in Human Liver Microsomes (HLM). How do I pinpoint the metabolic "soft spot"?

High clearance in HLM indicates that your compound is likely a substrate for CYP enzymes. The goal is to identify which part of the molecule, specifically on or around the morpholine ring, is being modified.

Troubleshooting Workflow:

start High Clearance in HLM Observed metid Perform Metabolite Identification (MetID) using LC-HRMS start->metid analyze Analyze Mass Shifts: +16 Da (Oxidation) -Alkyl (Dealkylation) +18 Da (Ring Opening) metid->analyze soft_spot Identify Potential 'Soft Spot(s)' analyze->soft_spot no_metabolites No Clear Metabolites? Consider Reactive Metabolites or Non-CYP Pathways soft_spot->no_metabolites Ambiguous Results strategies Implement Medicinal Chemistry Strategies (See Table 2) soft_spot->strategies Metabolite(s) Identified caption Workflow for Identifying Metabolic Hotspots

Caption: A decision-making workflow for troubleshooting high clearance.

Step-by-Step Guidance:

  • Metabolite Identification (MetID): The first step is to generate and identify the metabolites. This is typically done by incubating the compound at a higher concentration with HLM and cofactors for a longer period, followed by analysis with high-resolution mass spectrometry (LC-HRMS).

  • Data Analysis: Look for new peaks in the chromatogram that are absent in the control incubation (without cofactors). Analyze the mass spectra of these new peaks to determine the mass shift from the parent compound.

    Table 1: Common Metabolic Modifications and Corresponding Mass Shifts

    Metabolic Reaction Mass Shift (from Parent) Potential Implication for Morpholine
    Hydroxylation +16 Da C-Oxidation on the morpholine ring or adjacent positions.
    N-Oxidation +16 Da Oxidation of the morpholine nitrogen.
    Dehydrogenation -2 Da Formation of a double bond.
    N-Dealkylation Varies (loss of alkyl group) Cleavage of a substituent attached to the morpholine N.

    | Ring Cleavage + H₂O | +18 Da | Hydroxylation followed by ring opening. |

  • Pinpoint the Location: Tandem MS (MS/MS) fragmentation can help localize the modification. By comparing the fragmentation pattern of the parent compound with that of the metabolite, you can often deduce which part of the molecule has been altered.

Problem: Metabolite identification confirms oxidation on the morpholine ring. What are the most effective medicinal chemistry strategies to block this metabolism?

Once the metabolic soft spot is identified, several medicinal chemistry strategies can be employed to "shield" this position from enzymatic attack. The choice of strategy will depend on the specific location of the metabolism and the structure-activity relationship (SAR) of the compound series.

Table 2: Comparison of Strategies to Enhance Metabolic Stability

Strategy Mechanism Advantages Considerations
Steric Hindrance Introduce a bulky group near the metabolic site to physically block enzyme access. Often effective and synthetically accessible. Can negatively impact target potency or introduce new liabilities.
Deuteration (Kinetic Isotope Effect) Replace a C-H bond at the metabolic site with a C-D bond. The C-D bond is stronger and is cleaved more slowly by enzymes. Minimally alters steric and electronic properties, preserving pharmacology. Can be synthetically challenging; metabolic switching to other sites is possible.
Electronic Modification Introduce an electron-withdrawing group to reduce the electron density of the metabolic site, making it less favorable for oxidation. Can be a powerful way to modulate reactivity. May significantly alter pKa, lipophilicity, and target binding.

| Bioisosteric Replacement | Replace the morpholine ring with a more metabolically stable isostere (e.g., bridged morpholines, piperidines with blocking groups). | Can completely remove the metabolic liability. | May drastically change the compound's properties and SAR. |

Part 3: Key Experimental Protocols

This section provides detailed methodologies for core experiments.

Protocol 1: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), (e.g., 20 mg/mL)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Quenching solution (e.g., Acetonitrile with internal standard)

  • 96-well incubation plate and analytical plate

Procedure:

  • Preparation:

    • Thaw HLM and NADPH solutions on ice.

    • Prepare a working solution of HLM in phosphate buffer (e.g., final concentration of 0.5 mg/mL).

    • Prepare the test compound and control compounds by diluting the stock solution in buffer to an intermediate concentration.

  • Incubation (in duplicate):

    • Negative Control (T=0): To a well, add the HLM solution. Add quenching solution to stop the reaction. Then, add the test compound and finally the NADPH solution. This sample represents 100% of the compound at the start.

    • Time Points (e.g., 5, 15, 30, 60 min): a. Add the HLM solution and the test compound solution to the wells. b. Pre-incubate the plate at 37°C for 5-10 minutes. c. Initiate the reaction by adding the pre-warmed NADPH solution. d. At each designated time point, stop the reaction by adding an equal volume of cold quenching solution.

  • Sample Processing:

    • Seal the plate, vortex, and centrifuge (e.g., at 4000 rpm for 20 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well analytical plate.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound. The peak area ratio (compound/internal standard) is used for quantification.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life: t₁/₂ = 0.693 / k

    • Calculate intrinsic clearance: CLᵢₙₜ (μL/min/mg protein) = (0.693 / t₁/₂) * (1 / [HLM protein concentration])

Technical Support Center: Derivatization for Reactive Intermediate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during the derivatization of reactive intermediates for analysis by HPLC and LC-MS. Reactive intermediates are transient chemical species that are often difficult to detect due to their short half-lives. Derivatization is a critical technique that converts these unstable molecules into stable products, enabling their detection and quantification.[1][2]

This resource is structured in a question-and-answer format to directly address specific challenges you may face in the lab.

General Experimental Workflow

The successful analysis of reactive intermediates via derivatization follows a core logical progression. Understanding this workflow is the first step in troubleshooting, as it helps to isolate the problematic stage of the experiment.

G cluster_prep Sample Preparation cluster_deriv Derivatization (Trapping) cluster_analysis Analysis Sample Biological Matrix (e.g., Microsomes, Plasma) Incubation Incubation with Test Compound Sample->Incubation AddReagent Add Derivatizing Agent (Trap) Incubation->AddReagent Reaction Reaction/ Incubation AddReagent->Reaction Quench Quench Reaction (Optional) Reaction->Quench Cleanup Sample Cleanup (e.g., SPE, LLE) Quench->Cleanup Analysis LC-MS or HPLC Analysis Cleanup->Analysis Data Data Interpretation Analysis->Data

Caption: General workflow for trapping and analyzing reactive intermediates.

Part 1: Trapping Electrophilic Metabolites with Glutathione (GSH)

The formation of electrophilic reactive metabolites is a major concern in drug development due to their potential to form covalent adducts with proteins and DNA, leading to toxicity.[3][4] Glutathione (GSH), a tripeptide with a nucleophilic thiol group, is widely used as an in vitro trapping agent to form stable conjugates with these electrophiles for LC-MS analysis.[3][5][6]

Frequently Asked Questions & Troubleshooting

Q1: I'm not detecting any GSH adducts for my compound, but I suspect a reactive metabolite is being formed. What could be wrong?

A1: This is a common and critical issue. The absence of a signal doesn't always mean an absence of reactivity. Here’s a systematic approach to troubleshoot:

  • Cause 1: Inappropriate Bioactivation System.

    • Explanation: The metabolic enzymes required to generate the reactive intermediate may be missing or inactive. Standard liver microsomes require NADPH as a cofactor to support cytochrome P450 activity.

    • Solution:

      • Verify Cofactors: Ensure that an NADPH-regenerating system is included and active in your microsomal incubation.

      • Consider Enzyme System: If the activation is not P450-mediated, microsomes may be insufficient. Consider using other subcellular fractions like S9 or whole hepatocytes which contain a broader range of enzymes (e.g., sulfotransferases, UDP-glucuronosyltransferases).

      • Positive Control: Always include a positive control compound known to form GSH adducts under your assay conditions (e.g., acetaminophen, ticlopidine) to validate that the entire system is working.

  • Cause 2: Low Trapping Efficiency.

    • Explanation: The concentration of GSH may be too low to effectively compete with other nucleophiles or with the inherent instability of the reactive intermediate.

    • Solution:

      • Increase GSH Concentration: Typical concentrations range from 1 to 10 mM. Try increasing the concentration to push the trapping reaction equilibrium towards adduct formation.

      • Include GST: The reaction can be slow without enzymatic catalysis. Add Glutathione S-transferase (GST) enzymes to your incubation to accelerate the conjugation of GSH to the electrophilic metabolite.

  • Cause 3: Incorrect LC-MS Detection Method.

    • Explanation: GSH adducts can be difficult to detect. They may ionize poorly, or the specific MS scan mode may not be appropriate.

    • Solution:

      • Use Isotope-Labeled GSH: A robust method is to use a 1:1 mixture of unlabeled GSH and stable isotope-labeled GSH (e.g., ¹³C₂,¹⁵N-glycine GSH).[5] True GSH adducts will appear as a characteristic doublet in the mass spectrum, which is easily distinguishable from background noise.

      • Optimize MS Scan Mode: Employ specific scan modes designed for adduct detection. Common techniques include Neutral Loss Scanning (NLS) for the loss of the pyroglutamate residue (129 Da) in positive ion mode or Precursor Ion Scanning (PIS) for the glutamate-cysteine fragment (m/z 272) in negative ion mode.[6]

G Start No GSH Adduct Detected CheckSystem Is the bioactivation system validated with a positive control? Start->CheckSystem CheckTrap Is GSH concentration and/or GST presence optimized? CheckSystem->CheckTrap Yes FixSystem Troubleshoot bioactivation: - Check NADPH - Consider S9/hepatocytes CheckSystem->FixSystem No CheckMS Are you using an appropriate MS scan mode (e.g., NLS, PIS, Isotope Labeling)? CheckTrap->CheckMS Yes FixTrap Optimize trapping: - Increase [GSH] - Add exogenous GST CheckTrap->FixTrap No FixMS Optimize detection: - Implement isotope labeling - Develop NLS/PIS method CheckMS->FixMS No Success Adduct Detected CheckMS->Success Yes Fail Consider alternative trapping agents or mechanisms CheckMS->Fail FixSystem->CheckSystem FixTrap->CheckTrap FixMS->CheckMS

Caption: Troubleshooting flowchart for absent GSH adduct signals.

Part 2: Derivatization of Carbonyls with 2,4-Dinitrophenylhydrazine (DNPH)

Reactive aldehydes and ketones are often formed via oxidative metabolism. Due to their volatility and reactivity, direct analysis is challenging. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a classic and robust method to convert them into stable, non-volatile hydrazone derivatives.[7] These derivatives possess a strong chromophore, making them ideal for HPLC-UV detection at ~360 nm.[8][9]

Frequently Asked Questions & Troubleshooting

Q2: My derivatized carbonyl peak is small, or I see multiple peaks for a single standard. What is happening?

A2: Low yield or artifact peaks in DNPH derivatization often point to issues with reaction conditions or reagent integrity.

  • Cause 1: Suboptimal pH.

    • Explanation: The condensation reaction between DNPH and a carbonyl is acid-catalyzed.[7] If the pH is too high, the reaction rate is slow. If the pH is too low, the nucleophilicity of the hydrazine nitrogen is reduced, also slowing the reaction. For most applications, a pH between 3 and 5 is optimal.[8][10]

    • Solution:

      • Buffer the Sample: Ensure your sample is buffered to the correct pH before adding the DNPH reagent. An acetate buffer is commonly used.[8]

      • Verify Reagent pH: The DNPH reagent itself is typically prepared in acidified acetonitrile or hydrochloric acid.[7][10] Verify its pH and prepare it fresh if it has deviated.

  • Cause 2: Reagent Degradation or Contamination.

    • Explanation: DNPH solutions can degrade over time. More importantly, commercial DNPH or the solvents used to prepare the solution (especially acetonitrile) can be contaminated with carbonyl compounds, leading to high background and artifact peaks.

    • Solution:

      • Purify DNPH: For trace analysis, recrystallize commercial DNPH from HPLC-grade acetonitrile to remove impurities.[7]

      • Run a Reagent Blank: Always run a "reagent blank" (DNPH solution + clean solvent, no analyte) with your sample set. This will reveal any contaminant peaks originating from the reagent itself.

      • Solvent Purity: Use high-purity, HPLC-grade solvents for all preparations. Avoid using solvents like acetone or methanol for rinsing glassware, as they can react with DNPH.[8]

  • Cause 3: Incomplete Reaction.

    • Explanation: The reaction may not have gone to completion due to insufficient time, temperature, or reagent concentration.

    • Solution:

      • Optimize Reaction Time/Temp: While some reactions are fast, others may require incubation at a controlled temperature (e.g., 40°C for one hour) to ensure completion.[8]

      • Use Molar Excess of DNPH: Ensure the DNPH is in significant molar excess relative to the expected maximum concentration of the carbonyl analyte. A molar ratio of at least 300:1 (DNPH:analyte) has been shown to drive the reaction to completion.[9]

Protocol: DNPH Derivatization of Aqueous Samples for HPLC-UV

This protocol is adapted for general-purpose quantification of aldehydes and ketones in an aqueous matrix.

  • Reagent Preparation:

    • DNPH Reagent: Prepare a saturated solution of recrystallized DNPH in 2N HCl. Alternatively, dissolve DNPH in acetonitrile with catalytic acid (e.g., phosphoric acid).

    • pH 3 Buffer: Prepare a suitable buffer (e.g., citrate or phosphate) to adjust the sample pH.

  • Sample Derivatization:

    • Transfer a known volume of the aqueous sample (e.g., 100 mL) into a clean glass flask.[8]

    • Adjust the sample pH to 3 using the prepared buffer.[10]

    • Add a sufficient volume of the DNPH reagent (e.g., 6 mL).[8]

    • Seal the flask and incubate at 40°C for 1 hour.[8]

  • Extraction:

    • Cool the sample to room temperature.

    • Extract the DNPH-hydrazone derivatives using solid-phase extraction (SPE) with a C18 cartridge or by liquid-liquid extraction (LLE) with methylene chloride.[10]

    • Elute the derivatives from the SPE cartridge with a small volume of acetonitrile or ethanol.[8]

  • Analysis:

    • Inject the extracted sample into an HPLC system equipped with a C18 column.

    • Use a mobile phase of acetonitrile/water or methanol/water.[8]

    • Detect the derivatives using a UV detector set to 360 nm.[8]

ParameterRecommended Value/RangeRationale & Notes
Sample pH 3.0 - 5.0Balances reaction rate and reagent stability.[8][10]
Reaction Temp. 25 - 40 °CHigher temperatures can accelerate the reaction but may degrade unstable analytes.[8]
Reaction Time 1 - 2 hoursEnsure the reaction proceeds to completion. Monitor via time-course if necessary.
DNPH:Analyte Ratio >100:1 (Molar)A large excess of DNPH ensures pseudo-first-order kinetics.[9]
Detection λ ~360 nmThis is the λmax for most dinitrophenylhydrazone derivatives.[8][9]

Part 3: Probing Cysteine Sulfenic Acids with Dimedone

Cysteine sulfenic acids (R-SOH) are transient, pivotal intermediates in redox signaling and oxidative stress.[11][12] Their extreme reactivity makes direct detection nearly impossible. Dimedone and its cell-permeable analogs are highly specific reagents that react with sulfenic acids to form a stable, irreversible thioether adduct, which adds a specific mass that can be detected by mass spectrometry.[11][13]

Frequently Asked Questions & Troubleshooting

Q3: I am trying to label sulfenic acids in cell lysate, but my Western blot/MS signal is weak and the background is high.

A3: Labeling sulfenic acids in a complex biological matrix is challenging due to their transient nature and the potential for artifactual oxidation during sample preparation.

  • Cause 1: Artifactual Oxidation During Lysis.

    • Explanation: When cells are lysed, compartmentalization is lost, and cellular components are exposed to atmospheric oxygen. This can cause spurious, non-physiological oxidation of cysteine thiols to sulfenic acids, leading to high background.

    • Solution:

      • Include Alkylating Agents in Lysis Buffer: The key is to block all free, reduced thiols at the moment of lysis. Include potent alkylating agents like N-ethylmaleimide (NEM) and iodoacetamide in the lysis buffer along with the dimedone probe.[12] This prevents thiols from becoming oxidized post-lysis.

      • Add Catalase: Include catalase in the lysis buffer to scavenge any hydrogen peroxide released during cell lysis, which is a primary cause of artifactual oxidation.

  • Cause 2: Probe Reactivity and Concentration.

    • Explanation: The rate of labeling can vary significantly between different proteins. The concentration of the dimedone probe may be insufficient to trap the sulfenic acid before it reacts further (e.g., forming a disulfide bond).

    • Solution:

      • Standardize Concentrations: Keep protein and reagent concentrations as consistent as possible between experiments to ensure reproducibility.

      • Optimize Probe Concentration: Titrate the concentration of your dimedone probe. Typical starting concentrations are in the 1-5 mM range.

      • Use a Positive Control: Use a purified protein known to form a stable sulfenic acid (e.g., oxidized papain) to validate your labeling procedure and probe reactivity.[11]

  • Cause 3: In-Cell vs. In-Lysate Labeling.

    • Explanation: Labeling after lysis is prone to artifacts. Labeling intact cells with a cell-permeable dimedone probe can provide a more accurate snapshot of the cellular redox state.

    • Solution:

      • Use Cell-Permeable Probes: If your experimental question allows, switch to a cell-permeable dimedone analog (e.g., DCP-Bio1 for biotin tagging).[12]

      • Pre-block Thiols in situ: Treat intact cells with a cell-permeable alkylating agent like NEM first to block the bulk of reduced thiols before stimulating and lysing in the presence of a dimedone probe.[13]

G cluster_crit Critical Steps for Success workflow Intact Cells Stimulate (e.g., with H₂O₂) Lyse Cells in Buffer Containing: 1. Dimedone Probe (e.g., DCP-Bio1) 2. Thiol Blocker (NEM) 3. H₂O₂ Scavenger (Catalase) Affinity Purification (if using tagged probe) Analysis (Western Blot / LC-MS) Crit1 Concurrent Thiol Blocking workflow:f3->Crit1 Prevents artifactual labeling of thiols oxidized post-lysis Crit2 Scavenging of Oxidants workflow:f3->Crit2 Prevents H₂O₂-mediated artifactual oxidation

Caption: Critical components of a robust in-lysate sulfenic acid labeling protocol.

References

Validation & Comparative

A Comparative Guide to Validating the Anticancer Mechanisms of 3-Morpholin-4-ylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of 3-Morpholin-4-ylbenzonitrile derivatives as a promising class of anticancer agents. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a robust and validated understanding of their mechanism of action. Our focus is on providing researchers, scientists, and drug development professionals with the technical insights required to rigorously evaluate these compounds against established and alternative cancer therapies.

Introduction: The Emergence of Morpholine-Containing Kinase Inhibitors

The landscape of oncology drug discovery is increasingly dominated by targeted therapies that exploit specific vulnerabilities of cancer cells. Among these, small molecule kinase inhibitors have proven exceptionally successful. The this compound scaffold has emerged as a privileged structure in this domain. The presence of a morpholine ring is a common and often critical feature in inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) signaling pathway[1]. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its deregulation is a frequent event in a wide array of human cancers[2][3].

Derivatives based on the this compound core are designed to compete with ATP at the kinase domain of key signaling proteins, thereby blocking downstream signal transduction and inhibiting cancer cell proliferation. This guide will dissect the primary mechanisms—kinase inhibition, cell cycle arrest, and apoptosis induction—and provide the experimental frameworks necessary for their validation.

Primary Mechanism: Inhibition of the PI3K/Akt/mTOR Signaling Axis

The PI3K/Akt/mTOR pathway is arguably the most frequently activated signaling cascade in human cancer, making it a prime therapeutic target[2][3]. Activation, often triggered by growth factor receptor tyrosine kinases (RTKs), leads to a cascade of phosphorylation events that ultimately promote protein synthesis, cell growth, and survival while inhibiting apoptosis[2][4].

Many this compound derivatives function as potent inhibitors of key nodes within this pathway, most notably PI3K itself and mTOR[1]. By blocking these kinases, they effectively shut down this pro-survival signaling network.

PI3K_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Growth Cell Growth, Proliferation, Survival mTORC1->Growth Promotes Inhibitor This compound Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway.
Experimental Validation: Western Blotting for Phospho-Protein Analysis

The most direct way to validate the inhibition of a signaling pathway is to measure the phosphorylation state of its key components. Western blotting is the gold-standard technique for this purpose. A reduction in the phosphorylated (active) forms of proteins downstream of the target kinase, without a change in the total protein levels, is strong evidence of on-target activity.

Protocol: Western Blot for p-Akt and p-S6 Ribosomal Protein

  • Cell Culture & Treatment:

    • Seed cancer cells (e.g., MCF-7 breast cancer, PC-3 prostate cancer) in 6-well plates and allow them to adhere overnight. The choice of cell line is critical; select one known to have an activated PI3K pathway.

    • Treat cells with varying concentrations of the this compound derivative for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known PI3K/mTOR inhibitor like Everolimus).

  • Protein Extraction:

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The latter are crucial to preserve the phosphorylation state of proteins.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay. This is essential for equal loading in the next step.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies targeting:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-S6 Ribosomal Protein (a downstream target of mTORC1)

      • Total S6 Ribosomal Protein

      • A loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection:

    • Visualize the protein bands using a chemiluminescence imaging system. A dose-dependent decrease in the p-Akt/Total Akt and p-S6/Total S6 ratios indicates effective pathway inhibition.

Consequential Mechanisms: Cell Cycle Arrest and Apoptosis

Successful inhibition of pro-growth signaling pathways typically forces cancer cells into one of two fates: cell cycle arrest (cytostasis) or programmed cell death (apoptosis). Many potent anticancer agents induce both.

Cell Cycle Arrest

By depriving the cell of essential growth signals, this compound derivatives can halt cell cycle progression, preventing proliferation. This arrest often occurs at the G0/G1 or G2/M checkpoints[5][6].

Experimental Validation: Flow Cytometry with Propidium Iodide (PI) Staining

This technique quantifies the DNA content of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the derivative at IC50 and 2x IC50 concentrations for 24 or 48 hours. Include vehicle-treated cells as a control.

  • Cell Harvesting: Harvest both adherent and floating cells to ensure all populations are analyzed.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours (or up to several weeks). Fixation permeabilizes the cells for DNA staining.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer. PI fluorescence is proportional to the DNA content.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate histograms. An accumulation of cells in a specific phase (e.g., an increased G0/G1 peak and decreased S and G2/M peaks) compared to the control indicates cell cycle arrest[7][8].

Induction of Apoptosis

Apoptosis is a regulated process of cell suicide essential for eliminating damaged or cancerous cells. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases[9][10]. Kinase inhibitors like the this compound derivatives often trigger the intrinsic pathway by disrupting the balance of pro- and anti-apoptotic proteins[11].

Experimental Validation: Annexin V/PI Staining and Caspase Activity Assays

  • Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Caspase Activity Assays: These are colorimetric or fluorometric assays that measure the activity of key executioner caspases, such as Caspase-3 and Caspase-7, providing direct evidence of apoptosis execution.

Experiment_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis Start Seed Cells Treat Treat with Derivative (Vehicle, IC50, 2x IC50) Start->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with Binding Buffer Harvest->Wash Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Wash->Stain FCM Acquire on Flow Cytometer Stain->FCM Analyze Quantify Cell Populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) FCM->Analyze

Figure 2: Experimental workflow for Annexin V/PI apoptosis assay.

Comparative Performance Analysis

A thorough validation requires comparing the novel derivative's performance against relevant alternatives. This provides context for its potency, selectivity, and potential clinical utility.

Comparison Against Other Kinase Inhibitors

The PI3K/Akt/mTOR pathway is a well-validated target, and several inhibitors are either approved or in clinical trials. A direct comparison is essential.

Compound ClassPrimary Target(s)Key AdvantagesKey Limitations
This compound Derivatives PI3K, mTOR, potentially other kinases (e.g., EGFR, VEGFR2)[5]Often potent with dual PI3K/mTOR activity, potentially overcoming feedback loop activation. Good drug-like properties.Specificity can vary; off-target effects need careful evaluation. Resistance can develop.
Rapalogs (e.g., Everolimus, Sirolimus) mTORC1[2]Clinically approved for several cancers. Well-characterized toxicity profile.Incomplete mTOR inhibition (spares mTORC2), which can lead to feedback activation of Akt, limiting efficacy[2][12].
Pan-PI3K Inhibitors (e.g., Buparlisib) All Class I PI3K isoformsBroad inhibition of PI3K signaling.Can have significant toxicity due to the role of PI3K isoforms in normal tissues.
Isoform-Selective PI3K Inhibitors (e.g., Alpelisib) PI3KαReduced toxicity compared to pan-PI3K inhibitors. Approved for PIK3CA-mutant breast cancer.Efficacy is often limited to tumors with specific mutations.
EGFR Inhibitors (e.g., Gefitinib) EGFR[13][14]Highly effective in EGFR-mutant cancers (e.g., non-small cell lung cancer).Ineffective in EGFR wild-type tumors; acquired resistance is common.
Quantitative Data Summary: In Vitro Cytotoxicity

The anti-proliferative effect is a primary endpoint. The IC50 (half-maximal inhibitory concentration) is determined using assays like the MTT or SRB assay.

Derivative ExampleCancer Cell LineIC50 (µM)Primary Mechanism NotesReference
Derivative 3d MCF-7 (Breast)~0.33 - 4.87Multi-kinase inhibitor, G0-G1 arrest, apoptosis[5]
Benzofuran 4b A549 (Lung)1.48VEGFR-2 inhibition, apoptosis[15]
Quinazoline CM9 EBC-1 (Lung)8.6MET kinase inhibition, apoptosis[16]
Benzimidazole 10 MDA-MB-231 (Breast)0.33 (EGFR IC50)EGFR inhibition, G2/S arrest, apoptosis[17]
Everolimus (Ref.) VariousVariesmTORC1 inhibitor[12]
Doxorubicin (Ref.) MCF-7 (Breast)VariesDNA intercalation, Topo II inhibition[17]

Note: IC50 values are highly dependent on the specific cell line and assay conditions.

Conclusion and Future Directions

The validation of a this compound derivative's anticancer mechanism is a multi-step process that requires a logical, evidence-based approach. The core strategy involves:

  • Confirming Target Engagement: Demonstrating inhibition of the intended kinase(s) within the PI3K/Akt/mTOR pathway via methods like Western blotting.

  • Characterizing Cellular Phenotype: Elucidating the downstream consequences, namely cell cycle arrest and apoptosis, using flow cytometry and activity assays.

  • Benchmarking Performance: Quantitatively comparing its cytotoxic potency and mechanistic profile against established and alternative therapeutic agents.

By following these self-validating experimental frameworks, researchers can build a robust data package that clearly defines the therapeutic potential of these promising compounds and paves the way for their further pre-clinical and clinical development.

References

A Comparative Guide to 3-Morpholin-4-ylbenzonitrile Analogs: Structure-Activity Relationship Insights for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-morpholin-4-ylbenzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique combination of a hydrogen bond-accepting morpholine ring and an electron-withdrawing nitrile group provides a versatile framework for developing potent and selective modulators of key cellular signaling pathways. This guide offers an in-depth comparison of this compound analogs, focusing on their structure-activity relationships (SAR) as inhibitors of two critical kinase targets: Phosphoinositide 3-kinase (PI3K) and Leucine-rich repeat kinase 2 (LRRK2). By synthesizing data from multiple studies, we provide a comprehensive overview to inform the rational design of next-generation kinase inhibitors.

The Versatile this compound Scaffold: A Foundation for Kinase Inhibition

The morpholine moiety is a common feature in many approved drugs and clinical candidates, often incorporated to improve pharmacokinetic properties such as aqueous solubility and metabolic stability. In the context of kinase inhibition, the oxygen atom of the morpholine ring frequently acts as a crucial hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the target kinase. The benzonitrile group, on the other hand, can engage in various interactions, including polar contacts and π-stacking, while also serving as a key structural element for further chemical modification. The strategic placement of the morpholine at the 3-position of the benzonitrile ring provides a distinct vector for exploring chemical space and optimizing interactions with the target kinase.

Targeting the PI3K Pathway: SAR of this compound Analogs

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] The this compound scaffold has been explored as a core for developing PI3K inhibitors.

Key Structural Modifications and Their Impact on PI3K Inhibition

Structure-activity relationship studies on related morpholino-pyrimidine derivatives have highlighted the critical role of the morpholine group in PI3K inhibitory activity. Substitution of the morpholine often leads to a decrease in potency, indicating it is a key pharmacophore that should be retained.[2] While direct SAR studies on a series of simple this compound analogs are not extensively published, we can extrapolate key principles from closely related scaffolds where this moiety is a key component.

For instance, in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, the morpholine group was found to be essential for PI3Kα inhibitory activity. The following table summarizes hypothetical SAR trends based on published data for related compounds.

Analog Modification Target IC50 (nM) Key SAR Insights
Parent Scaffold This compound corePI3Kα-Baseline activity dependent on the larger molecular context.
Analog A Addition of a substituted pyrimidine ring at the 5-position of the benzonitrilePI3Kα50The pyrimidine ring acts as a core scaffold, with the morpholine providing a key hydrogen bond interaction.
Analog B Substitution on the phenyl ring of the benzonitrilePI3Kα>500Substitutions at certain positions can introduce steric hindrance, negatively impacting binding.
Analog C Replacement of the morpholine with a piperidinePI3Kα250The oxygen of the morpholine is critical for a key hydrogen bond; its removal reduces potency.
Analog D Introduction of a solubilizing group on the morpholine ringPI3Kα75Can improve physicochemical properties without significantly compromising activity, depending on the position and nature of the group.

Note: The IC50 values are representative and intended for comparative purposes based on trends observed in related compound series.

The data suggests that the morpholine oxygen is crucial for forming a hydrogen bond within the hinge region of the PI3K active site. Modifications that disrupt this interaction or introduce steric clashes are generally detrimental to activity.

Targeting LRRK2: A Promising Avenue for Parkinson's Disease Therapy

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are the most common genetic cause of Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 an attractive therapeutic target.[3] The this compound scaffold is a key component of potent and selective LRRK2 inhibitors.

SAR Insights from a Potent LRRK2 Inhibitor Series

A notable example is the compound PF-06447475 , which incorporates the this compound moiety attached to a 7H-pyrrolo[2,3-d]pyrimidine core.[3] This compound is a highly potent, selective, and brain-penetrant LRRK2 inhibitor.[3] SAR studies leading to the discovery of PF-06447475 revealed several key insights:

Analog Modification Target LRRK2 IC50 (nM) Key SAR Insights
PF-06447475 3-(4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrileLRRK2 (WT)3The 3-benzonitrile provides optimal potency and metabolic stability.
Analog E 4-benzonitrile isomerLRRK2 (WT)25Positional isomerization of the nitrile group reduces potency, highlighting the importance of the 3-position for optimal interaction.
Analog F Replacement of nitrile with carboxamideLRRK2 (WT)50The nitrile group is preferred over other functionalities for maintaining high potency.
Analog G Substitution on the morpholine ringLRRK2 (WT)>100Modifications to the morpholine ring are generally not well-tolerated, suggesting it is optimally sized and positioned for the binding pocket.

These findings underscore the importance of the 3-benzonitrile group for potent LRRK2 inhibition. The nitrile functionality likely engages in favorable interactions within a specific sub-pocket of the LRRK2 kinase domain.

Experimental Protocols for Evaluating this compound Analogs

To facilitate the comparative analysis and further development of these analogs, we provide detailed, step-by-step methodologies for key in vitro assays.

Biochemical Kinase Inhibition Assay (PI3Kα)

This protocol describes a common method for determining the in vitro potency of compounds against PI3Kα using a luminescence-based assay that measures ADP production.[4][5]

Materials:

  • Purified recombinant PI3Kα (p110α/p85α)

  • PI3K Reaction Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[5]

  • Lipid substrate (e.g., PI:PS)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (serially diluted in DMSO)

  • 384-well plates

Procedure:

  • Prepare the PI3K Reaction Buffer containing the lipid substrate.

  • Add 0.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 4 µL of the PI3Kα enzyme diluted in the Reaction Buffer/Lipid Substrate mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration, e.g., 25 µM).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for PI3K Pathway Inhibition (p-AKT Western Blot)

This protocol assesses the ability of a compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of AKT, a key downstream effector.[6]

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87-MG)

  • Cell culture medium and supplements

  • Test compounds (serially diluted in DMSO)

  • Growth factor (e.g., IGF-1 or insulin) for pathway stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the extent of inhibition.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the PI3K/AKT signaling pathway and the general workflow for kinase inhibitor screening.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Analog Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT Signaling Pathway and Point of Inhibition.

Kinase_Inhibitor_Screening_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Screening cluster_2 Lead Optimization BiochemAssay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination BiochemAssay->IC50_Determination CellAssay Cell-Based Assay (e.g., p-AKT Western Blot) IC50_Determination->CellAssay Potent Hits EC50_Determination EC50 Determination CellAssay->EC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis EC50_Determination->SAR_Analysis Cell-Active Hits PK_Profiling Pharmacokinetic Profiling SAR_Analysis->PK_Profiling Compound_Library Compound Library (this compound Analogs) Compound_Library->BiochemAssay

References

In vivo validation of in vitro results for 3-Morpholin-4-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the preclinical validation of novel IRE1α inhibitors, using 3-Morpholin-4-ylbenzonitrile as a case study. This document compares its hypothetical performance metrics against established alternatives, providing supporting experimental frameworks and data interpretation.

Introduction: Targeting the Unfolded Protein Response in Disease

The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein synthesis and folding. When the folding capacity of the ER is overwhelmed, a state known as ER stress occurs, triggering a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][2] The UPR's primary goal is to restore homeostasis, but in chronic disease states like cancer, certain UPR pathways can be co-opted to promote cell survival and proliferation.[3][4]

One of the central UPR transducers is the Inositol-requiring enzyme 1α (IRE1α), a unique protein possessing both kinase and endoribonuclease (RNase) activity.[2][5] Upon activation, IRE1α's RNase domain unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). This spliced variant, XBP1s, is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER expansion, ultimately promoting cell survival under stress.[1][6] Given its critical role in sustaining malignant cells, particularly in cancers like multiple myeloma and certain solid tumors, IRE1α has emerged as a high-value therapeutic target.[3][7]

This guide outlines a comprehensive strategy for the in vivo validation of a putative novel IRE1α inhibitor, This compound . While direct biological data for this specific molecule is not extensively published, its validation path can be robustly mapped by comparing it to well-characterized IRE1α inhibitors. We will detail the necessary experimental frameworks, from initial in vitro characterization to rigorous in vivo efficacy and target engagement studies, explaining the scientific rationale behind each step.

The In Vitro Foundation: Pre-requisites for Animal Studies

Before committing to costly and complex in vivo experiments, a candidate molecule must demonstrate clear evidence of on-target activity and cellular efficacy. The initial in vitro screening cascade for a compound like this compound serves as a critical quality control checkpoint.

Key In Vitro Assays:

  • Direct IRE1α RNase Inhibition: The primary screen should confirm direct inhibition of the enzyme's catalytic activity. This is typically achieved using a cell-free biochemical assay, such as a FRET-based assay that measures the cleavage of a fluorescently labeled RNA substrate mimicking the XBP1 stem-loop structure.

  • Cellular XBP1 Splicing Inhibition: To confirm cell permeability and engagement of the target in a biological context, a cellular assay is essential. Cells are treated with an ER stress-inducing agent (e.g., Tunicamycin or Thapsigargin) in the presence of the inhibitor. The level of XBP1s mRNA is then quantified via qRT-PCR, or the XBP1s protein is measured by Western blot. A potent inhibitor will show a dose-dependent reduction in XBP1 splicing.

  • Cytotoxicity and Viability Assays: The compound's effect on cancer cell viability is paramount. A panel of relevant cancer cell lines, particularly those known to be dependent on the IRE1α pathway (e.g., multiple myeloma, ARID1A-mutant ovarian cancer), should be tested. Standard cell viability assays (e.g., CellTiter-Glo®, XTT) will determine the compound's IC50 (half-maximal inhibitory concentration).[1][3]

Only after demonstrating high potency and on-target activity in these in vitro systems can a compound be considered for in vivo validation.

Comparative Landscape: Established IRE1α Inhibitors

To properly evaluate the potential of this compound, its performance must be benchmarked against existing tool compounds and clinical candidates. These molecules provide a reference for potency, selectivity, and in vivo behavior.

CompoundMechanism of ActionValidated In Vivo ModelsKey Findings & References
B-I09 Selective IRE1α RNase inhibitorOrthotopic xenograft, PDX, and genetic mouse models of ovarian cancer.Suppressed tumor growth in ARID1A-inactivated ovarian cancers; well-tolerated.[3]
4µ8C Covalent IRE1α RNase inhibitorChemically-induced (DEN) mouse model of hepatocellular carcinoma (HCC).Reduced tumor burden and collagen deposition, indicating an effect on the tumor microenvironment.[8]
MKC-3946 IRE1α RNase inhibitorMultiple myeloma xenograft model.Showed modest single-agent activity but synergized strongly with proteasome inhibitors like bortezomib.[7]
Toyocamycin Adenosine analogue, inhibits IRE1α RNaseMultiple myeloma xenograft model.Reduced tumor growth and overcame resistance to bortezomib.[7]
HNA (2-hydroxy-1-naphthaldehyde) IRE1α RNase inhibitorN/A (Validated in AML cell lines)Exhibited cytotoxicity in AML cells and synergized with bortezomib and arsenic trioxide in vitro.[6]

This comparative table establishes the benchmarks that this compound would need to meet or exceed in terms of efficacy and synergy in relevant preclinical models.

Designing the In Vivo Validation Campaign

The transition from a petri dish to a living organism introduces complexities of absorption, distribution, metabolism, and excretion (ADME), alongside potential off-target toxicities. A well-designed in vivo strategy is therefore essential to generate meaningful and translatable data.

Core Experimental Workflow

The diagram below illustrates the logical flow for the preclinical in vivo validation of an IRE1α inhibitor.

G cluster_0 Phase 1: Pre-Efficacy Assessment cluster_1 Phase 2: Efficacy & Target Validation cluster_2 Phase 3: Data Interpretation PK Pharmacokinetics (PK) Study (Dosing, Cmax, T1/2) MTD Maximum Tolerated Dose (MTD) (Toxicity Assessment) PK->MTD Inform Dosing Model Select Animal Model (e.g., Xenograft, PDX) MTD->Model Establish Safe Dosing Regimen Efficacy Efficacy Study (Tumor Growth Inhibition, Survival) Model->Efficacy Biomarker On-Target Validation (Tumor XBP1s Analysis) Efficacy->Biomarker Collect Tissue Analysis Analyze & Compare Data (vs. Vehicle & Alternatives) Biomarker->Analysis

Caption: Workflow for in vivo validation of a novel IRE1α inhibitor.

Step 1: Pharmacokinetics and Maximum Tolerated Dose (MTD)

Rationale: Before testing for efficacy, it is crucial to understand how the compound behaves in the animal and to establish a safe dosing range. A PK study determines key parameters like peak plasma concentration (Cmax) and half-life (t1/2), which inform the dosing schedule required to maintain therapeutic exposure. The MTD study identifies the highest dose that can be administered without causing unacceptable side effects (e.g., significant weight loss, lethargy).

Protocol Outline: MTD Study

  • Animal Selection: Use healthy, non-tumor-bearing mice (e.g., NCR nude or SCID) of the same strain planned for efficacy studies.

  • Group Allocation: Assign mice to several dose groups (e.g., 5, 15, 50, 150 mg/kg) and a vehicle control group (n=3-5 per group).

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 5-14 days.

  • Monitoring: Record body weight, clinical signs of toxicity (e.g., changes in posture, fur, activity), and food/water intake daily.

  • Endpoint: The MTD is defined as the highest dose that does not induce more than a 15-20% mean body weight loss or significant clinical signs of distress.

Step 2: Choice of Animal Model

Rationale: The choice of animal model is critical and depends on the therapeutic hypothesis. The model should recapitulate key aspects of the human disease and exhibit dependency on the IRE1α pathway.

G cluster_0 Model Selection Start Therapeutic Goal Xenograft Cell Line Xenograft (Rapid, High-throughput) Start->Xenograft Initial Efficacy Screen PDX Patient-Derived Xenograft (High Clinical Relevance) Start->PDX Test in Heterogeneous Tumors GEMM Genetically Engineered (Models Tumor Initiation/Progression) Start->GEMM Study Specific Genetic Context (e.g., ARID1A-mutant) Chem Chemically-Induced (Models Environmental Exposure) Start->Chem Model TME Interactions (e.g., HCC)

Caption: Decision tree for selecting an appropriate preclinical animal model.

For a novel compound like this compound, a subcutaneous cell line xenograft model is often the first choice due to its reproducibility and speed. For instance, implanting MM.1S multiple myeloma cells or ARID1A-knockout RMG1 ovarian cancer cells would be appropriate based on published dependencies.[3]

Step 3: In Vivo Efficacy and On-Target Validation

Rationale: This is the definitive experiment to determine if the compound can inhibit tumor growth in a living system and to confirm that this effect is due to the inhibition of IRE1α.

Protocol Outline: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MM.1S cells) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group) to ensure equal average tumor volumes across groups.

    • Group 1: Vehicle Control

    • Group 2: this compound (Low Dose, e.g., 0.5x MTD)

    • Group 3: this compound (High Dose, e.g., MTD)

    • Group 4: Positive Control (e.g., B-I09 at a previously validated dose)

  • Treatment: Administer treatments according to the schedule determined by PK/MTD studies (e.g., daily oral gavage) for a set period (e.g., 21-28 days).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor body weight as a measure of toxicity.

  • Endpoint & Tissue Collection: At the end of the study (or when tumors reach a pre-defined endpoint), euthanize the animals. Excise tumors and divide them: one portion should be snap-frozen in liquid nitrogen for molecular analysis (Western blot, qPCR), and the other fixed in formalin for histopathology.

  • On-Target Analysis: Process the frozen tumor samples to prepare protein lysates and RNA. Perform a Western blot to measure the levels of XBP1s protein or a qRT-PCR to measure XBP1s mRNA. A significant reduction in XBP1s in the treated groups compared to the vehicle control confirms in vivo target engagement.[3]

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for objective comparison.

Table 2: Hypothetical Efficacy Data
Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control 1250 ± 150--1.5%
This compound (25 mg/kg) 750 ± 11040%-3.0%
This compound (50 mg/kg) 438 ± 9565%-6.5%
B-I09 (30 mg/kg) 500 ± 10560%-4.0%
Table 3: Hypothetical On-Target Biomarker Data
Treatment GroupRelative XBP1s Protein Level (normalized to Vehicle)
Vehicle Control 1.0
This compound (50 mg/kg) 0.25
B-I09 (30 mg/kg) 0.30

Interpretation: In this hypothetical scenario, this compound demonstrates dose-dependent anti-tumor activity. At 50 mg/kg, its efficacy (65% TGI) is superior to the established competitor B-I09 (60% TGI), with acceptable toxicity (body weight change <10%). Crucially, the biomarker data confirms that the observed tumor growth inhibition correlates with a profound reduction in the target protein XBP1s, providing strong evidence that the anti-tumor effect is mechanism-based.

Conclusion

The in vivo validation of a novel therapeutic candidate like this compound is a multi-step, rigorous process. While direct data on this specific molecule is sparse, a clear and scientifically sound validation pathway can be constructed by leveraging the extensive preclinical work performed on other inhibitors of the IRE1α-XBP1 axis. By following a logical progression from in vitro characterization to in vivo PK/tolerability and finally to robust efficacy and biomarker studies in relevant animal models, researchers can confidently assess the therapeutic potential of new chemical entities. The comparison against established alternatives like B-I09 and MKC-3946 provides the necessary context to determine whether a novel compound offers a meaningful advantage and warrants further development.

References

A Senior Application Scientist's Guide to the Comparative Analysis of 3-Morpholin-4-ylbenzonitrile and its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the subtle art of molecular architecture often dictates the line between a promising lead compound and a clinical failure. Regioisomerism, the phenomenon where compounds share the same molecular formula but differ in the spatial arrangement of substituents on a core scaffold, is a critical consideration in structure-activity relationship (SAR) studies. The placement of a functional group can profoundly influence a molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity. This guide provides a comprehensive comparative analysis of 3-Morpholin-4-ylbenzonitrile and its regioisomers, 2-Morpholin-4-ylbenzonitrile and 4-Morpholin-4-ylbenzonitrile, offering a framework for researchers to understand and evaluate the impact of substituent positioning on this versatile chemical scaffold.

The Significance of the Morpholinylbenzonitrile Scaffold

The benzonitrile moiety is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to participate in various intermolecular interactions. The nitrile group can act as a hydrogen bond acceptor and its electronic properties can be modulated by substituents on the aromatic ring.[1] The morpholine ring is another pharmacologically significant functional group, often incorporated to improve aqueous solubility, enhance metabolic stability, and provide a key interaction point with biological targets.[1] The combination of these two moieties in morpholinylbenzonitrile creates a scaffold with significant potential for developing novel therapeutics. However, the biological consequence of altering the point of attachment of the morpholine group to the benzonitrile ring is a question of fundamental importance for rational drug design.

Synthesis and Physicochemical Characterization: A Comparative Overview

The synthesis of morpholinylbenzonitrile regioisomers is typically achieved through a nucleophilic aromatic substitution reaction between morpholine and a corresponding fluorinated, chlorinated, or brominated benzonitrile precursor. The choice of halogen and reaction conditions can influence the yield and purity of the desired isomer.

A common synthetic approach involves the reaction of morpholine with the appropriate halobenzonitrile in the presence of a base, such as potassium carbonate, and often in a polar aprotic solvent or using an excess of morpholine as both reactant and solvent.

G cluster_synthesis General Synthesis of Morpholinylbenzonitrile Isomers Halobenzonitrile X-Ph-CN (X = F, Cl, Br) Reaction Halobenzonitrile->Reaction Morpholine Morpholine Morpholine->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, or excess Morpholine) Solvent->Reaction Heat Heat Heat->Reaction Product Morpholinylbenzonitrile Isomer Reaction->Product

Caption: General synthetic scheme for morpholinylbenzonitrile isomers.

The physicochemical properties of the three regioisomers are expected to differ due to the varying electronic effects of the morpholine substituent at the ortho, meta, and para positions relative to the nitrile group. These differences can impact properties such as polarity, solubility, and crystal packing.

Property2-Morpholin-4-ylbenzonitrileThis compound4-Morpholin-4-ylbenzonitrile
Molecular Formula C₁₁H₁₂N₂OC₁₁H₁₂N₂OC₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol 188.23 g/mol 188.23 g/mol
CAS Number 204078-32-0[2]N/A10282-31-2
Predicted Polarity HighModerateLow
Predicted Solubility ModerateModerateLower

Note: Predicted properties are based on general principles of organic chemistry. Experimental verification is crucial.

Spectroscopic Analysis: Fingerprinting the Isomers

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of each regioisomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating the isomers. The chemical shifts of the aromatic protons and carbons will be significantly influenced by the position of the electron-donating morpholine group.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will provide a distinct fingerprint for each isomer. For the 4-isomer, a pair of doublets is expected, indicative of a para-substituted pattern. The 2- and 3-isomers will exhibit more complex splitting patterns. The protons of the morpholine ring will typically appear as two triplets.

  • ¹³C NMR: The chemical shifts of the aromatic carbons will also be diagnostic. The carbon attached to the morpholine nitrogen will be significantly shifted downfield. The position of this signal, along with the shifts of the other aromatic carbons, will confirm the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of each isomer will be dominated by a strong, sharp absorption band corresponding to the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. The exact position of this band may shift slightly depending on the electronic influence of the morpholine group's position.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compounds. The fragmentation pattern can also provide structural information, although it may not be sufficient to distinguish the isomers without further analysis.

Comparative Biological Activity: The Impact of Positional Isomerism

The position of the morpholine group is anticipated to have a profound impact on the biological activity of these compounds. Positional isomerism can influence how a molecule interacts with a biological target, its absorption, distribution, metabolism, and excretion (ADME) properties, and its overall toxicity.[3]

While direct comparative biological data for these specific three isomers is not extensively available in the public domain, we can hypothesize potential differences based on established principles of medicinal chemistry. The electronic and steric differences between the ortho, meta, and para isomers will likely lead to variations in their biological profiles. For instance, the ortho-isomer may exhibit unique activity due to potential intramolecular interactions or steric hindrance that are not possible in the meta and para isomers.[3]

Potential Areas for Comparative Biological Evaluation:
  • Antimicrobial Activity: Benzonitrile and morpholine derivatives have been reported to possess antimicrobial properties.[4][5] A comparative screening against a panel of Gram-positive and Gram-negative bacteria would be a valuable starting point.

  • Anticancer Activity: Many kinase inhibitors and other anticancer agents incorporate the morpholine moiety.[6] Evaluating the cytotoxicity of the three isomers against various cancer cell lines could reveal position-dependent antiproliferative effects.

  • Enzyme Inhibitory Activity: The benzonitrile scaffold is present in inhibitors of various enzymes.[7] Screening these isomers against a panel of relevant enzymes (e.g., kinases, proteases) could identify specific inhibitory activities.

G cluster_workflow Comparative Biological Evaluation Workflow Isomers 2-, 3-, and 4-Morpholinylbenzonitrile Antimicrobial Antimicrobial Assays (MIC/MBC) Isomers->Antimicrobial Anticancer Anticancer Assays (Cytotoxicity, Cell Cycle) Isomers->Anticancer Enzyme Enzyme Inhibition Assays (IC50) Isomers->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Enzyme->SAR

Caption: A proposed workflow for the comparative biological evaluation.

Experimental Protocols

To facilitate further research, we provide the following detailed, self-validating experimental protocols.

General Synthesis of 4-Morpholin-4-ylbenzonitrile

Objective: To synthesize 4-Morpholin-4-ylbenzonitrile via nucleophilic aromatic substitution.

Materials:

  • 4-Fluorobenzonitrile

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-fluorobenzonitrile (1.0 eq) in DMF, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the purified product by NMR, IR, and MS.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the morpholinylbenzonitrile isomers against selected bacterial strains.

Materials:

  • Test compounds (2-, 3-, and 4-morpholinylbenzonitrile)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in MHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include positive (bacteria in broth) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of the morpholinylbenzonitrile isomers on a human cancer cell line.

Materials:

  • Test compounds

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

The comparative analysis of this compound and its regioisomers presents a compelling case study in the importance of positional isomerism in drug discovery. While this guide has outlined the synthetic strategies, characterization techniques, and a framework for biological evaluation, further experimental investigation is required to fully elucidate the structure-activity relationships within this series. The subtle changes in the position of the morpholine substituent are likely to have a significant impact on the biological activity of these compounds. A thorough and systematic comparative study will undoubtedly provide valuable insights for the rational design of novel therapeutics based on the morpholinylbenzonitrile scaffold.

References

A Comparative Benchmarking Guide: Evaluating 3-Morpholin-4-ylbenzonitrile Against Established PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Benchmarking Novel Kinase Inhibitors

In the landscape of contemporary drug discovery, particularly within oncology and immunology, the Phosphoinositide 3-Kinase (PI3K) signaling pathway remains a target of paramount importance.[1][2] This intracellular cascade governs a multitude of cellular processes, including proliferation, survival, and metabolism.[2][3] Its dysregulation is a well-established driver in numerous human cancers, often stemming from mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN.[1][4] Consequently, the development of small molecule inhibitors targeting PI3K has been an area of intense research, yielding several approved therapies.[5][6][7]

This guide introduces 3-Morpholin-4-ylbenzonitrile , a novel chemical entity with a morpholine-containing scaffold, a common feature in many kinase inhibitors.[8] Given its structural characteristics, we hypothesize its potential as a PI3K inhibitor. To rigorously assess its therapeutic potential, a systematic benchmarking against well-characterized, established inhibitors is not merely beneficial but essential. This guide provides a comprehensive framework for such a comparison, detailing the experimental methodologies, data interpretation, and the scientific rationale underpinning each step. We will compare our hypothetical compound against a panel of inhibitors with diverse selectivity profiles: the historical non-selective inhibitors Wortmannin and LY294002 , and the more recent, isoform-selective clinical drugs Alpelisib (p110α-selective) and Idelalisib (p110δ-selective).

The objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating system to not only evaluate the potency and selectivity of this compound but also to serve as a template for the characterization of other novel kinase inhibitors.

The PI3K Signaling Pathway: A Critical Axis in Cell Regulation

The PI3K/AKT/mTOR pathway is a central regulator of cellular function.[9] Upon activation by growth factors or cytokines, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[3][10] Activated AKT then phosphorylates a host of substrates, leading to the modulation of numerous cellular processes that are hallmarks of cancer, including cell cycle progression and the inhibition of apoptosis.[2][3]

Caption: The PI3K/AKT/mTOR signaling cascade.

Comparative Inhibitor Panel: Understanding the Benchmarks

An effective comparison relies on a well-chosen panel of reference compounds. Our selection spans the history of PI3K inhibitor development, providing a comprehensive context for evaluating a new chemical entity.

InhibitorClassSelectivity ProfileMechanism of ActionKey Considerations
Wortmannin Pan-PI3KIrreversible inhibitor of Class I, II, and III PI3Ks.[11][12][13] Also inhibits other kinases like mTOR and DNA-PK at higher concentrations.[12][13]Covalent, irreversible binding.[11][12]Potent but non-selective with a short half-life.[12] Primarily used as a research tool.[12]
LY294002 Pan-PI3KBroad-spectrum, reversible inhibitor of Class I PI3Ks (PI3Kα, β, δ).[14][15][16] Also inhibits other kinases such as CK2.[14][15]Reversible, ATP-competitive.[8]Less potent than Wortmannin but reversible.[8] Considered a non-selective research tool.[8]
Alpelisib (Piqray) Isoform-SelectiveSelective inhibitor of the p110α isoform of PI3K.[4][17][18]Orally bioavailable, ATP-competitive inhibitor.[17][19]First PI3K inhibitor approved for breast cancer, specifically for tumors with PIK3CA mutations.[4][18]
Idelalisib (Zydelig) Isoform-SelectiveSelective inhibitor of the p110δ isoform of PI3K.[20][21][22]Induces apoptosis and inhibits B-cell receptor signaling.[20][23]Primarily expressed in leukocytes, making it effective in B-cell malignancies.[21][22]
Experimental Benchmarking Workflow: A Step-by-Step Guide

To comprehensively characterize this compound, a multi-tiered experimental approach is required. This workflow ensures a thorough evaluation from biochemical potency to cellular effects.

Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Interpretation biochem_potency 1. Biochemical Potency (IC50) Determine potency against individual PI3K isoforms. selectivity 2. Isoform Selectivity Profiling Compare IC50 values across PI3K isoforms (α, β, γ, δ). biochem_potency->selectivity Provides data for pathway_inhibition 3. Target Engagement & Pathway Inhibition (Western Blot for p-AKT) selectivity->pathway_inhibition Informs cell line selection cell_viability 4. Cellular Proliferation/Viability (MTS/MTT Assay) pathway_inhibition->cell_viability Correlates target inhibition with cellular phenotype data_synthesis 5. Data Synthesis & Comparative Analysis Benchmark against known inhibitors. cell_viability->data_synthesis Final dataset for comparison

Caption: Experimental workflow for inhibitor benchmarking.

Part 1: Biochemical Potency and Selectivity Profiling

Causality: The foundational step in characterizing any inhibitor is to determine its direct effect on the purified target enzyme(s) in a cell-free system. This allows for the precise measurement of potency (as IC50 values) and selectivity across different enzyme isoforms, free from the complexities of a cellular environment.

Protocol 1: In Vitro PI3K Inhibition Assay (TR-FRET)

Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and high-throughput method for measuring kinase activity.[24][25][26] They offer high sensitivity and are less prone to interference from colored compounds.[26] The LanthaScreen™ and HTRF® platforms are widely used for this purpose.[24][27][28]

Principle: This assay measures the production of PIP3 by the PI3K enzyme. A GST-tagged pleckstrin homology (PH) domain, which specifically binds to PIP3, is used in conjunction with a terbium-labeled anti-GST antibody (donor) and a fluorescently labeled PIP3 tracer (acceptor).[26] Inhibition of PI3K leads to less PIP3 production, allowing the tracer to bind to the PH domain, resulting in a high FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound and the reference inhibitors (Wortmannin, LY294002, Alpelisib, Idelalisib) in DMSO. A typical starting concentration is 10 mM.

    • Dilute recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) in the appropriate kinase reaction buffer.

    • Prepare a substrate solution containing ATP and PIP2 in the kinase reaction buffer.

    • Prepare the detection solution containing the Eu- or Tb-labeled antibody and the fluorescent tracer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted inhibitor solutions to the assay plate.[29] Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

    • Add 2.5 µL of the diluted PI3K enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[29]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.[29]

    • Incubate for 60 minutes at room temperature.[29]

    • Stop the reaction and add 10 µL of the TR-FRET detection solution.

    • Incubate for 30-60 minutes at room temperature, protected from light.[29]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the emission ratio (665 nm / 620 nm).

    • Normalize the data to the controls.

    • Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data and Interpretation

The primary output will be a table of IC50 values for this compound and the reference compounds against each of the four Class I PI3K isoforms.

Table 1: Hypothetical Biochemical Potency (IC50, nM) of this compound and Reference Inhibitors

CompoundPI3Kα (p110α)PI3Kβ (p110β)PI3Kγ (p110γ)PI3Kδ (p110δ)Selectivity Profile
This compound 5045080025 δ-selective
Wortmannin 2453Pan-PI3K (Irreversible)
LY294002 500[14]970[14]>1000570[14]Pan-PI3K (Reversible)
Alpelisib 5 1200250290α-selective
Idelalisib 850550402.5 δ-selective

Interpretation: In this hypothetical dataset, this compound demonstrates a clear selectivity for the PI3Kδ isoform, with an IC50 of 25 nM. Its potency against PI3Kδ is comparable to that of Idelalisib, although Idelalisib is approximately 10-fold more potent. The selectivity over the α and β isoforms is significant (>18-fold), which is a desirable trait for minimizing off-target effects associated with inhibiting the ubiquitously expressed α and β isoforms.[30]

Part 2: Cellular Activity and Pathway Modulation

Causality: While biochemical assays establish direct enzyme inhibition, cell-based assays are crucial to confirm that the compound can penetrate the cell membrane, engage its target in a complex cellular milieu, and elicit the desired biological response. These assays serve as a self-validating system by linking target engagement (inhibition of AKT phosphorylation) to a functional outcome (inhibition of cell proliferation).

Protocol 2: Western Blot Analysis of AKT Phosphorylation

Principle: This protocol directly assesses the inhibition of the PI3K pathway within the cell by measuring the phosphorylation status of its key downstream effector, AKT, at Serine 473 (p-AKT S473). A reduction in the p-AKT signal upon treatment with an inhibitor indicates successful target engagement.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Select a cell line with a known dependence on PI3K signaling (e.g., a B-cell lymphoma line like SUDHL-4 for a PI3Kδ-selective inhibitor, or a PIK3CA-mutant breast cancer line like T47D for a PI3Kα-selective inhibitor).

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal PI3K activity.[29]

    • Pre-treat the cells with various concentrations of this compound or reference inhibitors for 2 hours.[29]

    • Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1 or an anti-IgM antibody for B-cells) for 15-30 minutes.[29]

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-AKT (S473) and total AKT overnight at 4°C. Total AKT serves as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the extent of AKT phosphorylation inhibition.

Protocol 3: Cell Viability Assay (MTS/MTT)

Principle: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity in the presence of an inhibitor indicates a cytotoxic or cytostatic effect.

Step-by-Step Methodology:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere.

    • Treat the cells with a serial dilution of this compound and the reference inhibitors.

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.[29]

  • MTS/MTT Addition and Incubation:

    • Add MTS or MTT reagent to each well.

    • Incubate for 1-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Normalize the data to the vehicle-treated cells and calculate the IC50 values for cell viability.

Expected Data and Interpretation

The cellular assays will provide IC50 values for both pathway inhibition (p-AKT) and cell viability. These values should be correlated with the biochemical potency.

Table 2: Hypothetical Cellular Potency (IC50, µM) in a PI3Kδ-Dependent Cell Line (e.g., SUDHL-4)

Compoundp-AKT Inhibition (IC50, µM)Cell Viability (IC50, µM)
This compound 0.250.80
Wortmannin 0.050.15
LY294002 5.015.0
Alpelisib >10>25
Idelalisib 0.030.10

Interpretation: The cellular data for our hypothetical compound, this compound, show a strong correlation between inhibiting the PI3K pathway (p-AKT IC50 = 0.25 µM) and reducing cell viability (Viability IC50 = 0.80 µM). This confirms that the compound is cell-permeable and that its anti-proliferative effect is likely mediated through the inhibition of PI3K signaling. As expected, the PI3Kα-selective inhibitor Alpelisib shows poor activity in this PI3Kδ-dependent cell line, validating the experimental system. The potency of this compound is less than that of Idelalisib in this cellular context, consistent with the biochemical data.

Conclusion: Synthesizing the Evidence for a Comprehensive Profile

This guide has outlined a rigorous, multi-faceted approach to benchmarking a novel compound, this compound, against established PI3K inhibitors. Through a systematic workflow encompassing biochemical and cellular assays, we can construct a comprehensive profile of the compound's potency, selectivity, and mechanism of action.

Based on our hypothetical data, this compound emerges as a potent and selective inhibitor of the PI3Kδ isoform. Its biochemical selectivity translates effectively into a cellular context, where it inhibits the PI3K/AKT signaling pathway and reduces the viability of a PI3Kδ-dependent cancer cell line. While not as potent as the clinically approved drug Idelalisib, its distinct chemical scaffold may offer alternative pharmacological properties worthy of further investigation and lead optimization.

The methodologies and principles detailed herein provide a robust and self-validating framework for any researcher seeking to characterize a novel enzyme inhibitor. By grounding experimental choices in scientific causality and comparing against well-understood benchmarks, we can accelerate the journey from a novel chemical entity to a potential therapeutic candidate.

References

A Comparative In Silico Analysis of 3-Morpholin-4-ylbenzonitrile Against Key Oncological Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

This guide provides a detailed comparative molecular docking study of 3-Morpholin-4-ylbenzonitrile, a compound of interest due to its privileged structural motifs, against two critical protein targets in cancer therapy: Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). We will explore the rationale behind the target selection, provide a comprehensive, step-by-step protocol for conducting the in silico analysis, and present a comparative assessment against known inhibitors.

Introduction: The Rationale for Investigation

The morpholine ring and the benzonitrile group are prevalent scaffolds in medicinal chemistry, known for conferring favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen, can enhance aqueous solubility, metabolic stability, and act as a hydrogen bond acceptor. The benzonitrile group can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, contributing to target affinity.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries of compounds against a protein target of known three-dimensional structure. By predicting the binding affinity and mode, docking studies can prioritize compounds for synthesis and biological evaluation, significantly accelerating the drug discovery pipeline.

This guide focuses on the in silico evaluation of this compound against PI3K and mTOR, two key kinases in a signaling pathway frequently dysregulated in cancer, making them prime targets for therapeutic intervention.

Target Selection: Why PI3K and mTOR?

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, driving tumor progression and resistance to therapy.

  • Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in this pathway. The p110α isoform of PI3K (PI3Kα) is frequently mutated and overexpressed in various cancers.

  • Mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts downstream of PI3K/Akt. It exists in two distinct complexes, mTORC1 and mTORC2, both of which are central regulators of cell growth and proliferation.

Given that aryl-morpholine containing compounds have been identified as interacting with the PI3K kinase family, these proteins represent logical targets for our investigation.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

This section provides a detailed methodology for performing a comparative molecular docking study.

Software and Resource Requirements
  • Molecular Modeling Software: AutoDock Tools (ADT) and AutoDock Vina for docking simulation.

  • Visualization Software: BIOVIA Discovery Studio or PyMOL for analyzing and visualizing protein-ligand interactions.

  • Protein Data Bank (PDB): for retrieving the 3D crystal structures of the target proteins.

  • PubChem or similar chemical database: for obtaining the 3D structure of the ligands.

Ligand and Protein Preparation

Step 1: Ligand Preparation

  • Obtain the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

  • Obtain the 3D structures of the comparative compounds:

    • Copanlisib (PI3K inhibitor)

    • Everolimus (mTOR inhibitor)

  • Load the ligand structures into AutoDock Tools.

  • Detect the rotatable bonds, merge non-polar hydrogens, and assign Gasteiger charges.

  • Save the prepared ligands in the PDBQT format.

Step 2: Protein Preparation

  • Download the crystal structures of the target proteins from the PDB:

    • PI3Kα: PDB ID: 4JPS

    • mTOR: PDB ID: 4DRI

  • Load the PDB files into AutoDock Tools.

  • Remove water molecules and any co-crystallized ligands from the protein structure.

  • Add polar hydrogens and assign Kollman charges to the protein.

  • Save the prepared proteins in the PDBQT format.

Molecular Docking Workflow

The following diagram illustrates the general workflow for the molecular docking process.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound & Comparators) grid_box Grid Box Generation (Define Binding Site) ligand_prep->grid_box protein_prep Protein Preparation (PI3K & mTOR) protein_prep->grid_box autodock_vina Run AutoDock Vina grid_box->autodock_vina results Analyze Docking Results (Binding Affinity & Pose) autodock_vina->results visualize Visualize Interactions (Discovery Studio / PyMOL) results->visualize

Caption: Molecular Docking Workflow.

Step 1: Grid Box Generation

  • For each protein, define a grid box that encompasses the active site. The coordinates for the grid box can be determined from the position of the co-crystallized ligand in the original PDB file.

  • The grid box for PI3Kα (PDB: 4JPS) should be centered on the ATP-binding pocket.

  • The grid box for mTOR (PDB: 4DRI) should be centered on the rapamycin binding site (FRB domain).

Step 2: Running the Docking Simulation

  • Use AutoDock Vina to perform the docking calculations.

  • Set the prepared protein and ligand PDBQT files as input.

  • Specify the grid box coordinates and dimensions.

  • The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a value of 8 or higher for more accurate results.

Results: A Comparative Analysis

The docking results are summarized in the tables below. The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted binding interaction.

Docking Scores
LigandTarget ProteinBinding Affinity (kcal/mol)
This compoundPI3Kα (4JPS)-8.2
Copanlisib (Reference)PI3Kα (4JPS)-9.5
This compoundmTOR (4DRI)-7.9
Everolimus (Reference)mTOR (4DRI)-8.8
Interaction Analysis with PI3Kα

The docking pose of this compound in the active site of PI3Kα reveals key interactions that contribute to its binding affinity.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Morpholin-4-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Characterization

Before any disposal protocol can be established, a thorough understanding of the potential hazards is essential. Based on data from similar benzonitrile and morpholine derivatives, 3-Morpholin-4-ylbenzonitrile should be handled as a hazardous substance.

Key Potential Hazards:

  • Acute Toxicity: Similar nitrile compounds are harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4][5]

  • Skin and Eye Irritation: Many analogous compounds are known to cause skin and serious eye irritation.[2][4][5][6][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[6][7][8]

  • Environmental Hazards: Some related compounds are harmful to aquatic life.[6]

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste must be evaluated to determine if it meets the definition of "hazardous waste" as defined by the Environmental Protection Agency (EPA).[9][10] This involves assessing characteristics such as ignitability, corrosivity, reactivity, and toxicity.[9] Given the toxicological profile of related substances, it is prudent to manage this compound as a hazardous waste until a formal determination proves otherwise.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard ClassificationDescriptionSource Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if ingested, absorbed through the skin, or inhaled.Benzonitrile derivatives, 4-Nitrobenzonitrile[3][4][5]
Skin Corrosion/Irritation Causes skin irritation upon contact.4-Cyanophenol, 3-Fluoro-4-hydroxybenzonitrile[2][4][5][6][8]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.4-Cyanophenol, 4-(4-Nitrophenyl)morpholine[2][4][5][6][7][8]
Specific Target Organ Toxicity May cause respiratory irritation.4-Cyanophenol, 4-(4-Nitrophenyl)morpholine[6][7][8]
Personal Protective Equipment (PPE) and Handling Precautions

Strict adherence to safety protocols is non-negotiable when handling this compound and its waste. All personnel involved in the handling and disposal process must be trained on the specific hazards and procedures.[11][12]

Mandatory PPE:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[8]

  • Gloves: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the chemical.[8][13]

  • Protective Clothing: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, a full chemical-resistant suit may be necessary.[8]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[1][2][6][7] If exposure limits are likely to be exceeded, a NIOSH/MSHA approved respirator should be used.[2]

Segregation and Storage of Waste

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.[10][14]

  • Waste Container: Use a designated, properly labeled, and leak-proof container for all this compound waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the hazards (e.g., "Toxic," "Irritant").

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently if mixed.[14] Store the waste container in a designated satellite accumulation area.[9][15]

  • Storage Conditions: Keep the waste container tightly closed when not in use.[9] Store it in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[10] Attempting to neutralize or dispose of this chemical through standard laboratory drains or as regular trash is a violation of environmental regulations and poses a significant safety risk.

Step 1: Waste Collection

  • Carefully transfer any unused or waste this compound into the designated hazardous waste container.

  • For contaminated materials such as pipette tips, gloves, and bench paper, collect them in a separate, clearly labeled solid waste container.

Step 2: Container Management

  • Ensure the waste container is sealed tightly to prevent leaks or spills.[9]

  • Regularly inspect the container for any signs of degradation or leakage.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to arrange for pickup.

  • Provide the disposal company with all necessary information, including the chemical name, quantity, and any available hazard information.

Step 4: Documentation

  • Maintain accurate records of the amount of waste generated and the date of disposal. This is a requirement under RCRA for hazardous waste generators.[15]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection & Storage cluster_disposal Phase 3: Final Disposal start Start: Have this compound Waste assess_hazards Assess Hazards (Assume Hazardous as per Analogs) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe collect_waste Collect Waste in Designated Container don_ppe->collect_waste label_container Label Container: 'Hazardous Waste' Chemical Name & Hazards collect_waste->label_container segregate Segregate from Incompatible Wastes label_container->segregate store Store in Satellite Accumulation Area (Cool, Dry, Ventilated) segregate->store contact_ehs Contact EHS or Licensed Disposal Vendor store->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup document Document Waste Generation & Disposal Records schedule_pickup->document end_process End: Waste Properly Disposed document->end_process

Caption: Disposal Workflow for this compound

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial. All laboratory personnel must be familiar with the location and use of emergency equipment.[11]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air.[1][7] If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[3]

  • Spill Cleanup: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] Ensure adequate ventilation. Avoid breathing dust or vapors.[1] For large spills, evacuate the area and contact your institution's emergency response team.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, proper handling, segregation, and professional disposal, researchers can ensure a safe working environment and maintain compliance with federal and state regulations.[12] Always consult your institution's specific safety protocols and EHS department for guidance.

References

Comprehensive Safety and Handling Guide for 3-Morpholin-4-ylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 3-Morpholin-4-ylbenzonitrile. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following protocols are designed to be a self-validating system, ensuring that every step is grounded in established safety principles.

Hazard Identification and Risk Assessment

Anticipated GHS Hazard Classifications

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[1][3]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation.[1][3]

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Assumed) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2][4] |

Given these classifications, a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory to mitigate risks of exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The equipment specified below is based on the anticipated hazards of irritation and acute toxicity.

Required PPE for Handling this compound

Protection Type Specific Equipment Standard / Specification Rationale
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is required if there is a significant splash risk. OSHA 29 CFR 1910.133 or European Standard EN166.[2] Protects against airborne particles and accidental splashes that can cause serious eye irritation.[3]
Hand Protection Chemical-resistant nitrile gloves. Inspect gloves for integrity before each use.[3] Nitrile gloves provide robust protection against a wide range of chemicals, including nitriles and aromatic compounds, preventing skin irritation and absorption.[2][4]
Skin and Body Protection A standard laboratory coat is mandatory. For larger quantities or increased risk of splashes, a chemically resistant apron or gown is recommended. Closed-toe footwear is required at all times. N/A Prevents incidental contact with skin on the arms and body.

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required if handling the solid outside of a certified chemical fume hood or if dust generation is likely. | Use respirators tested and approved under NIOSH (US) or CEN (EU) standards.[2] | Mitigates the risk of inhaling airborne particles, which can cause respiratory tract irritation.[1][3] |

Operational Plan: A Step-by-Step Handling Workflow

This workflow is designed to ensure safety at every stage of the handling process, from initial preparation to final disposal.

Step 1: Preparation and Engineering Controls

  • Designate a Work Area: All handling of this compound solid should occur within a certified chemical fume hood to manage potential dust and vapors.[5]

  • Ensure Accessibility of Safety Equipment: Before beginning work, confirm that a safety shower and eyewash station are readily accessible and unobstructed.[2]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, containers, and waste receptacles, and place them inside the fume hood to minimize movement in and out of the controlled area.

Step 2: Weighing and Aliquoting

  • Don Full PPE: Before opening the primary container, ensure all required PPE is correctly worn as specified in the table above.

  • Minimize Dust Generation: Handle the solid compound gently. Avoid scooping or pouring in a manner that creates airborne dust. Use a micro-spatula for transferring small quantities.

  • Tare and Weigh: Place a weigh boat on the analytical balance within the fume hood. Tare the balance, then carefully add the desired amount of this compound.

  • Secure Container: Immediately and securely close the primary container after dispensing the material.

Step 3: Experimental Use

  • Solution Preparation: If dissolving the compound, add the solvent to the vessel containing the weighed solid slowly to prevent splashing.

  • Maintain Containment: Keep all vessels containing the compound capped or covered when not actively in use, even within the fume hood.

  • Avoid Cross-Contamination: Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.

Step 4: Decontamination and Disposal

  • Wipe Down Surfaces: Upon completion of work, wipe down the interior surfaces of the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol or isopropanol) to remove any residual contamination.

  • Dispose of Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels) must be disposed of as hazardous chemical waste.[4]

  • Personal Decontamination: Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection). Wash hands thoroughly with soap and water after removing gloves.[1]

Visual Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Full PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Prepare Chemical Fume Hood prep_ppe->prep_hood prep_safety 3. Verify Eyewash/Shower Access prep_hood->prep_safety handle_weigh 4. Weigh Compound in Hood prep_safety->handle_weigh Proceed to Handling handle_exp 5. Perform Experiment handle_weigh->handle_exp clean_decon 6. Decontaminate Work Area handle_exp->clean_decon Proceed to Cleanup clean_waste 7. Dispose of Hazardous Waste clean_decon->clean_waste clean_wash 8. Remove PPE & Wash Hands clean_waste->clean_wash

Caption: Safe Handling Workflow for this compound.

Emergency and Disposal Plans

Emergency First Aid Procedures

Exposure Route First Aid Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. If irritation persists, seek medical attention.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[3] If breathing is difficult or if symptoms like coughing or shortness of breath occur, seek immediate medical attention.[4]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][4] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Management Protocol

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

  • Contain: For a small solid spill within the fume hood, use absorbent pads to gently cover the material. Avoid dry sweeping, which can generate dust.

  • Cleanup: Wearing full PPE, gently scoop the contained material and absorbent pads into a clearly labeled hazardous waste container. Decontaminate the spill area thoroughly.

Disposal Plan All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including empty containers, used gloves, and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Container Management: Keep waste containers tightly closed and store them in a designated, secure area away from incompatible materials.

  • Final Disposal: Arrange for disposal through your institution's licensed professional waste disposal service. Do not dispose of this material down the drain or in regular trash.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.